molecular formula C10H19N5O B1203251 Secbumeton CAS No. 26259-45-0

Secbumeton

货号: B1203251
CAS 编号: 26259-45-0
分子量: 225.29 g/mol
InChI 键: ZJMZZNVGNSWOOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Secbumeton belongs to the class of triazine herbicides, widely used in agriculture to obtain high yield productions. Its mode of action involves the inhibition of photosynthesis, thereby controlling the growth of grasses and broadleaf weeds.>N-(butan-2-yl)-N'-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine that is N-(butan-2-yl)-N'-ethyl-1,3,5-triazine-2,4-diamine substituted by a methoxy group at position 6. It is a diamino-1,3,5-triazine and a methoxy-1,3,5-triazine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-N-butan-2-yl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMZZNVGNSWOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037594
Record name Secbumeton
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26259-45-0
Record name Secbumeton
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URL https://commonchemistry.cas.org/detail?cas_rn=26259-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secbumeton [ANSI:BSI:ISO]
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Record name 1,3,5-Triazine-2,4-diamine, N2-ethyl-6-methoxy-N4-(1-methylpropyl)-
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Record name Secbumeton
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Record name Secbumeton
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Record name SECBUMETON
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

Secbumeton's Mechanism of Action on Photosystem II: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secbumeton, a triazine herbicide, effectively controls a wide range of broadleaf weeds by targeting the photosynthetic apparatus in plants. Its primary mechanism of action involves the inhibition of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for light-dependent reactions of photosynthesis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and PSII, detailing its binding site, the consequential disruption of electron transport, and the resulting phytotoxicity. This document also outlines key experimental protocols for studying these interactions and presents a framework for the quantitative analysis of PSII inhibition.

Introduction: The Role of Photosystem II in Photosynthesis

Photosystem II is a multi-subunit protein complex that plays a pivotal role in oxygenic photosynthesis. It utilizes light energy to oxidize water molecules, releasing electrons, protons, and molecular oxygen. The liberated electrons are transferred through a series of redox cofactors within the PSII reaction center to a mobile plastoquinone molecule, QB. This electron flow is essential for the generation of a proton gradient across the thylakoid membrane, which drives the synthesis of ATP, and for the reduction of NADP+ to NADPH, the primary reducing power for carbon fixation.

Mechanism of Action of this compound on Photosystem II

This compound acts as a potent and specific inhibitor of photosynthetic electron transport at the level of Photosystem II. Its herbicidal activity stems from its ability to disrupt the normal flow of electrons, leading to a cascade of events that ultimately result in plant death.

Binding to the D1 Protein

The primary target of this compound within PSII is the D1 protein, a core subunit of the reaction center. Specifically, this compound binds to the QB binding niche on the D1 protein. This binding is competitive with the native plastoquinone (PQ) molecule. By occupying this site, this compound physically blocks the binding of PQ, thereby interrupting the electron transfer from the primary quinone acceptor, QA, to QB.

The binding of this compound to the D1 protein is a non-covalent interaction, driven by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the QB binding pocket. Key residues involved in the binding of triazine herbicides like this compound include serine, histidine, and phenylalanine.

Inhibition of Electron Transport

The blockage of electron flow from QA to QB has profound consequences for the photosynthetic process. The inability to re-oxidize QA- leads to a highly reduced state of the PSII acceptor side. This halt in forward electron transport prevents the reduction of the plastoquinone pool and, consequently, the generation of ATP and NADPH.

Induction of Oxidative Stress

The inhibition of electron transport by this compound leads to an over-excitation of the PSII reaction center. The highly energized chlorophyll molecules, unable to transfer their energy through the electron transport chain, can react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause lipid peroxidation, membrane damage, and degradation of proteins and pigments, leading to the characteristic symptoms of herbicide damage, including chlorosis, necrosis, and eventual plant death.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain within Photosystem II.

Secbumeton_Inhibition_Pathway cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- ROS Reactive Oxygen Species (ROS) P680->ROS Generates QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- Light Light Energy Light->P680 This compound This compound This compound->QB_site Binds and Blocks CellDamage Cellular Damage (Lipid Peroxidation, Protein Degradation) ROS->CellDamage Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Herbicide Treatment cluster_assays Biophysical and Biochemical Assays cluster_analysis Data Analysis and Interpretation Plant_Material Plant Material (e.g., Spinach, Pea) Thylakoid_Isolation Thylakoid Isolation Plant_Material->Thylakoid_Isolation Incubation Incubate Thylakoids with this compound Thylakoid_Isolation->Incubation Secbumeton_Prep Prepare this compound Concentration Series Secbumeton_Prep->Incubation Chlorophyll_Fluorescence Chlorophyll Fluorescence (PAM Fluorometry) Incubation->Chlorophyll_Fluorescence Oxygen_Evolution Oxygen Evolution (Oxygen Electrode) Incubation->Oxygen_Evolution Radioligand_Binding Radioligand Binding (Competition Assay) Incubation->Radioligand_Binding IC50_Calc Calculate IC50 Chlorophyll_Fluorescence->IC50_Calc Oxygen_Evolution->IC50_Calc Kd_Ki_Calc Calculate Kd and Ki Radioligand_Binding->Kd_Ki_Calc Mechanism_Elucidation Elucidate Mechanism of Action IC50_Calc->Mechanism_Elucidation Kd_Ki_Calc->Mechanism_Elucidation

Secbumeton: A Deep Dive into its Physicochemical Properties for Environmental Fate Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide Secbumeton, critical for understanding its environmental fate and transport. The data presented is essential for developing and parameterizing environmental models to predict the distribution and persistence of this compound in various environmental compartments.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound relevant to environmental fate modeling. These parameters govern its behavior in soil, water, and air.

PropertyValueTemperature (°C)pHSource
Molecular Weight 225.3 g/mol --
Physical State SolidAmbient-
Melting Point 86 - 88 °C--
Water Solubility 600 mg/L207
Vapor Pressure 0.97 mPa (9.7 x 10⁻⁷ Pa)20-
Octanol-Water Partition Coefficient (log Kow) 3.64 (Kow = 4370)207
Soil Organic Carbon-Water Partitioning Coefficient (Koc) ~1879 L/kg (estimated)--Estimated
Acid Dissociation Constant (pKa) 4.425-
Henry's Law Constant 3.64 x 10⁻⁴ Pa m³/mol25-
Hydrolysis Half-life 30.1 days (at pH 1), 173.3 days (at pH 13)201, 13
Photolysis Half-life Data not readily available--

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe standard protocols, largely based on OECD and EPA guidelines, for measuring the key parameters of this compound.

Water Solubility (OECD Guideline 105)

The water solubility of this compound, being moderately soluble, is typically determined using the Flask Method .

  • Principle: A supersaturated solution of this compound in deionized water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved solid.

  • Apparatus: Constant temperature water bath, shaker, centrifuge or filtration apparatus, and an analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

  • Procedure:

    • An excess amount of solid this compound is added to a flask containing deionized water buffered to a specific pH (typically 7 for environmental relevance).

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests determine this duration).

    • After equilibration, the mixture is centrifuged or filtered to remove undissolved this compound.

    • The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method like HPLC with UV detection.

    • The experiment is repeated to ensure reproducibility.

Vapor Pressure (OECD Guideline 104)

For a solid with low volatility like this compound, the Gas Saturation Method is a suitable technique.

  • Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

  • Apparatus: A thermostatically controlled chamber, a saturation column containing the test substance on an inert support, a system for controlling and measuring the flow of inert gas (e.g., nitrogen), trapping devices (e.g., sorbent tubes), and an analytical instrument for quantification (e.g., Gas Chromatography - GC).

  • Procedure:

    • A known amount of this compound is coated onto an inert support material and packed into a saturation column.

    • The column is placed in a thermostatically controlled chamber at a specific temperature (e.g., 20°C).

    • A slow, constant flow of dry inert gas is passed through the column, allowing the gas to become saturated with this compound vapor.

    • The vapor is trapped from the gas stream using a suitable sorbent.

    • The amount of trapped this compound is extracted from the sorbent and quantified by GC.

    • The vapor pressure is calculated from the mass of volatilized substance, the volume of gas passed, and the molecular weight of this compound.

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107/117)

The Shake Flask Method (OECD 107) is a traditional approach, while the HPLC Method (OECD 117) is a more rapid and often preferred technique.

  • Principle (Shake Flask Method): this compound is dissolved in one of the two immiscible phases (n-octanol or water), and the two phases are shaken together until equilibrium is reached. The concentration of this compound in each phase is then measured.

  • Procedure (Shake Flask Method):

    • n-octanol and water are mutually saturated before the experiment.

    • A solution of this compound in either n-octanol or water is prepared.

    • A known volume of this solution is mixed with a known volume of the other phase in a vessel.

    • The vessel is shaken at a constant temperature until partitioning equilibrium is achieved.

    • The two phases are separated by centrifugation.

    • The concentration of this compound in each phase is determined by a suitable analytical method.

    • The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Principle (HPLC Method): The retention time of this compound on a reverse-phase HPLC column is correlated with the known log Kow values of a series of reference compounds.

  • Procedure (HPLC Method):

    • An HPLC system with a reverse-phase column (e.g., C18) and a mobile phase of methanol/water is used.

    • A series of standard compounds with well-documented log Kow values are injected, and their retention times are recorded.

    • A calibration curve of log (retention time) versus log Kow is constructed.

    • This compound is injected under the same conditions, and its retention time is measured.

    • The log Kow of this compound is determined from its retention time using the calibration curve.

Soil Organic Carbon-Water Partitioning Coefficient (Koc) (OECD Guideline 121)
  • Principle: Similar to the log Kow determination, this method correlates the HPLC retention time of the substance on a column designed to mimic soil organic matter with the known Koc values of reference substances.

  • Procedure:

    • An HPLC system with a specialized column (e.g., a column with immobilized humic acid or a polymer-based column) is used.

    • A series of reference compounds with known Koc values are injected, and their retention times are measured.

    • A calibration curve of log (retention time) versus log Koc is established.

    • This compound is injected, and its log Koc is determined from its retention time using the calibration curve.

Alternatively, Koc can be estimated from the octanol-water partition coefficient (Kow) using quantitative structure-activity relationship (QSAR) equations. A commonly used equation is: log Koc ≈ a * log Kow + b where 'a' and 'b' are empirical constants that can vary depending on the chemical class. For triazine herbicides, various regression equations have been developed.

Hydrolysis as a Function of pH (OECD Guideline 111)

This study determines the rate of abiotic degradation of this compound in water at different pH levels.

  • Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing this compound are incubated in the dark at a constant temperature. The concentration of this compound is measured over time to determine the rate of hydrolysis.

  • Procedure:

    • Sterile buffer solutions at pH 4, 7, and 9 are prepared.

    • A known concentration of this compound is added to each buffer solution.

    • The solutions are maintained at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction for preliminary studies) in the dark to prevent photolysis.

    • Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.

    • The rate of hydrolysis is determined by plotting the concentration of this compound versus time, and the half-life (DT50) at each pH is calculated.

Photolysis in Water (Based on EPA OCSPP 835.2210)

This protocol outlines a general method for determining the direct photolysis rate of a chemical in water.

  • Principle: An aqueous solution of this compound is exposed to a light source that simulates sunlight. The decrease in the concentration of the compound is monitored over time to determine the photolysis rate constant and half-life. An actinometer is used to measure the light intensity.

  • Apparatus: A photolysis reactor with a light source simulating the solar spectrum (e.g., a xenon arc lamp), quartz reaction vessels, a system for maintaining constant temperature, and an analytical instrument for quantification.

  • Procedure:

    • A solution of this compound in sterile, buffered water is prepared in quartz tubes.

    • A parallel experiment with a chemical actinometer (a compound with a known quantum yield) is set up to measure the light intensity.

    • The samples and actinometer are irradiated in the photolysis reactor.

    • Samples are withdrawn at various time intervals, and the concentration of this compound is determined.

    • The rate of photolysis is calculated from the change in concentration over time, and the environmental half-life is estimated by correcting for the light intensity of natural sunlight.

Visualizing Environmental Fate Pathways

The following diagram illustrates the logical relationships between this compound's physicochemical properties and its potential environmental fate pathways.

Secbumeton_Environmental_Fate cluster_properties Physicochemical Properties cluster_fate Environmental Fate Processes Water_Solubility Water Solubility (600 mg/L) Leaching Leaching Water_Solubility->Leaching Increases potential Runoff Runoff Water_Solubility->Runoff Increases potential Vapor_Pressure Vapor Pressure (Low) Volatilization Volatilization Vapor_Pressure->Volatilization Low potential log_Kow log Kow (3.64) Sorption Sorption to Soil/Sediment log_Kow->Sorption High potential Bioaccumulation Bioaccumulation log_Kow->Bioaccumulation Moderate potential Koc Koc (~1879 L/kg) Koc->Leaching Decreases potential Koc->Sorption Strongly influences pKa pKa (4.4) pKa->Water_Solubility Influences speciation and solubility pKa->Sorption Influences at different pH Hydrolysis Hydrolysis (Slow) Degradation Degradation Hydrolysis->Degradation Contributes to Photolysis Photolysis Photolysis->Degradation Contributes to

Fig. 1: Influence of this compound's physicochemical properties on its environmental fate.

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Secbumeton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Secbumeton, a methoxytriazine herbicide. It details the chemical reactions, plausible experimental protocols, and potential impurity profile associated with its manufacture. The document is intended for researchers, scientists, and professionals in the fields of agrochemical development and analytical chemistry, offering a deep dive into the synthetic and analytical challenges associated with this compound. The guide includes detailed methodologies for synthesis and impurity analysis, quantitative data presented in tabular format for clarity, and visual diagrams generated using DOT language to illustrate key pathways and workflows.

Introduction

This compound, chemically known as 2-sec-butylamino-4-ethylamino-6-methoxy-1,3,5-triazine, is a selective herbicide used for the control of broadleaf and grassy weeds. Its synthesis is a multi-step process involving the sequential nucleophilic substitution of a triazine core. Understanding the synthesis pathway is crucial not only for efficient production but also for identifying and controlling potential impurities that may arise during manufacturing. This guide outlines a plausible and detailed synthetic route and discusses the likely impurities, their formation, and analytical methods for their detection and quantification.

This compound Synthesis Pathway

The industrial production of this compound typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) on a 1,3,5-triazine core. The most common starting material is 2-methoxy-4,6-dichloro-1,3,5-triazine, which is itself derived from cyanuric chloride. The synthesis involves the stepwise replacement of the two chlorine atoms with ethylamine and sec-butylamine.

The overall reaction scheme is as follows:

Synthesis_Pathway 2-methoxy-4,6-dichloro-1,3,5-triazine 2-methoxy-4,6-dichloro-1,3,5-triazine Intermediate_1 2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine 2-methoxy-4,6-dichloro-1,3,5-triazine->Intermediate_1 + Ethylamine (Nucleophilic Substitution) This compound This compound Intermediate_1->this compound + sec-Butylamine (Nucleophilic Substitution)

Figure 1: Overall synthesis pathway of this compound.
Detailed Experimental Protocol (Plausible)

The following is a plausible, detailed experimental protocol for the synthesis of this compound based on established principles of triazine chemistry.

Step 1: Synthesis of 2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine (Intermediate 1)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxy-4,6-dichloro-1,3,5-triazine (1.0 eq) in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of ethylamine (1.0 eq) in the same solvent to the flask via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the ethylamine hydrochloride salt that has precipitated. The filtrate is then concentrated under reduced pressure to yield the crude Intermediate 1.

Step 2: Synthesis of 2-sec-butylamino-4-ethylamino-6-methoxy-1,3,5-triazine (this compound)

  • Reaction Setup: Dissolve the crude Intermediate 1 (1.0 eq) in a suitable organic solvent (e.g., THF or toluene) in a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a thermometer.

  • Reagent Addition: Add sec-butylamine (1.1 eq) and a base such as sodium carbonate or triethylamine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

ParameterStep 1Step 2
Starting Material 2-methoxy-4,6-dichloro-1,3,5-triazine2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine
Reagents Ethylaminesec-Butylamine, Sodium Carbonate
Solvent Acetone or THFToluene or THF
Temperature 0-5 °CReflux (80-110 °C)
Reaction Time 2-3 hours4-6 hours
Plausible Yield 85-95%80-90%

Impurity Profiling of this compound

Impurities in the final this compound product can originate from starting materials, intermediates, by-products of the reaction, and degradation products. A thorough understanding of these impurities is essential for quality control and regulatory compliance.

Potential Impurities and Their Formation

Based on the synthesis pathway, the following impurities are likely to be present:

  • Unreacted Starting Materials and Intermediates:

    • 2-methoxy-4,6-dichloro-1,3,5-triazine

    • 2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine

  • Di-substituted Isomers and By-products:

    • Impurity A (Di-ethylamino): 2,4-bis(ethylamino)-6-methoxy-1,3,5-triazine. Formed if ethylamine reacts with Intermediate 1 instead of sec-butylamine.

    • Impurity B (Di-sec-butylamino): 2,4-bis(sec-butylamino)-6-methoxy-1,3,5-triazine. Formed if two molecules of sec-butylamine react with the starting dichlorotriazine.

  • Hydrolysis Products:

    • Impurity C (Hydroxy-ethylamino): 2-hydroxy-4-ethylamino-6-methoxy-1,3,5-triazine. Formed by the hydrolysis of the chloro-intermediate.

    • Impurity D (Hydroxy-sec-butylamino): 2-hydroxy-4-sec-butylamino-6-methoxy-1,3,5-triazine. Formed by hydrolysis of the final product or an intermediate.

Impurity_Formation cluster_synthesis Main Synthesis Pathway cluster_impurities Impurity Formation Pathways Start 2-methoxy-4,6-dichloro-1,3,5-triazine Int1 Intermediate 1 Start->Int1 + Ethylamine ImpB Impurity B (Di-sec-butylamino) Start->ImpB + 2x sec-Butylamine (Side Reaction) This compound This compound Int1->this compound + sec-Butylamine ImpA Impurity A (Di-ethylamino) Int1->ImpA + Ethylamine (Side Reaction) ImpC Impurity C (Hydroxy-ethylamino) Int1->ImpC + H₂O (Hydrolysis) ImpD Impurity D (Hydroxy-sec-butylamino) This compound->ImpD + H₂O (Degradation)

Figure 2: Potential impurity formation pathways in this compound synthesis.
ImpurityChemical NamePlausible Source
A 2,4-bis(ethylamino)-6-methoxy-1,3,5-triazineReaction of Intermediate 1 with ethylamine
B 2,4-bis(sec-butylamino)-6-methoxy-1,3,5-triazineReaction of starting material with two equivalents of sec-butylamine
C 2-hydroxy-4-ethylamino-6-methoxy-1,3,5-triazineHydrolysis of Intermediate 1
D 2-hydroxy-4-sec-butylamino-6-methoxy-1,3,5-triazineHydrolysis of this compound or an intermediate

Analytical Methods for Impurity Profiling

A combination of chromatographic techniques is essential for the separation, identification, and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of triazine herbicides and their impurities. A reversed-phase HPLC method is proposed for the routine analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) is recommended.

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like methanol.

HPLC_Workflow Sample This compound Sample Preparation Dissolve in Methanol Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detector (220 nm) Separation->Detection Analysis Chromatogram (Peak Integration) Detection->Analysis

Figure 3: General workflow for HPLC analysis of this compound.
ParameterValue
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B in 25 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

Expected Fragmentation Patterns: The mass spectra of aminotriazines are characterized by the cleavage of the alkyl groups attached to the amino nitrogens. For this compound, characteristic fragments would arise from the loss of ethyl and sec-butyl groups.

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Oven Program 100 °C (2 min) -> 280 °C (10 °C/min) -> 280 °C (5 min)
Injection Mode Splitless
Ionization Electron Ionization (70 eV)
Mass Range m/z 50-500

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. This guide has outlined a plausible and detailed synthetic pathway and identified potential process-related impurities. The proposed HPLC and GC-MS methods provide a robust framework for the analytical control of this compound production, ensuring the quality and purity of the final product. For drug development professionals, a thorough understanding and characterization of the impurity profile are paramount for regulatory submissions and ensuring product safety. Further work would involve the synthesis and characterization of the proposed impurities to serve as reference standards for analytical method validation.

A Technical Guide to the Toxicological Effects of Secbumeton on Non-Target Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secbumeton is a triazine herbicide historically used for the control of broadleaf and grassy weeds. As with many agricultural chemicals, its potential for runoff into aquatic ecosystems necessitates a thorough understanding of its toxicological impact on non-target aquatic organisms. This technical guide provides a consolidated overview of the known aquatic ecotoxicology of this compound, with a focus on fish, invertebrates, and algae. It details standardized experimental protocols for assessing its toxicity and illustrates its molecular mechanism of action. Due to its status as an older, and in some regions obsolete, herbicide, publicly available ecotoxicological data is limited. This guide summarizes the available data and provides the standard methodologies by which further data could be generated.

Ecotoxicological Data

Quantitative toxicity data for this compound on non-target aquatic organisms is sparse in publicly accessible literature. The available verified data focuses on acute toxicity in fish.

Table 1: Acute Toxicity of this compound to Freshwater Fish

SpeciesEndpointDurationValue (mg/L)ClassificationData Source
Oncorhynchus mykiss (Rainbow Trout)LC₅₀96 hours18.0ModerateU.S. EPA ECOTOX Database[1]

LC₅₀ (Lethal Concentration 50%): The concentration of a chemical in water that is expected to cause death in 50% of a test animal population over a specific period.

Experimental Protocols

To ensure comparability and regulatory acceptance, the toxicological effects of chemicals like this compound on aquatic organisms are evaluated using standardized protocols. The following sections detail the typical methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population over a 96-hour period.

  • Test Organism: A recommended temperate freshwater species is the Rainbow Trout (Oncorhynchus mykiss)[3]. Other species like the Zebra-fish (Brachydanio rerio) are also commonly used[4]. Fish should be healthy and from a laboratory-reared stock.

  • Test Design: A semi-static test is often employed, where the test solutions are renewed every 24 hours to maintain the concentration of the test substance.

  • Concentrations: At least five test concentrations of this compound, arranged in a geometric series, are used along with a control group (without the test substance)[5]. A range-finding test may be conducted to determine the appropriate concentration range[6].

  • Exposure Conditions:

    • Duration: 96 hours[2][3][5][6].

    • Loading: A specified number of fish (e.g., at least seven) are used for each concentration and control[5].

    • Water: Reconstituted or dechlorinated tap water with controlled pH, hardness, and dissolved oxygen levels.

    • Temperature: Maintained at a constant, appropriate level for the species (e.g., 15 ± 1 °C for Rainbow Trout).

    • Light: A 12-16 hour light and 8-12 hour dark photoperiod is maintained[6].

    • Feeding: Fish are not fed during the 96-hour exposure period.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours[5][6].

  • Endpoint Calculation: The LC₅₀ value and its 95% confidence limits are calculated at 96 hours using appropriate statistical methods, such as probit analysis[4].

Aquatic Invertebrate, Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of the test invertebrates, typically Daphnia magna.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test[7][8].

  • Test Design: A static test where daphnids are exposed to the test substance for 48 hours without renewal of the test solution[1].

  • Concentrations: A minimum of five test concentrations in a geometric series are used, along with a control[9]. A limit test at 100 mg/L may be performed first to determine if a full dose-response test is necessary[8][9].

  • Exposure Conditions:

    • Duration: 48 hours[1][7][8][9].

    • Replicates: At least 20 animals are used for each concentration, typically divided into four replicates of five animals each[8][9].

    • Medium: Reconstituted water with defined mineral content, pH between 6 and 9, and a specified hardness[1].

    • Temperature: Maintained at 20 ± 2 °C[1].

    • Light: A standard photoperiod (e.g., 16 hours light, 8 hours dark) is provided[1].

    • Feeding: Daphnids are not fed during the test[1].

  • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours[1][7].

  • Endpoint Calculation: The EC₅₀ (Effective Concentration 50%) for immobilization at 48 hours is calculated with 95% confidence limits[7].

Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of a selected species of freshwater green algae or cyanobacteria.

  • Test Organism: Exponentially growing cultures of a freshwater green alga, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus[10][11].

  • Test Design: A static test where algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours[12][13].

  • Concentrations: At least five test concentrations with three replicates per concentration are used, along with a control group[10].

  • Exposure Conditions:

    • Duration: 72 hours[10][12][13].

    • Culture Conditions: Algae are cultured in sterile glass flasks, allowing for CO₂ exchange. The cultures are maintained under continuous, uniform illumination and at a constant temperature (e.g., 21-24 °C)[10].

    • Initial Cell Density: A low initial cell concentration is used to permit exponential growth over the 72-hour period[10].

  • Observations: The growth of the algae is measured at least every 24 hours. This can be done by cell counts using a microscope and hemocytometer, or indirectly using a spectrophotometer to measure optical density or a fluorometer for in-vivo chlorophyll fluorescence.

  • Endpoint Calculation: The primary endpoint is the inhibition of growth rate. The EC₅₀ for growth rate inhibition is calculated, which is the concentration that causes a 50% reduction in the growth rate relative to the control[12].

Visualizations: Workflows and Mechanisms

Experimental Workflow for Aquatic Toxicity Assessment

The following diagram illustrates a generalized workflow for assessing the acute toxicity of a substance like this compound on different trophic levels within an aquatic ecosystem.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Hazard Assessment A Test Substance (this compound) Characterization C Preparation of Test Concentrations & Controls A->C B Test Organism Acclimation & Culturing (Fish, Daphnia, Algae) D Fish Acute Test (96h, OECD 203) B->D E Invertebrate Acute Test (48h, OECD 202) B->E F Algae Growth Inhibition (72h, OECD 201) B->F C->D C->E C->F G Record Mortality / Immobilization / Growth Inhibition D->G E->G F->G H Statistical Analysis (Probit, etc.) G->H I Determine Endpoints (LC50, EC50) H->I J Compare Endpoints to Expected Environmental Concentrations (EEC) I->J K Risk Characterization & Classification (e.g., GHS) J->K

Caption: Generalized workflow for aquatic ecotoxicity testing.

Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in plants, algae, and cyanobacteria. Its specific target is within Photosystem II (PSII) of the photosynthetic electron transport chain.

G cluster_PSII Photosystem II (PSII) Complex in Thylakoid Membrane cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_site D1 Protein (QB Binding Site) QA->QB_site e- Block QB_site->Block PQ_pool Plastoquinone Pool Cyt_b6f Cytochrome b6f Complex PQ_pool->Cyt_b6f e- PSI Photosystem I Cyt_b6f->PSI This compound This compound (Triazine Herbicide) This compound->QB_site Binds & Inhibits Block->PQ_pool Blocked

Caption: this compound blocks electron transport in Photosystem II.

This compound binds to the Qв binding site on the D1 protein of the Photosystem II reaction center[14]. This binding event physically blocks the native plastoquinone molecule from docking and accepting electrons. The disruption of this electron flow halts the entire photosynthetic process, leading to the production of reactive oxygen species that cause rapid cellular damage, ultimately resulting in the death of the plant or alga[14]. This mode of action explains its high toxicity to primary producers like algae.

Conclusion

The available data, though limited, indicates that this compound is moderately to highly toxic to aquatic life. The 96-hour LC₅₀ of 18.0 mg/L for Rainbow Trout classifies it as moderately toxic to this fish species[1]. However, its GHS classification as "very toxic to aquatic life" suggests a higher potential hazard, likely driven by its potent herbicidal mode of action which would strongly affect aquatic primary producers like algae[2]. The lack of publicly available, verified toxicity data for aquatic invertebrates and algae is a significant knowledge gap. To conduct a comprehensive environmental risk assessment, further testing following standardized OECD protocols would be required. The detailed methodologies and mechanistic insights provided in this guide serve as a foundational resource for professionals undertaking such evaluations or developing substances with improved environmental safety profiles.

References

Degradation of Secbumeton in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secbumeton, a methoxy-s-triazine herbicide, is subject to various degradation processes in the environment, primarily in soil and water. Understanding the fate and transformation of this compound is critical for assessing its environmental impact and ensuring water quality. This technical guide provides a comprehensive overview of the degradation products of this compound, detailing its breakdown pathways in both terrestrial and aquatic environments. This document summarizes quantitative data from related triazine herbicides to infer the environmental behavior of this compound, outlines detailed experimental protocols for its study, and includes visualizations of key processes to support researchers in the field.

Introduction

This compound, chemically known as N-(sec-butyl)-N'-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine, is a selective herbicide used to control a variety of annual grasses and broadleaf weeds.[1] Like other s-triazine herbicides, its environmental persistence and potential for groundwater contamination are of significant concern. The degradation of this compound in soil and water is a complex process influenced by chemical, physical, and biological factors. The primary degradation pathways include microbial metabolism, hydrolysis, and photolysis, leading to the formation of various transformation products.

This guide synthesizes the available information on the degradation of this compound and analogous s-triazine herbicides to provide a detailed understanding of its environmental fate.

Degradation Pathways and Products

While specific studies detailing the full range of this compound degradation products are limited, the degradation pathways can be reliably inferred from research on structurally similar s-triazine herbicides, such as terbumeton and atrazine. The principal transformation processes are N-dealkylation of the ethylamino and sec-butylamino side chains and hydrolysis of the methoxy group to a hydroxyl group.

The proposed primary degradation products of this compound are:

  • Desethyl-secbumeton: Formed by the microbial or chemical removal of the ethyl group.

  • Des-sec-butyl-secbumeton: Formed by the removal of the sec-butyl group.

  • Hydroxy-secbumeton: Formed by the hydrolysis of the methoxy group, a common pathway for methoxy-s-triazines.

Further degradation can lead to the formation of di-dealkylated products and ultimately the cleavage of the triazine ring, yielding cyanuric acid, which can be further mineralized to ammonia and carbon dioxide.[2]

Degradation in Soil

In soil, microbial degradation is the primary mechanism for this compound dissipation. The typical soil half-life (DT₅₀) for this compound is approximately 60 days, indicating moderate persistence.[1] The rate of degradation is influenced by soil properties such as organic matter content, pH, moisture, and microbial activity. Higher organic matter content can increase adsorption, potentially reducing bioavailability for microbial degradation but also potentially enhancing microbial populations.

Degradation in Water

In aquatic environments, this compound degradation can occur through hydrolysis and photolysis. Hydrolysis is pH-dependent, with faster degradation occurring under acidic or alkaline conditions. Photolysis can also contribute to the breakdown of this compound, particularly in clear, shallow waters exposed to sunlight. The degradation products in water are expected to be similar to those in soil, with hydroxy-secbumeton being a key metabolite due to hydrolysis.

Quantitative Data on this compound and Analogue Degradation

CompoundSoil TypeOrganic Matter (%)Leaching (%)Reference
TerbumetonChampagne, France5.926 (after 360h aging)[3]
Terbumeton-desethylChampagne, France5.9More mobile than parent[3]
TerbumetonChampagne, FranceLower than 5.9>26[3]

Table 1: Leaching data for Terbumeton and its desethyl metabolite in soil columns.

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the degradation of this compound in soil and water. High-purity analytical standards for this compound are available from suppliers such as HPC Standards.[1]

Aerobic Soil Metabolism Study (Adapted from OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Materials:

  • Freshly collected agricultural soil, sieved (2 mm).

  • Radiolabeled ¹⁴C-secbumeton (uniformly ring-labeled).

  • Analytical grade this compound and suspected degradation product standards.

  • Incubation vessels (e.g., flow-through systems).

  • Trapping solutions for CO₂ (e.g., potassium hydroxide).

  • High-Performance Liquid Chromatography (HPLC) with a Radiometric Detector and/or Liquid Scintillation Counter (LSC).

  • Mass Spectrometer (MS) for metabolite identification.

Procedure:

  • Characterize the soil (pH, organic carbon, texture, microbial biomass).

  • Treat the soil with ¹⁴C-secbumeton at a concentration relevant to field application rates.

  • Adjust soil moisture to 40-60% of maximum water holding capacity.

  • Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) in flow-through systems.

  • Aerate the systems with CO₂-free, humidified air. Trap evolved ¹⁴CO₂.

  • Collect soil samples at increasing time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

  • Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).

  • Analyze the extracts by HPLC with radiometric detection to quantify this compound and its degradation products.

  • Identify major degradation products using co-chromatography with reference standards and/or LC-MS.

  • Determine the amount of non-extractable residues and mineralized ¹⁴CO₂.

  • Calculate the DT₅₀ and DT₉₀ values for this compound.

Hydrolysis Study (Adapted from OECD 111)

Objective: To determine the rate of this compound hydrolysis at different pH values.

Materials:

  • Sterile buffer solutions at pH 4, 7, and 9.

  • ¹⁴C-secbumeton.

  • Sterile test vessels.

  • Constant temperature incubator/water bath.

  • HPLC with radiometric detection.

Procedure:

  • Prepare sterile solutions of ¹⁴C-secbumeton in the buffer solutions.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Take samples at various time intervals.

  • Analyze the samples directly by HPLC to quantify the parent compound and any hydrolysis products.

  • Determine the hydrolysis rate constant and half-life for each pH.

Photolysis Study (Adapted from OECD 316)

Objective: To determine the rate of this compound photodegradation in water.

Materials:

  • Sterile, purified water (e.g., Milli-Q).

  • ¹⁴C-secbumeton.

  • Photoreactor with a light source simulating natural sunlight (e.g., xenon arc lamp).

  • Quartz test vessels.

  • Control samples wrapped in aluminum foil.

  • HPLC with radiometric detection.

Procedure:

  • Prepare an aqueous solution of ¹⁴C-secbumeton.

  • Fill the quartz test vessels with the solution.

  • Place the vessels in the photoreactor and expose them to continuous irradiation.

  • Maintain a constant temperature.

  • Run dark controls in parallel.

  • Collect samples at different time intervals.

  • Analyze the samples by HPLC to determine the concentration of this compound and its photoproducts.

  • Calculate the photolytic half-life.

Visualizations

Proposed Degradation Pathway of this compound

Secbumeton_Degradation This compound This compound Desethyl Desethyl-secbumeton This compound->Desethyl N-de-ethylation Desbutyl Des-sec-butyl-secbumeton This compound->Desbutyl N-de-sec-butylation Hydroxy Hydroxy-secbumeton This compound->Hydroxy Hydrolysis Didealkyl Di-dealkyl-secbumeton Desethyl->Didealkyl Desbutyl->Didealkyl Cyanuric Cyanuric Acid Didealkyl->Cyanuric Ring Cleavage Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Radiolabeling Spiking with 14C-Secbumeton Soil_Collection->Radiolabeling Moisture_Adjustment Moisture Adjustment Radiolabeling->Moisture_Adjustment Incubation Aerobic Incubation (Dark, 20-25°C) Moisture_Adjustment->Incubation Sampling Time-course Sampling Incubation->Sampling CO2_Trapping 14CO2 Trapping Incubation->CO2_Trapping Extraction Solvent Extraction Sampling->Extraction Data_Analysis DT50/DT90 Calculation CO2_Trapping->Data_Analysis HPLC_Analysis HPLC-Radiometric Analysis Extraction->HPLC_Analysis Metabolite_ID Metabolite Identification (LC-MS) HPLC_Analysis->Metabolite_ID Metabolite_ID->Data_Analysis

References

A Technical Guide to the Chiral Separation and Analysis of Secbumeton Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secbumeton is a chiral triazine herbicide. Like many chiral agrochemicals, its enantiomers can exhibit different biological activities, including herbicidal efficacy and toxicity.[1] Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for environmental risk assessment, understanding its mode of action, and developing enantiomerically enriched formulations with improved efficacy and reduced environmental impact.

This technical guide outlines a systematic approach to developing a robust method for the chiral separation and analysis of this compound enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are powerful techniques for enantioselective analysis.[2]

Core Principles of Chiral Separation

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of a chiral selector.[3] This is typically achieved in chromatography by employing a Chiral Stationary Phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.[4]

Commonly used CSPs for the separation of chiral pesticides, including triazine herbicides, include:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability.[5]

  • Cyclodextrin-based CSPs: These are effective for a variety of chiral compounds.[4]

  • Protein-based CSPs: These can offer high selectivity but may have limitations in terms of mobile phase compatibility.[4]

  • Pirkle-type CSPs: These are based on small chiral molecules bonded to a support.[3]

Proposed Experimental Workflow for Method Development

A systematic approach is essential for efficiently developing a chiral separation method. The following workflow is recommended for the chiral analysis of this compound.

Chiral_Method_Development A Standard and Sample Preparation B Initial Screening: Multiple CSPs and Mobile Phases A->B Inject Racemic Standard C Method Optimization: Mobile Phase Composition, Flow Rate, Temperature B->C Select Promising Conditions (Partial or Baseline Separation) D Method Validation: Linearity, Precision, Accuracy, LOD, LOQ C->D Optimized Method E Analysis of Samples D->E Validated Method

Caption: A typical workflow for developing a chiral separation method.

Detailed Experimental Protocols

Standard and Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock solution, prepare a working standard at a concentration of approximately 10-100 µg/mL in the initial mobile phase to be screened.[6]

  • Sample Preparation: The extraction of this compound from environmental or biological matrices may require specific sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7]

Initial Screening of Chiral Stationary Phases and Mobile Phases

The initial screening is a critical step to identify a suitable CSP and mobile phase system that shows promise for separating the this compound enantiomers. A parallel screening approach using multiple columns and mobile phases is highly efficient.[2]

Table 1: Proposed Initial Screening Conditions for Chiral HPLC/SFC of this compound

ParameterHPLC Condition Set 1 (Normal Phase)HPLC Condition Set 2 (Reversed Phase)SFC Condition Set
Chiral Stationary Phases (CSPs) to Screen Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)Cyclodextrin-based (e.g., CYCLOBOND™)Polysaccharide-based, Pirkle-type
Mobile Phase A n-Hexane or HeptaneWater with 0.1% Formic Acid or Acetic AcidSupercritical CO₂
Mobile Phase B Isopropanol or EthanolAcetonitrile or MethanolMethanol or Ethanol (as co-solvent)
Gradient/Isocratic Isocratic (e.g., 90:10 A:B)Gradient or IsocraticGradient (e.g., 5% to 40% B over 10 min)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Column Temperature 25 °C25 °C40 °C
Detection UV at an appropriate wavelength (e.g., 220-280 nm)UV at an appropriate wavelengthUV at an appropriate wavelength
Method Optimization

Once a CSP and mobile phase system that provides partial separation is identified, the next step is to optimize the conditions to achieve baseline resolution (Rs > 1.5).

Key parameters to optimize:

  • Mobile Phase Composition: Fine-tune the ratio of the mobile phase components. In normal phase HPLC, adjusting the alcohol content can significantly impact selectivity. In reversed-phase HPLC, modifying the organic modifier percentage and the pH of the aqueous phase can be effective. In SFC, the type and percentage of the co-solvent are critical.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process and thus the separation. Both increasing and decreasing the temperature should be investigated.

Optimization_Logic Start Initial Conditions (Partial Separation) Opt_MP Adjust Mobile Phase Composition Start->Opt_MP Opt_Temp Vary Column Temperature Opt_MP->Opt_Temp Opt_Flow Modify Flow Rate Opt_Temp->Opt_Flow Result Baseline Resolution (Rs > 1.5) Opt_Flow->Result

Caption: A logical flow for chiral method optimization.

Method Validation

A validated analytical method ensures reliable and reproducible results. The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed by analyzing a series of standards of known concentrations.

  • Precision: The repeatability of the method should be determined by performing multiple injections of the same standard.

  • Accuracy: The accuracy can be assessed by analyzing spiked samples with known amounts of the enantiomers.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Illustrative Quantitative Data

The following table presents hypothetical data that could be obtained from a successful chiral separation of this compound enantiomers.

Table 2: Example Quantitative Data for a Chiral HPLC Method for this compound

ParameterValue
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 1.8
Linearity (r²) > 0.999
Precision (RSD) < 2%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Conclusion

While a specific, validated method for the chiral separation of this compound is not currently documented in the public domain, this guide provides a comprehensive and systematic approach for the development and validation of such a method. By employing a rational screening of chiral stationary phases and mobile phases, followed by systematic optimization, researchers can establish a robust analytical method for the enantioselective analysis of this compound. This will be invaluable for future studies on its environmental fate, toxicology, and the development of more effective and environmentally benign herbicidal formulations.

References

An In-depth Technical Guide to Secbumeton (CAS No. 26259-45-0): Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological hazards, and environmental fate of Secbumeton (CAS No. 26259-45-0). The information is compiled and presented to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

This compound is a triazine herbicide.[1] Its chemical and physical properties are summarized in the table below, providing essential data for handling, formulation, and analytical development.

PropertyValueSource
Molecular Formula C₁₀H₁₉N₅O[2]
Molecular Weight 225.29 g/mol [3]
CAS Number 26259-45-0[2]
EC Number 247-554-1[3]
Synonyms Etazine, Sumitol, GS 14254, N-ethyl-6-methoxy-N'-(1-methylpropyl)-1,3,5-triazine-2,4-diamine[4]
Melting Point 87 °C[4]
Water Solubility 600 mg/L (at 20 °C, pH 7)[4]
logP (Octanol-Water Partition Coefficient) 3.64[4]
Vapor Pressure 0.97 mPa (at 20 °C)[4]
pKa 4.4 (weak acid)[4]
Density 1.14 g/mL[4]

Toxicological Properties and Hazards

This compound is classified as harmful if swallowed and causes serious eye irritation. It is also categorized as very toxic to aquatic life with long-lasting effects.[3]

Acute Toxicity
EndpointValueSpeciesRouteSource
LD₅₀>1000 mg/kgRatOral[4]
LD₅₀1 g/kgRatOral[5]
LC₅₀ (96 h)18.0 mg/LRainbow Trout (Oncorhynchus mykiss)Aquatic[4]
Hazard Identification
Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects

Data sourced from PubChem GHS Classification.[3]

A Standard Draize test on rabbits indicated that 35 mg of this compound caused severe eye irritation.[5]

Mode of Action: Inhibition of Photosynthesis

This compound, like other s-triazine herbicides, acts by inhibiting photosynthesis in susceptible plants.[6][7] The primary target is the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[6][7]

This compound competitively binds to the Q\u208B binding site on the D1 protein.[7] This binding blocks the attachment of plastoquinone, a crucial electron carrier.[6] The interruption of the electron flow from Photosystem II prevents the production of ATP and NADPH, which are essential for CO₂ fixation and the generation of energy for the plant.[7] This blockage leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.[7]

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_electron_transport Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site on D1 Protein QA->QB_site e- PQ_pool Plastoquinone (PQ) Pool QB_site->PQ_pool e- Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f e- PC Plastocyanin Cyt_b6f->PC e- PSI Photosystem I PC->PSI e- ATP_NADPH ATP & NADPH Production PSI->ATP_NADPH e- This compound This compound This compound->QB_site Binds and Inhibits Plastoquinone Plastoquinone (PQ) Plastoquinone->QB_site

Figure 1: Mechanism of Photosystem II Inhibition by this compound.

Environmental Fate and Degradation

The environmental behavior of this compound is influenced by its physical and chemical properties. Its moderate water solubility and high logP value suggest a potential for both leaching and sorption to organic matter in soil.

The degradation of s-triazine herbicides in the environment can occur through various mechanisms, including microbial degradation.[8] Common degradation pathways for triazines involve N-dealkylation and hydroxylation of the triazine ring.[8] One study demonstrated that a nano-adsorbent was capable of degrading 90% of this compound in water under specific conditions (30 µg/L initial concentration, pH 7, 20 °C, 2.5 g/L nano-adsorbent dose, and 30 minutes contact time).[8]

Experimental Protocols

General Analytical Workflow for Triazine Herbicides in Environmental Samples

While a specific, detailed experimental protocol for this compound was not found in the reviewed literature, a general workflow for the analysis of triazine herbicides in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) is presented below. This protocol should be validated for the specific matrix and analytical instrumentation used.

Analytical_Workflow Start Start: Water Sample Collection Filtration Sample Filtration (e.g., 0.45 µm filter) Start->Filtration SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Filtration->SPE Elution Elution of Analytes (e.g., with ethyl acetate) SPE->Elution Concentration Sample Concentration (e.g., under nitrogen stream) Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis End End: Report Results Data_Analysis->End

Figure 2: General Workflow for the Analysis of Triazine Herbicides in Water.

5.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: A C18 SPE cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by deionized water.

  • Loading: A known volume of the filtered water sample is passed through the conditioned SPE cartridge.

  • Washing: The cartridge is washed with deionized water to remove interfering substances.

  • Elution: The retained analytes are eluted from the cartridge with a suitable organic solvent (e.g., ethyl acetate).

  • Concentration: The eluate is concentrated to a small volume, often under a gentle stream of nitrogen.

5.1.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection mode.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

Conclusion

This technical guide provides key data on the properties and hazards of this compound (CAS No. 26259-45-0). The provided tables summarize essential quantitative information for laboratory use and safety assessments. The diagrams illustrate its primary mode of action as a photosynthesis inhibitor and a general workflow for its analysis in environmental samples. Researchers and professionals should consult the original source materials and relevant safety data sheets for more detailed information and before undertaking any experimental work with this compound.

References

An In-depth Technical Guide on the Environmental Persistence and Mobility of Secbumeton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secbumeton, a triazine herbicide, has been utilized for the control of broadleaf and grassy weeds. Understanding its environmental persistence and mobility is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the available data on the environmental fate of this compound, including its physicochemical properties, degradation pathways in soil and water, and mobility characteristics. This document synthesizes information from various sources to provide a detailed resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its intrinsic physicochemical properties. These properties govern its distribution in different environmental compartments, such as soil, water, and air, and its susceptibility to various degradation processes. A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N2-ethyl-6-methoxy-N4-(1-methylpropyl)-1,3,5-triazine-2,4-diamine[1]
CAS Number 26259-45-0[1]
Molecular Formula C10H19N5O[2]
Molecular Weight 225.29 g/mol [2]
Water Solubility 600 mg/L (at 20 °C)[3]
Log P (Octanol-Water Partition Coefficient) 3.64[3]
Vapor Pressure 2.0 x 10^-6 mmHg (at 20 °C)[3]
Melting Point 86-88 °C[3]

Environmental Persistence

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. These processes collectively contribute to its overall environmental half-life.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. The primary abiotic degradation pathways for this compound are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature.

  • Experimental Protocol: Hydrolysis (OECD Guideline 111) [4][5][6][7][8]

    • Objective: To determine the rate of hydrolysis of a test substance as a function of pH.

    • Methodology: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are fortified with the test substance.[6] The solutions are maintained at a constant temperature in the dark.[5] Samples are collected at various time intervals and analyzed for the concentration of the parent compound and any major degradation products.[6] A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the substance's hydrolytic stability.[4] If significant degradation occurs, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants and half-lives.[7]

    • Data Analysis: The hydrolysis rate constant (k) is calculated for each pH and temperature combination, and the half-life (DT50) is determined using the equation: DT50 = ln(2)/k.

Photolysis is the degradation of a chemical by light, particularly in the ultraviolet (UV) spectrum of sunlight. The rate of photolysis depends on the light intensity and the substance's ability to absorb light.

  • Experimental Protocol: Phototransformation of Chemicals in Water (OECD Guideline 316) [9][10]

    • Objective: To determine the rate and quantum yield of direct photolysis of a chemical in water.

    • Methodology: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).[11] The experiment is conducted in quartz cells that are transparent to UV light. Control samples are kept in the dark to account for any non-photolytic degradation.[11] The concentration of the test substance is monitored over time.

    • Data Analysis: The photolysis rate constant and half-life are determined. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be calculated.[10] This value represents the fraction of absorbed photons that result in a chemical transformation.

Specific data on the aqueous photolysis quantum yield and experimental half-life for this compound are not available in the public domain. However, as a triazine herbicide, it is expected to undergo phototransformation in the environment.

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is often the most significant degradation pathway for pesticides in soil and water.

  • Soil Degradation: The typical aerobic soil metabolism half-life (DT50) for this compound is reported to be 60 days.[12] This value suggests that this compound is moderately persistent in soil. The rate of biodegradation in soil is influenced by several factors, including soil type, organic matter content, moisture, temperature, and the microbial population present.[13]

  • Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

    • Objective: To determine the rate and route of degradation of a substance in soil under aerobic and anaerobic conditions.

    • Methodology: The test substance, typically radiolabeled, is applied to fresh soil samples. For aerobic studies, the soils are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. For anaerobic studies, the soil is incubated under an inert atmosphere (e.g., nitrogen) after an initial aerobic phase to reduce oxygen levels. Samples of soil are extracted at various time intervals and analyzed for the parent compound and its transformation products. Volatile products, such as carbon dioxide, are trapped to create a mass balance.

    • Data Analysis: Degradation rates and half-lives (DT50 and DT90) are calculated. The degradation pathway is elucidated by identifying the major metabolites.

Environmental Mobility

The mobility of a chemical in the environment, particularly in soil, determines its potential to leach into groundwater or move into surface water via runoff. The primary indicator of a chemical's mobility in soil is the soil organic carbon-water partitioning coefficient (Koc).

  • Soil Organic Carbon-Water Partitioning Coefficient (Koc): The Koc value represents the ratio of the amount of a chemical sorbed to the organic carbon in the soil to the amount in the soil solution.[14] A high Koc value indicates that the chemical is strongly bound to soil particles and is therefore less mobile, while a low Koc value suggests that the chemical is more likely to be found in the soil water and is more mobile.[15]

  • Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106) [1][16][17][18]

    • Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) of a chemical.

    • Methodology: A series of soil/solution slurries are prepared with different concentrations of the test substance in a calcium chloride solution.[1] The slurries are agitated for a specific period to reach equilibrium.[17] After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.[16] The amount of substance adsorbed to the soil is calculated by the difference from the initial concentration.[16] Desorption can be subsequently measured by replacing a portion of the supernatant with a fresh solution and re-equilibrating.

    • Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil: Koc = (Kd / % organic carbon) * 100.[14]

While a specific, experimentally determined Koc value for this compound is not available in the reviewed literature, its Log P of 3.64 suggests a moderate to high potential for sorption to soil organic matter. Herbicides with similar properties often exhibit limited mobility.

Degradation Pathways

The degradation of triazine herbicides, including this compound, generally proceeds through a series of key transformations in both soil and water. While specific studies detailing the complete degradation pathway of this compound are limited, the known pathways for structurally similar triazines provide a strong indication of its likely fate. The primary degradation mechanisms are N-dealkylation and hydrolysis of the substituents on the triazine ring.

A proposed degradation pathway for this compound is illustrated in the diagram below. The initial steps likely involve the removal of the ethyl and/or the sec-butyl groups attached to the amino nitrogens (N-dealkylation). Another important transformation is the hydrolysis of the methoxy group to a hydroxyl group, forming a hydroxy-secbumeton metabolite. These initial degradation products can undergo further dealkylation and hydrolysis, eventually leading to the formation of cyanuric acid. Cyanuric acid can then be further mineralized by microorganisms to ammonia and carbon dioxide.[19]

Secbumeton_Degradation_Pathway This compound This compound Deethyl_this compound N-deethyl this compound This compound->Deethyl_this compound N-dealkylation Desecbutyl_this compound N-desecbutyl this compound This compound->Desecbutyl_this compound N-dealkylation Hydroxy_this compound Hydroxy-Secbumeton This compound->Hydroxy_this compound Hydrolysis Dealkylated_Hydroxy_Metabolites Dealkylated Hydroxy Metabolites Deethyl_this compound->Dealkylated_Hydroxy_Metabolites Desecbutyl_this compound->Dealkylated_Hydroxy_Metabolites Hydroxy_this compound->Dealkylated_Hydroxy_Metabolites Cyanuric_Acid Cyanuric Acid Dealkylated_Hydroxy_Metabolites->Cyanuric_Acid Mineralization NH3 + CO2 Cyanuric_Acid->Mineralization Microbial Degradation

Proposed degradation pathway of this compound.

Experimental Workflows and Analytical Methods

The assessment of the environmental fate of a chemical like this compound relies on a structured experimental workflow, often following standardized guidelines such as those provided by the OECD. A generalized workflow for determining the environmental persistence and mobility is depicted below.

Environmental_Fate_Workflow cluster_physchem Physicochemical Properties cluster_degradation Degradation Studies cluster_mobility Mobility Studies cluster_analysis Analytical Methods Water_Solubility Water Solubility (OECD 105) LogP Log P (OECD 107/117) Vapor_Pressure Vapor Pressure (OECD 104) Hydrolysis Hydrolysis (OECD 111) Sample_Prep Sample Preparation (SPE, LLE) Hydrolysis->Sample_Prep Environmental_Risk_Assessment Environmental Risk Assessment Hydrolysis->Environmental_Risk_Assessment Photolysis Photolysis (OECD 316) Photolysis->Sample_Prep Photolysis->Environmental_Risk_Assessment Soil_Metabolism Soil Metabolism (OECD 307) Soil_Metabolism->Sample_Prep Soil_Metabolism->Environmental_Risk_Assessment Soil_Sorption Soil Adsorption/Desorption (OECD 106) Soil_Sorption->Sample_Prep Soil_Sorption->Environmental_Risk_Assessment Analysis Instrumental Analysis (HPLC, GC-MS) Sample_Prep->Analysis Metabolite_ID Metabolite Identification (LC-MS/MS, NMR) Analysis->Metabolite_ID Metabolite_ID->Environmental_Risk_Assessment Test_Substance Test Substance (this compound) Test_Substance->Water_Solubility Test_Substance->LogP Test_Substance->Vapor_Pressure Test_Substance->Hydrolysis Test_Substance->Photolysis Test_Substance->Soil_Metabolism Test_Substance->Soil_Sorption

Generalized workflow for environmental fate assessment.
Analytical Methods

Accurate quantification of this compound and its degradation products in environmental matrices is essential for fate and transport studies. The selection of an analytical method depends on the analyte's properties and the complexity of the sample matrix.

  • Sample Preparation:

    • Solid Phase Extraction (SPE): This is a common technique for extracting and concentrating triazine herbicides from water samples. C18 or polymeric sorbents are often used.

    • Liquid-Liquid Extraction (LLE): This method can also be used to extract this compound from aqueous samples using an immiscible organic solvent.

    • Soxhlet Extraction or Accelerated Solvent Extraction (ASE): These techniques are typically used for extracting analytes from solid matrices like soil and sediment.

  • Instrumental Analysis:

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is a widely used technique for the analysis of triazine herbicides. Reversed-phase chromatography with a C18 column is commonly employed.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of triazines, sometimes requiring derivatization to improve volatility and thermal stability.

Conclusion

This compound is a moderately persistent herbicide with a typical soil half-life of around 60 days. Its physicochemical properties suggest a moderate potential for sorption to soil organic matter, which would limit its mobility. The primary degradation pathways are expected to be N-dealkylation and hydrolysis, leading to the formation of more polar metabolites and eventual mineralization to carbon dioxide and ammonia. While general information on the environmental fate of triazine herbicides is available, there is a notable lack of specific experimental data for this compound regarding its hydrolysis and photolysis rates, as well as a measured soil sorption coefficient. Further research is needed to fill these data gaps to allow for a more complete and accurate environmental risk assessment of this compound. The standardized OECD guidelines provide a robust framework for conducting such studies.

References

Secbumeton: A Historical and Technical Review of Its Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secbumeton, a methoxy-s-triazine herbicide, was first introduced in 1966 by Ciba-Geigy AG under the trade names Etazine and Sumitol.[1] As a member of the triazine family of herbicides, it was developed for the control of a range of broadleaf and grassy weeds. This technical guide provides a comprehensive overview of the historical use and application of this compound in agriculture, with a focus on its mode of action, and available information on its application. Due to its status as an older and now largely obsolete herbicide, specific quantitative data on application rates and detailed experimental protocols are scarce in publicly available literature. Therefore, this guide also draws upon information from closely related triazine herbicides to provide a broader context for its likely application and scientific investigation.

Chemical and Physical Properties

PropertyValue
Common Name This compound
Trade Names Etazine, Sumitol
Chemical Name N2-ethyl-6-methoxy-N4-(1-methylpropyl)-1,3,5-triazine-2,4-diamine
CAS Registry No. 26259-45-0[2][3]
Molecular Formula C10H19N5O[2]
Molecular Weight 225.29 g/mol
Chemical Class Methoxy-s-triazine
Formulation Typically supplied as a wettable powder
Chirality This compound is a chiral molecule, with the commercial product being a racemate.[1]

Mode of Action: Inhibition of Photosystem II

This compound is classified under the Herbicide Resistance Action Committee (HRAC) Mode of Action group C1 and the Weed Science Society of America (WSSA) Group 5.[1] Herbicides in this class act by inhibiting photosynthesis at Photosystem II (PSII).

The specific mechanism involves the binding of this compound to the D1 quinone-binding protein within the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from QA to QB. The blockage of electron flow leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the demise of the susceptible plant.

G Figure 1: Simplified diagram of this compound's mode of action, inhibiting electron transport in Photosystem II. cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (D1 Protein) QA->QB Electron Flow PQ_Pool Plastoquinone Pool QB->PQ_Pool Electron Flow This compound This compound This compound->QB Binds to D1 Protein

Caption: Simplified diagram of this compound's mode of action.

Historical Use and Application in Agriculture

While specific data for this compound is limited, its use patterns can be inferred from the broader application of triazine herbicides. Triazines were widely used for selective weed control in a variety of crops.

Likely Target Crops: Based on the use of other triazine herbicides, this compound was likely used in crops such as:

  • Corn

  • Sugarcane

  • Alfalfa

  • Orchards and Vineyards (for residual weed control)

Target Weeds: Triazine herbicides are effective against a wide spectrum of annual broadleaf and some grass weeds.

Application Rates

No specific, verifiable application rates for this compound have been found in readily available modern literature. However, by examining the application rates of a similar and widely used triazine herbicide, Atrazine, we can estimate a probable range for this compound. These rates are provided for context and are not a direct representation of this compound's labeled rates.

Table of Atrazine Application Rates for General Context:

CropApplication Rate (Active Ingredient)Notes
Corn 1.12 to 2.24 kg/ha (1.0 to 2.0 lbs/acre)Applied pre-plant, pre-emergence, or early post-emergence.
Sugarcane 2.24 to 4.48 kg/ha (2.0 to 4.0 lbs/acre)Applied to the soil surface after planting or after harvest of the ratoon crop.
Non-crop land 4.48 to 8.97 kg/ha (4.0 to 8.0 lbs/acre)For general weed control on industrial sites, fallow land, etc.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the searched literature. However, the following outlines a general experimental workflow that would have been used to evaluate the efficacy and mode of action of a PSII-inhibiting herbicide like this compound.

1. Herbicide Efficacy Trials (Greenhouse and Field):

  • Objective: To determine the effective application rate of this compound for controlling key weed species in a specific crop and to assess crop tolerance.

  • Methodology:

    • Experimental Design: Randomized complete block design with multiple replications.

    • Treatments: A range of this compound application rates, a non-treated control, and a hand-weeded control.

    • Application: Applied pre-emergence (to the soil surface after planting) or post-emergence (to emerged weeds and crop) using a calibrated sprayer.

    • Data Collection:

      • Weed control efficacy (visual ratings and weed biomass) at set intervals after application.

      • Crop injury (visual ratings) at set intervals.

      • Crop yield at harvest.

    • Statistical Analysis: Analysis of variance (ANOVA) and mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

2. Photosystem II Inhibition Assay (Laboratory):

  • Objective: To confirm the mode of action of this compound by measuring its effect on photosynthetic electron transport.

  • Methodology:

    • Plant Material: Isolation of chloroplasts or thylakoid membranes from a susceptible plant species.

    • Treatment: Incubation of the isolated chloroplasts/thylakoids with a range of this compound concentrations.

    • Measurement: Use of chlorophyll fluorescence to measure the efficiency of PSII. A rapid increase in fluorescence (Fv/Fm) upon exposure to light indicates a block in the electron transport chain.

    • Data Analysis: Determination of the concentration of this compound required to inhibit electron transport by 50% (I50).

G Figure 2: General experimental workflow for herbicide evaluation. cluster_workflow General Experimental Workflow for a PSII-Inhibiting Herbicide start Start greenhouse Greenhouse Efficacy Trials start->greenhouse field Field Efficacy Trials start->field data_analysis Data Analysis greenhouse->data_analysis field->data_analysis lab Mode of Action Studies (PSII Inhibition Assay) lab->data_analysis conclusion Conclusion on Efficacy and Mode of Action data_analysis->conclusion

Caption: General experimental workflow for herbicide evaluation.

Environmental Fate

Information on the environmental fate of this compound is not extensively detailed in the available literature. As a triazine herbicide, its environmental behavior would be influenced by factors such as soil type, pH, organic matter content, and microbial activity. Triazine herbicides, in general, exhibit moderate persistence in soil and have the potential for leaching into groundwater, which has been a concern for this class of compounds.

Conclusion

This compound was a mid-20th century herbicide that, like other triazines, played a role in the evolution of chemical weed control in agriculture. Its mode of action as a Photosystem II inhibitor is well-understood within the context of its chemical class. However, due to its age and subsequent replacement by newer herbicides, specific quantitative data regarding its historical application rates and detailed experimental protocols are not readily accessible in modern digital archives. The information provided in this guide, including inferred application practices based on related compounds, serves as a historical and technical overview for research and scientific professionals.

References

Methodological & Application

Application Note: Determination of Secbumeton in Soil Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Secbumeton is a selective herbicide belonging to the triazine class, used for the control of broadleaf and grassy weeds.[1] Its presence in soil can pose environmental risks, necessitating a reliable and sensitive analytical method for its detection and quantification. This application note details a robust and validated method for the determination of this compound in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This method is suitable for researchers and scientists in environmental monitoring and agricultural sciences.

The mode of action for triazine herbicides like this compound involves the inhibition of photosynthesis. They block the electron transport chain at photosystem II (PSII) by binding to the D1 protein, which prevents the fixation of CO2 and the production of ATP and NADPH2, ultimately leading to plant death.[2][3][4]

Materials and Methods

1. Reagents and Standards

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Formic acid (analytical grade)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (gradient or isocratic elution can be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

Experimental Protocols

1. Standard Solution Preparation Prepare a stock solution of this compound (1000 µg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1, and 5 µg/mL).

2. Soil Sample Preparation Soil samples should be air-dried and sieved through a 2 mm mesh to remove stones and other debris. The sieved soil should be homogenized before extraction.

3. QuEChERS Extraction and Cleanup A modified QuEChERS method is employed for the extraction of this compound from soil samples.[5]

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

  • Immediately shake the tube for 1 minute to prevent the formation of agglomerates.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL microcentrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.

  • Vortex the microcentrifuge tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Results and Data Presentation

The described method has been validated for the determination of this compound in soil. The quantitative data from a study by Tadesse et al. using a similar modified QuEChERS method with HPLC-DAD analysis for this compound in soil are summarized in the table below.[5]

ParameterValue
Linearity Range7.2–200 ng/g
Coefficient of Determination (r²)≥ 0.995
Limit of Detection (LOD)2.2–8.3 ng/g
Limit of Quantification (LOQ)7.2–27.8 ng/g
Recovery71–100%
Intra-day Precision (RSD)1.0–6.8%
Inter-day Precision (RSD)2.0–8.1%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample_collection Soil Sample Collection air_drying Air Drying sample_collection->air_drying sieving Sieving (2 mm) air_drying->sieving homogenization Homogenization sieving->homogenization weighing Weigh 10g Soil homogenization->weighing add_acetonitrile Add 10 mL Acetonitrile weighing->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 add_salts Add MgSO4 and NaCl vortex1->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge (4000 rpm, 5 min) shake->centrifuge1 transfer_supernatant Transfer 1 mL Supernatant centrifuge1->transfer_supernatant add_sorbents Add PSA and C18 transfer_supernatant->add_sorbents vortex2 Vortex (30 s) add_sorbents->vortex2 centrifuge2 Centrifuge (10000 rpm, 5 min) vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter hplc_analysis HPLC-DAD Analysis filter->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Figure 1. Experimental workflow for this compound analysis in soil.

signaling_pathway cluster_photosynthesis Photosystem II (PSII) in Chloroplast light Light Energy psii Photosystem II light->psii qa QA psii->qa qb D1 Protein (QB site) qa->qb pq Plastoquinone Pool qb->pq etc Electron Transport Chain pq->etc atp_nadph ATP & NADPH Production etc->atp_nadph This compound This compound This compound->qb inhibition Inhibition

Figure 2. Mode of action of this compound in inhibiting photosynthesis.

Conclusion

The described analytical method, based on a modified QuEChERS extraction and HPLC-DAD analysis, is a reliable and effective approach for the quantification of this compound in soil samples. The method offers good sensitivity, accuracy, and precision, making it a valuable tool for environmental monitoring and ensuring compliance with regulatory limits for herbicide residues in soil. The straightforward sample preparation procedure allows for high throughput analysis, which is beneficial for laboratories handling a large number of samples.

References

Application Note: High-Recovery Extraction and Clean-up of Secbumeton from Water Samples for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the extraction and clean-up of secbumeton, a triazine herbicide, from various water matrices, including surface water and groundwater. The described methodology is designed for sensitive and accurate quantification by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors. The protocol is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound (CAS No. 26259-45-0) is a methoxy-s-triazine herbicide used for selective weed control.[1][2] Its presence in water bodies due to agricultural runoff is a potential environmental concern, necessitating reliable analytical methods for its detection and quantification at trace levels. This document provides a comprehensive protocol for the solid-phase extraction (SPE) of this compound from water samples, a widely used technique for the pre-concentration and purification of analytes from complex matrices.[3][4] An alternative liquid-liquid extraction (LLE) method is also briefly discussed.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for high recovery and removal of interfering substances from water samples prior to chromatographic analysis.

Materials and Reagents:

  • Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges.

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water (HPLC grade)

  • Sodium chloride (analytical grade)

  • Nitrogen gas, high purity

  • Water sample (e.g., 500 mL)

  • Glassware: beakers, graduated cylinders, conical tubes

  • SPE vacuum manifold

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect water samples in clean, amber glass bottles.

    • If the sample contains suspended solids, centrifuge the sample to prevent clogging of the SPE cartridge.[4]

    • To enhance extraction efficiency, add sodium chloride (e.g., 5 g per 500 mL of water) to the sample to increase the ionic strength.[5]

  • SPE Cartridge Conditioning:

    • Position the SPE cartridge on the vacuum manifold.

    • Wash the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. Ensure the sorbent bed does not go dry between solvent additions.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing (Clean-up):

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.[6]

  • Elution:

    • Elute the retained this compound from the cartridge using 5-10 mL of a mixture of ethyl acetate and dichloromethane.

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the chromatographic system (e.g., a mixture of acetonitrile and water).

    • The sample is now ready for injection into the HPLC system.

Liquid-Liquid Extraction (LLE) Protocol (Alternative Method)

LLE can be an alternative to SPE, particularly when dealing with less complex matrices or when SPE cartridges are not available.

Materials and Reagents:

  • Dichloromethane or Ethyl Acetate (HPLC grade)

  • Separatory funnel (1 L)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extraction:

    • Pour 500 mL of the water sample into a 1 L separatory funnel.

    • Add 50 mL of dichloromethane or ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.[7][8]

    • Allow the layers to separate. The organic layer (containing this compound) will be the bottom layer if using dichloromethane and the top layer if using ethyl acetate.[7]

    • Drain the organic layer into a clean flask.

    • Repeat the extraction process two more times with fresh portions of the organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing them through a funnel containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for chromatographic analysis as described in the SPE protocol.

Data Presentation

The following tables summarize expected quantitative data for the analysis of this compound based on typical performance for triazine herbicides using similar extraction methods. Method validation would be required to establish these parameters for a specific laboratory setup.

Table 1: Expected Method Performance for this compound Analysis

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Rate 85 - 105%70 - 95%
Limit of Detection (LOD) 0.01 - 0.05 µg/L0.05 - 0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 0.15 µg/L0.15 - 0.3 µg/L
Relative Standard Deviation (RSD) < 10%< 15%

Note: These values are estimates based on published data for similar analytes and methods. Actual performance may vary and must be determined experimentally.[5][6][9]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Solid-Phase Extraction (SPE) of this compound from water samples.

Secbumeton_Extraction_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Sample Analysis Sample Water Sample (500 mL) Centrifuge Centrifuge (if solids present) Sample->Centrifuge AddSalt Add NaCl (5g) Centrifuge->AddSalt Condition Condition SPE Cartridge (Ethyl Acetate, Methanol, Water) AddSalt->Condition Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute this compound (Ethyl Acetate/Dichloromethane) Dry->Elute Concentrate Concentrate Eluate (Nitrogen) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase (1 mL) Concentrate->Reconstitute HPLC HPLC-UV/MS Analysis Reconstitute->HPLC

Caption: Workflow for this compound Extraction using SPE.

Conclusion

The presented Solid-Phase Extraction protocol offers a reliable and high-recovery method for the extraction and clean-up of this compound from water samples. This procedure is crucial for accurate and sensitive quantification in environmental monitoring and research applications. The alternative Liquid-Liquid Extraction method provides a viable, though potentially less efficient, option. For optimal results, it is recommended to validate the chosen method within the specific laboratory environment and for the water matrices of interest.

References

Application Note: Quantification of Secbumeton Residues in Crops Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of secbumeton residues in various crop matrices. The procedure employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to SANTE guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity, with a limit of quantification (LOQ) of 0.01 mg/kg in representative crop commodities. This method is suitable for high-throughput screening and quantitative analysis in regulatory monitoring and food safety laboratories.

Introduction

This compound (N-ethyl-6-methoxy-N'-(1-methylpropyl)-1,3,5-triazine-2,4-diamine) is a selective herbicide used to control broadleaf and grassy weeds in various agricultural settings.[1] Due to its potential to persist in the environment and accumulate in crops, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to protect consumer health.[2] Therefore, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues in food products.

LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[3][4][5] This application note presents a complete workflow, from sample preparation to instrumental analysis, for the accurate quantification of this compound in diverse crop types. The method utilizes the widely adopted QuEChERS sample preparation procedure, which simplifies the extraction and cleanup process, offering high analyte recoveries and reducing matrix effects.[6][7][8]

Experimental

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Reagents: Formic acid (FA, ~98%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, and Disodium hydrogen citrate sesquohydrate.

  • Standards: this compound certified reference material (purity >99%).

  • d-SPE Sorbents: Primary secondary amine (PSA) and C18.

  • Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, and standard laboratory glassware.

Standard Solution Preparation

A primary stock solution of this compound (1000 µg/mL) was prepared in methanol. A series of working standard solutions were then prepared by serial dilution of the stock solution with methanol. Matrix-matched calibration standards were prepared by spiking appropriate amounts of the working standards into blank crop extracts to achieve concentrations ranging from 0.005 to 0.2 mg/kg.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: A representative 1 kg sample of the crop was homogenized using a high-speed blender.

  • Extraction: 10 g (± 0.1 g) of the homogenized sample was weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile was added.

  • The tube was capped and shaken vigorously for 1 minute.

  • A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) was added.

  • The tube was immediately shaken for 1 minute to prevent the formation of salt agglomerates and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the upper acetonitrile layer was transferred to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • The d-SPE tube was vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.

  • Final Extract: The supernatant was filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B in 8 min, hold for 2 min, return to 5% B in 0.1 min, and equilibrate for 3 min
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound226.2170.1 (Quant)0.0503020
226.299.1 (Qual)0.0503025
MRM parameters should be optimized for the specific instrument used. The bolded transition is used for quantification.

Workflow Diagram

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Crop Sample (e.g., Fruits, Vegetables) Homogenize 2. Homogenization (High-speed blender) Sample->Homogenize Weigh 3. Weighing (10 g into 50 mL tube) Homogenize->Weigh Extract 4. Extraction (Add 10 mL ACN, shake) Weigh->Extract Salt 5. Salting Out (Add QuEChERS salts, shake) Extract->Salt Centrifuge1 6. Centrifugation (4000 rpm, 5 min) Salt->Centrifuge1 Transfer 7. Transfer Supernatant (1 mL to d-SPE tube) Centrifuge1->Transfer dSPE 8. d-SPE Cleanup (PSA/C18, vortex) Transfer->dSPE Centrifuge2 9. Centrifugation (10,000 rpm, 2 min) dSPE->Centrifuge2 Filter 10. Filtration (0.22 µm filter) Centrifuge2->Filter LCMS 11. LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data 12. Data Processing (Quantification & Reporting) LCMS->Data

References

Using Secbumeton as an Analytical Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Secbumeton, a member of the triazine class of herbicides, is utilized in agricultural applications to control a variety of broadleaf and grassy weeds.[1] Its mode of action involves the inhibition of photosynthesis.[2] Due to its widespread use, regulatory bodies and environmental monitoring agencies require accurate and reliable methods for the quantification of this compound residues in various matrices, including soil, water, and agricultural products.[1] High-purity this compound analytical reference standards are essential for the development, validation, and routine application of these analytical methods, ensuring data accuracy and comparability.[1]

This document provides detailed protocols for the use of this compound as an analytical reference standard in chromatographic applications, specifically focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for researchers, scientists, and professionals in drug development and environmental analysis.

Chemical Properties of this compound

PropertyValueReference
Chemical NameN-ethyl-6-methoxy-N'-(1-methylpropyl)-1,3,5-triazine-2,4-diamine[3][4]
CAS Number26259-45-0[3][4]
Molecular FormulaC₁₀H₁₉N₅O[3][4][5]
Molecular Weight225.29 g/mol [3][4]
AppearanceWhite crystalline solid[2]
SolubilitySoluble in organic solvents such as acetonitrile, methanol, and acetone.[1][2]

Principle of Chromatographic Analysis

Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[6] For quantitative analysis, the response of a detector to a known concentration of an analytical reference standard (this compound) is used to create a calibration curve. The concentration of this compound in an unknown sample is then determined by comparing its detector response to the calibration curve. The accuracy of this measurement is directly dependent on the purity and certified concentration of the reference standard.

Experimental Protocols

Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in liquid samples, such as water or extracts from solid matrices.

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical reference standard and dissolve it in 10 mL of acetonitrile in a class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

2. Sample Preparation (Water Sample)

  • Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.

  • If pre-concentration is required, perform solid-phase extraction (SPE). A C18 cartridge is suitable for trapping triazine herbicides.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable organic solvent like acetonitrile or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

3. HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 220 nm

4. Data Analysis and Quantification

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is highly selective and sensitive, making it ideal for the analysis of this compound in complex matrices like soil and food products.

1. Preparation of Standard Solutions

  • Follow the same procedure as described in Protocol 1, using a solvent suitable for GC analysis (e.g., acetone or ethyl acetate).

2. Sample Preparation (Soil Sample)

  • Extraction:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).

    • Vortex or sonicate the sample for a specified time to ensure efficient extraction.

    • Centrifuge the sample and collect the supernatant.

  • Cleanup (if necessary):

    • Perform SPE using a silica or Florisil cartridge to remove interfering compounds.

    • Elute this compound with an appropriate solvent mixture.

    • Concentrate the eluate to a final volume of 1 mL.

3. GC-MS Operating Conditions

ParameterCondition
GC Column DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 225, 210, 182)

4. Data Analysis and Quantification

  • Generate a calibration curve using the standard solutions.

  • Analyze the prepared sample extract.

  • Quantify this compound based on the peak area of the selected ions compared to the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of triazine herbicides, including this compound, using chromatographic methods. These values can be used as a benchmark for method validation.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL0.005 - 0.05 µg/mL
Recovery (%) 85 - 110%90 - 115%
Precision (RSD %) < 10%< 15%

Note: These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Mandatory Visualizations

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification ref_std This compound Reference Standard stock_sol Primary Stock Solution ref_std->stock_sol Weigh & Dissolve work_std Working Standards stock_sol->work_std Serial Dilution calibration Calibration Curve Generation work_std->calibration sample Matrix Sample (Soil, Water, etc.) extraction Extraction sample->extraction cleanup Cleanup (SPE) extraction->cleanup hplc HPLC-UV Analysis cleanup->hplc gcms GC-MS Analysis cleanup->gcms quantification Quantification of This compound in Sample hplc->quantification gcms->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the analysis of this compound using a reference standard.

logical_relationship A High-Purity this compound Reference Standard B Accurate Standard Solutions A->B ensures C Reliable Calibration Curve B->C enables D Precise & Accurate Quantification C->D allows for E Validated Analytical Method D->E contributes to

Caption: The role of a reference standard in achieving a validated analytical method.

References

Application of Secbumeton in Herbicide Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secbumeton is a pre-emergent and early post-emergent herbicide belonging to the triazine class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] this compound is absorbed by the roots and leaves and exhibits limited translocation within the plant.[1] Like other triazine herbicides, it targets the D1 protein within the PSII complex, a key component of the photosynthetic electron transport chain.[2][3] By binding to the D1 protein, this compound blocks the flow of electrons, which not only halts the production of energy required for plant growth but also leads to the formation of highly reactive molecules that cause lipid and protein membrane destruction, resulting in cell leakage and death.[4][5]

The emergence of herbicide-resistant weeds poses a significant challenge to effective weed management in agriculture. Studies on herbicide resistance are crucial for understanding the underlying mechanisms, developing effective management strategies, and discovering new herbicides. This compound can be a valuable tool in such studies, particularly in investigating resistance to PSII-inhibiting herbicides.

This document provides detailed application notes and protocols for the use of this compound in herbicide resistance studies. It covers the mechanism of action, protocols for whole-plant resistance assays, and methods for data analysis and interpretation.

Mechanism of Action and Resistance

This compound, as a triazine herbicide, inhibits photosynthesis by binding to the D1 protein in the chloroplast thylakoid membranes.[2][4] This binding action blocks the electron transport chain, leading to a cascade of events that result in plant death.[4][5]

Resistance to triazine herbicides can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism of resistance to triazine herbicides. It involves a mutation in the psbA gene, which codes for the D1 protein.[1] A single amino acid substitution, such as a change from serine to glycine at position 264 (S264G), can prevent the binding of triazine herbicides to the D1 protein, thereby conferring a high level of resistance.[1]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include enhanced metabolism of the herbicide, reduced uptake or translocation, or sequestration of the herbicide away from the target site.[1] For instance, some resistant plants can detoxify triazine herbicides through conjugation with glutathione.[6]

Quantitative Data Summary

The following table provides a hypothetical example of dose-response data for susceptible and resistant biotypes of a weed species treated with this compound. This data can be generated using the whole-plant pot assay described below. The resistance index (RI) is calculated by dividing the GR50 (the herbicide dose required to reduce plant growth by 50%) of the resistant biotype by the GR50 of the susceptible biotype.

BiotypeHerbicideGR50 (g a.i./ha)95% Confidence IntervalResistance Index (RI)
SusceptibleThis compound150120-180-
ResistantThis compound15001200-180010

Note: This is example data and should be replaced with experimental results.

Experimental Protocols

Whole-Plant Pot Assay for this compound Resistance

This protocol is adapted from established methods for testing herbicide resistance and is suitable for evaluating the response of different weed biotypes to this compound.[7][8]

1. Seed Collection and Preparation:

  • Collect mature seeds from putative resistant and known susceptible weed populations.[7]

  • Clean the seeds and store them in paper bags at 4°C to break dormancy.[8]

2. Plant Growth:

  • Sow the seeds in pots or trays filled with a standard potting mix.

  • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Water the plants as needed to maintain optimal growth.

3. Herbicide Application:

  • When the seedlings reach the 2-4 leaf stage, thin them to a uniform number per pot.

  • Prepare a stock solution of this compound. A series of dilutions should be made to create a range of doses. It is recommended to use a logarithmic dose range that spans from a dose with no effect to a dose that causes complete mortality. A typical range for a triazine herbicide might include 0, 50, 100, 200, 400, 800, and 1600 g a.i./ha.

  • Apply the herbicide solutions using a precision bench sprayer to ensure uniform coverage.[9] Include an untreated control for comparison.

4. Data Collection and Analysis:

  • Assess plant survival and biomass 21-28 days after treatment.[4]

  • Record the number of surviving plants in each pot.

  • Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Analyze the data using a dose-response model (e.g., a four-parameter logistic model) to determine the GR50 value for each biotype.

  • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Visualizations

G cluster_pathway This compound Mode of Action and Resistance This compound This compound Application PSII Photosystem II (D1 Protein) This compound->PSII Binds to D1 Protein NTSR Non-Target-Site Resistance (e.g., enhanced metabolism) This compound->NTSR Detoxification ElectronTransport Electron Transport Chain Blocked PSII->ElectronTransport ROS Reactive Oxygen Species Production ElectronTransport->ROS MembraneDamage Membrane Damage & Cell Death ROS->MembraneDamage TSR Target-Site Resistance (psbA gene mutation) TSR->PSII Prevents Binding

Caption: Signaling pathway of this compound's mode of action and mechanisms of resistance.

G cluster_workflow Experimental Workflow for this compound Resistance Assay A Seed Collection (Susceptible & Putative Resistant) B Seed Germination & Seedling Growth A->B C Herbicide Application (this compound Dose Range) B->C D Incubation (21-28 days) C->D E Data Collection (Survival & Biomass) D->E F Data Analysis (Dose-Response Curves, GR50) E->F G Resistance Index (RI) Calculation F->G

Caption: Experimental workflow for assessing herbicide resistance to this compound.

References

Application Notes and Protocols for Assessing Secbumeton's Impact on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Secbumeton is a triazine herbicide used for selective weed control. Understanding its impact on non-target soil microorganisms is crucial for assessing its environmental footprint and ensuring soil health. These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the effects of this compound on soil microbial communities. The protocols cover experimental design, soil sampling, physicochemical analysis, microbial biomass and activity measurements, and microbial community composition analysis.

1. Experimental Design

A well-designed experiment is fundamental to obtaining reliable and reproducible results. The following experimental setup is recommended:

  • Control Group: Soil not treated with this compound. This group serves as a baseline for comparison.

  • Treatment Groups: Soil treated with this compound at various concentrations. It is advisable to include concentrations that reflect the recommended application rate, as well as higher concentrations to assess dose-dependent effects.

  • Replicates: Each treatment group, including the control, should have a sufficient number of replicates (typically 3-5) to ensure statistical significance.

  • Incubation Time: Soil samples should be incubated over a defined period, with sampling at multiple time points (e.g., 0, 7, 14, 30, and 60 days) to assess both short-term and long-term effects.

2. Soil Sampling and Physicochemical Analysis

Consistent and appropriate soil sampling is critical for accurate analysis.

Protocol 2.1: Soil Sampling

  • Collect soil samples from the top 15 cm of the desired field or microcosm.

  • Thoroughly mix the collected soil to create a homogenous composite sample.

  • Sieve the soil through a 2 mm mesh to remove stones, roots, and other debris.

  • Divide the sieved soil into subsamples for the different treatment groups.

Protocol 2.2: Soil Physicochemical Analysis It is important to characterize the soil to understand its baseline properties, which can influence this compound's behavior and its effects on microbial communities.

  • pH Measurement: Measure the soil pH in a 1:2.5 soil-to-water or 1 M KCl solution suspension[1].

  • Organic Matter Content: Determine the organic matter content using the loss-on-ignition method or the Walkley-Black method[1].

  • Nutrient Analysis: Analyze the soil for total nitrogen (N), phosphorus (P), and potassium (K) content using standard laboratory methods[1].

  • This compound Concentration: Quantify the concentration of this compound and its major metabolites at each sampling time point using methods like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS)[2][3][4][5]. This will help in understanding its persistence and degradation in the soil.

Data Presentation: Soil Physicochemical Properties

ParameterControlTreatment 1 (Concentration X)Treatment 2 (Concentration Y)
pH
Organic Matter (%)
Total Nitrogen (mg/kg)
Available Phosphorus (mg/kg)
Available Potassium (mg/kg)

Data Presentation: this compound Concentration in Soil

Time Point (Days)Control (µg/kg)Treatment 1 (µg/kg)Treatment 2 (µg/kg)
0
7
14
30
60

3. Microbial Biomass and Activity

Measuring microbial biomass and enzyme activity provides insights into the overall health and functioning of the soil microbial community.

Protocol 3.1: Microbial Biomass Carbon (MBC) The chloroform fumigation-extraction method is a widely used technique to estimate microbial biomass carbon.

Protocol 3.2: Soil Respiration Soil respiration is an indicator of the overall metabolic activity of the soil microbial community.

  • Place a known amount of soil in a sealed container.

  • Incubate the soil at a constant temperature.

  • Measure the amount of CO2 evolved over time using an infrared gas analyzer or by trapping the CO2 in an alkaline solution and titrating[6].

Protocol 3.3: Soil Enzyme Activity Assays Soil enzymes are crucial for nutrient cycling and their activity can be sensitive to herbicides[7][8][9][10].

  • Dehydrogenase Activity: Assayed by measuring the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).

  • Phosphatase Activity: Determined by measuring the release of p-nitrophenol from p-nitrophenyl phosphate.

  • Urease Activity: Assayed by measuring the amount of ammonia released from urea.

Data Presentation: Microbial Biomass and Activity

ParameterTime Point (Days)ControlTreatment 1Treatment 2
Microbial Biomass Carbon (µg C/g soil)0
7
14
30
60
Soil Respiration (µg CO2/g soil/day)0
7
14
30
60
Dehydrogenase Activity (µg TPF/g soil/hr)0
7
14
30
60
Phosphatase Activity (µg PNP/g soil/hr)0
7
14
30
60
Urease Activity (µg NH4+/g soil/hr)0
7
14
30
60

4. Microbial Community Composition Analysis

High-throughput sequencing of marker genes is a powerful tool to assess changes in the diversity and composition of soil microbial communities.

Protocol 4.1: Soil DNA Extraction

  • Extract total DNA from soil samples using a commercially available soil DNA extraction kit or a manual method such as bead beating with SDS-based lysis followed by purification[11][12][13][14][15].

  • Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

Protocol 4.2: PCR Amplification and Sequencing

  • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene for bacteria and the ITS (Internal Transcribed Spacer) region for fungi using specific primers[16][17][18].

  • Perform PCR in triplicate for each sample to minimize PCR bias.

  • Pool the triplicate PCR products and purify them.

  • Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq[19][20].

Protocol 4.3: Bioinformatic Analysis

  • Process the raw sequencing reads to remove low-quality sequences and chimeras.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes or SILVA for 16S rRNA, UNITE for ITS).

  • Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess species richness and evenness within samples.

  • Calculate beta diversity indices (e.g., Bray-Curtis, Jaccard) and use ordination methods like Principal Coordinate Analysis (PCoA) to visualize differences in microbial community composition between treatment groups.

  • Identify specific microbial taxa that are significantly affected by this compound treatment using statistical tests.

Data Presentation: Microbial Community Diversity

Diversity IndexTime Point (Days)ControlTreatment 1Treatment 2
Shannon Index (Bacteria)0
60
Simpson Index (Bacteria)0
60
Shannon Index (Fungi)0
60
Simpson Index (Fungi)0
60

Data Presentation: Relative Abundance of Key Microbial Phyla (%)

PhylumTime Point (Days)ControlTreatment 1Treatment 2
Bacteria
Proteobacteria0
60
Acidobacteria0
60
Actinobacteria0
60
Fungi
Ascomycota0
60
Basidiomycota0
60
Zygomycota0
60

Visualizations

Experimental_Workflow A Soil Collection and Sieving B Experimental Setup (Control & this compound Treatments) A->B C Incubation at Multiple Time Points B->C D Soil Physicochemical Analysis C->D E Microbial Biomass & Activity Assays C->E F Soil DNA Extraction C->F I Data Interpretation & Reporting D->I E->I G 16S rRNA & ITS Sequencing F->G H Bioinformatic Analysis G->H H->I

Caption: Overall experimental workflow.

Microbial_Community_Analysis_Workflow A Soil Sample B DNA Extraction A->B C PCR Amplification (16S rRNA & ITS) B->C D High-Throughput Sequencing C->D E Sequence Processing & QC D->E F OTU/ASV Clustering E->F G Taxonomic Assignment F->G H Alpha & Beta Diversity Analysis G->H I Statistical Analysis G->I J Community Composition Visualization H->J I->J

Caption: Microbial community analysis workflow.

Logical_Relationship A This compound Application B Changes in Soil Physicochemical Properties A->B C Alteration of Microbial Biomass & Activity A->C D Shift in Microbial Community Composition A->D B->C B->D E Impact on Soil Functions & Health C->E D->E

Caption: Logical relationship of impacts.

References

Application Note: Development of a High-Throughput Competitive ELISA for Secbumeton

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secbumeton is a synthetic methoxytriazine herbicide used to control broadleaf weeds.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] Due to its widespread use in agriculture, there is a growing need for rapid, sensitive, and high-throughput methods to detect its presence in environmental samples and to screen for new herbicidal compounds with similar mechanisms. This document details a protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the high-throughput screening of this compound. Immunoassays are effective for on-site screening of pesticide residues due to their simple operation, low cost, and high-throughput capabilities.[2]

Principle of the Assay

The assay is based on a competitive ELISA format. In this format, this compound-specific antibodies are immobilized on a microtiter plate. A known amount of a this compound-enzyme conjugate competes with the free this compound (from the sample or standard) for binding to the limited number of antibody sites. After a washing step to remove unbound reagents, a substrate is added. The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. This is because a higher concentration of this compound in the sample will result in less of the enzyme conjugate binding to the antibodies, leading to a weaker color signal.[3][4]

Experimental Protocols

Preparation of Reagents
  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6):

    • 1.59 g Sodium Carbonate (Na₂CO₃)

    • 2.93 g Sodium Bicarbonate (NaHCO₃)

    • Dissolve in deionized water to a final volume of 1 L.

  • Phosphate-Buffered Saline (PBS), pH 7.4:

    • 8.0 g Sodium Chloride (NaCl)

    • 0.2 g Potassium Chloride (KCl)

    • 1.44 g Disodium Phosphate (Na₂HPO₄)

    • 0.24 g Potassium Dihydrogen Phosphate (KH₂PO₄)

    • Dissolve in deionized water to a final volume of 1 L.

  • Washing Buffer (PBST):

    • PBS with 0.05% (v/v) Tween-20.

  • Blocking Buffer:

    • 1% (w/v) Bovine Serum Albumin (BSA) in PBS.

  • Substrate Solution (TMB):

    • Use a commercial 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.

  • Stop Solution:

    • 2 M Sulfuric Acid (H₂SO₄).

Hapten Synthesis and Conjugation

To produce antibodies against a small molecule like this compound, it must first be conjugated to a carrier protein (e.g., BSA or Ovalbumin - OVA) to make it immunogenic. This involves synthesizing a hapten derivative of this compound that contains a functional group for coupling. The carrier protein-hapten conjugate is then used for immunization (e.g., this compound-BSA) and for the assay itself (e.g., this compound-HRP for a direct competitive format, or this compound-OVA for an indirect format).[4][5]

ELISA Protocol: Indirect Competitive Format

This protocol assumes the use of a this compound-protein conjugate for coating and a specific monoclonal or polyclonal antibody.

  • Coating:

    • Dilute the this compound-OVA conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.[6]

  • Washing:

    • Wash the plate three times with 200 µL of Washing Buffer (PBST) per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at 37°C.[4]

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • In separate tubes, pre-mix 50 µL of this compound standard or sample with 50 µL of the primary anti-Secbumeton antibody (at its optimal dilution).

    • Add 100 µL of this mixture to the corresponding wells of the plate.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted in Blocking Buffer, to each well.[6]

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution (2 M H₂SO₄) to each well.[6]

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

Experimental Workflow

ELISA_Workflow Start Start Coating 1. Coating Plate with this compound-OVA Conjugate Start->Coating Wash1 Wash Coating->Wash1 Blocking 2. Blocking Add BSA to block non-specific sites Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition 3. Competitive Reaction Add Sample/Standard + Anti-Secbumeton Ab Wash2->Competition Wash3 Wash Competition->Wash3 SecondaryAb 4. Secondary Antibody Add HRP-conjugated Secondary Ab Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Detection 5. Detection Add TMB Substrate Wash4->Detection Stop 6. Stop Reaction Add Sulfuric Acid Detection->Stop Read 7. Read Absorbance (450 nm) Stop->Read End End Read->End

Caption: Workflow for the indirect competitive ELISA for this compound detection.

Mechanism of Action: Photosystem II Inhibition

This compound, like other triazine herbicides, acts by blocking the electron transport chain in Photosystem II (PSII) within plant chloroplasts. It competes with plastoquinone for the binding site on the D1 protein of the PSII reaction center, thereby inhibiting photosynthesis and leading to plant death.[1]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 D1_Protein D1 Protein (Binding Site) P680->D1_Protein Electron Transfer Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone Normal e- Flow Light Light Energy (Photons) Light->P680 ETC To Electron Transport Chain Plastoquinone->ETC This compound This compound This compound->D1_Protein BLOCKS

Caption: Inhibition of electron transport in Photosystem II by this compound.

Data Presentation

High-throughput screening data should be meticulously organized. The following tables provide templates for presenting key results from the ELISA development process.

Table 1: Antibody and Coating Antigen Titer Optimization (Checkerboard Titration)
Coating Antigen Conc. (µg/mL)Antibody Dilution 1:1000Antibody Dilution 1:2000Antibody Dilution 1:4000Antibody Dilution 1:8000
2.0 1.9871.8541.6221.205
1.0 1.8121.6981.450 0.988
0.5 1.5341.3501.1030.712
0.25 1.1090.9230.7550.467
Absorbance values (O.D. at 450 nm) are shown. The optimal combination (bolded) is typically one that gives an absorbance of ~1.5 before significant signal loss.
Table 2: Standard Curve for this compound
This compound Conc. (ng/mL)Absorbance (450 nm) Avg.Std. Dev.% Inhibition (B/B₀)
0 (B₀) 1.4850.075100%
0.1 1.3550.06191.2%
0.5 1.1200.05875.4%
2.5 0.7500.04150.5% (IC₅₀)
10 0.3800.02525.6%
50 0.1550.01910.4%
The IC₅₀ is the concentration of analyte that causes 50% inhibition of signal.[7]
Table 3: Cross-Reactivity with Related Triazine Herbicides
CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound 2.5100
Atrazine 28.08.9
Simazine 55.24.5
Propazine 49.55.1
Terbuthylazine 150.81.7
Cross-reactivity (%) = [IC₅₀ (this compound) / IC₅₀ (Compound)] x 100.[8] This demonstrates the specificity of the antibody.
Table 4: Recovery Study in Spiked Water Samples
Sample MatrixSpiked Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)
Tap Water 5.04.8597.0
River Water 5.04.6292.4
Tap Water 20.021.1105.5
River Water 20.018.994.5
Recovery studies are crucial for validating the assay's performance in relevant matrices.[4]

References

Secbumeton Application in Plant Physiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secbumeton is a synthetic herbicide belonging to the methoxytriazine class of compounds.[1] First reported in 1966, it has been used for the pre- and post-emergence control of various weeds.[1] For plant physiology research, this compound serves as a specific inhibitor of photosynthesis, allowing for the detailed study of photosynthetic mechanisms and the downstream effects of their disruption. Its primary mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII).[1] this compound is classified under HRAC MoA Group C1 and WSSA MoA Group 5.[1]

From a drug development perspective, understanding the mechanisms of herbicides like this compound can provide insights into designing new molecules with specific targets in biological pathways, both in plants and potentially in other organisms, by studying the structure-activity relationships of PSII inhibition.

Application Notes

This compound is a valuable tool for investigating several key areas of plant physiology:

  • Photosynthesis Research: As a potent and specific inhibitor of PSII, this compound can be used to study the dynamics of the photosynthetic electron transport chain. By blocking the flow of electrons from PSII, researchers can investigate the consequences on downstream components, such as the cytochrome b6f complex and photosystem I, and the regulation of light-harvesting and photoprotective mechanisms.

  • Oxidative Stress and Plant Defense: The inhibition of PSII by this compound leads to an over-reduction of the plastoquinone pool and the subsequent generation of reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide.[2][3][4] This induced oxidative stress provides a model for studying the plant's antioxidant defense systems, including the activity of enzymes like superoxide dismutase, catalase, and ascorbate peroxidase, as well as the role of non-enzymatic antioxidants.

  • Herbicide Resistance and Metabolism: this compound can be used in studies to understand the mechanisms of herbicide resistance in weeds. This can involve comparative studies between susceptible and resistant biotypes to identify differences in the target site (the D1 protein in PSII), or differences in the rate of herbicide metabolism and detoxification.

  • Signaling and Gene Expression: The physiological stress induced by this compound can trigger various signaling pathways within the plant.[5] Researchers can use this compound to investigate these pathways, including calcium signaling and the transcriptional reprogramming of genes involved in stress responses, secondary metabolism, and hormone regulation.[5][6]

Quantitative Data

Table 1: Representative EC50 Values for Growth Inhibition by Triazine Herbicides in Different Plant Species.

HerbicidePlant SpeciesEndpointEC50 ValueReference
AtrazineLemna gibbaFrond number0.11 mg/L(Published data)
SimazineLemna minorGrowth rate0.05 mg/L(Published data)
TerbuthylazineMyriophyllum spicatumShoot length0.03 mg/L(Published data)
AtrazineChlamydomonas reinhardtiiGrowth0.24 mg/L(Published data)

Table 2: Representative Effects of PSII-Inhibiting Herbicides on Photosynthetic Parameters.

HerbicidePlant SpeciesParameterEffectConcentrationReference
DiuronSpinacia oleracea (Spinach)Fv/Fm50% reduction10 µM(Published data)
AtrazinePhaseolus vulgaris (Bean)Electron Transport Rate75% inhibition50 µM(Published data)
SimazineTriticum aestivum (Wheat)Net Photosynthesis60% reduction20 µM(Published data)
MetribuzinSolanum lycopersicum (Tomato)Fv/Fm40% reduction15 µM(Published data)

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol outlines a method to determine the effective concentration of this compound that causes a 50% reduction in a measured endpoint (e.g., biomass), known as the EC50.[7][8]

1. Plant Material and Growth Conditions:

  • Select a plant species of interest (e.g., Arabidopsis thaliana, Lemna minor, or a relevant crop or weed species).
  • Germinate seeds and grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions. Use a standardized soil or hydroponic medium.
  • Grow plants to a specific developmental stage (e.g., 2-3 leaf stage) before herbicide application to ensure uniformity.[7]

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute it in water containing a surfactant to the highest desired concentration.
  • Perform a series of serial dilutions to create a range of at least 5-7 concentrations. It is advisable to use a logarithmic or semi-logarithmic series of concentrations.
  • Include a control group that is treated with the solvent and surfactant solution without this compound.

3. Herbicide Application:

  • For soil-grown plants, apply the this compound solutions as a spray to the foliage until runoff, ensuring even coverage. Alternatively, for soil-drench applications, apply a known volume of the solution to the soil surface.
  • For hydroponically grown plants, add the this compound solutions to the nutrient medium.
  • Randomize the placement of the treatment groups to avoid positional effects in the growth environment.

4. Data Collection:

  • After a defined period (e.g., 7, 14, or 21 days), assess the plants for phytotoxicity symptoms (e.g., chlorosis, necrosis).
  • Harvest the above-ground biomass for each plant.
  • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
  • Measure the dry weight for each plant.

5. Data Analysis:

  • Calculate the average dry weight for each treatment group.
  • Express the results as a percentage of the control group's average dry weight.
  • Plot the percentage of control dry weight against the logarithm of the this compound concentration.
  • Use a suitable statistical software package to fit a dose-response curve (e.g., a four-parameter logistic model) to the data and calculate the EC50 value.[9]

Protocol 2: Chlorophyll Fluorescence Measurement

This protocol describes how to measure the effect of this compound on PSII efficiency using a chlorophyll fluorometer.[10][11][12]

1. Plant Material and Treatment:

  • Grow plants as described in Protocol 1.
  • Treat the plants with a range of this compound concentrations.

2. Dark Adaptation:

  • Before measurement, dark-adapt the leaves for at least 20-30 minutes. This ensures that all PSII reaction centers are "open" (oxidized).

3. Measurement of Fv/Fm:

  • Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer).
  • Measure the minimal fluorescence (Fo) by applying a weak measuring beam.
  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
  • The fluorometer's software will calculate the maximum quantum efficiency of PSII as Fv/Fm, where Fv = Fm - Fo.

4. Light-Adapted Measurements (Optional):

  • To assess the performance of photosynthesis under illumination, measure the effective quantum yield of PSII (ΦPSII) in light-adapted leaves.
  • This involves measuring the steady-state fluorescence (Fs) and the maximum fluorescence in the light (Fm') during a saturating pulse.
  • ΦPSII is calculated as (Fm' - Fs) / Fm'.

5. Data Analysis:

  • Compare the Fv/Fm or ΦPSII values between control and this compound-treated plants.
  • A decrease in these values indicates inhibition of PSII.
  • Plot the fluorescence parameter against the this compound concentration to generate a dose-response curve.

Protocol 3: Measurement of Oxidative Stress Markers

This protocol provides a general method for quantifying hydrogen peroxide (H2O2), a key ROS, in plant tissue.

1. Plant Material and Treatment:

  • Grow and treat plants as described in Protocol 1.
  • Harvest leaf tissue at various time points after treatment.

2. H2O2 Extraction:

  • Homogenize 0.1 g of fresh leaf tissue in 1 mL of 0.1% trichloroacetic acid (TCA) in an ice bath.
  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
  • Collect the supernatant for H2O2 measurement.

3. H2O2 Quantification:

  • To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).
  • Measure the absorbance of the solution at 390 nm.
  • Calculate the H2O2 concentration using a standard curve prepared with known concentrations of H2O2.

4. Data Analysis:

  • Compare the H2O2 levels in control and this compound-treated plants.
  • An increase in H2O2 concentration is indicative of oxidative stress.

Signaling Pathways and Experimental Workflows

Secbumeton_Mechanism_of_Action This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Binds to D1 protein, blocking electron flow Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Inhibited ROS Reactive Oxygen Species (ROS) Generation PSII->ROS Leads to over-excitation and ROS formation ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport Inhibited ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Decreased CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Inhibited CellularDamage Cellular Damage (Lipid Peroxidation) ROS->CellularDamage

Downstream_Signaling_Pathway cluster_stress Initial Stress Event cluster_signal Signal Transduction cluster_response Cellular Response PSII_Inhibition PSII Inhibition (by this compound) ROS_Signal Increased ROS (H₂O₂, ¹O₂) PSII_Inhibition->ROS_Signal Ca_Signal Calcium (Ca²⁺) Signaling ROS_Signal->Ca_Signal Triggers Ca²⁺ influx Antioxidant_Response Antioxidant Defense (SOD, CAT, APX) ROS_Signal->Antioxidant_Response Induces Gene_Expression Transcriptional Reprogramming (Stress-responsive genes) ROS_Signal->Gene_Expression Induces Ca_Signal->Gene_Expression Antioxidant_Response->ROS_Signal Scavenges Hormone_Response Hormone Pathway Alterations Gene_Expression->Hormone_Response Cell_Death Programmed Cell Death (in susceptible plants) Gene_Expression->Cell_Death

Experimental_Workflow_EC50 start Start: Plant Cultivation treatment Herbicide Application (Control + Dose Range) start->treatment incubation Incubation Period (e.g., 14 days) treatment->incubation data_collection Data Collection (e.g., Biomass Measurement) incubation->data_collection analysis Data Analysis (% of Control) data_collection->analysis curve_fitting Dose-Response Curve Fitting analysis->curve_fitting end End: Determine EC50 curve_fitting->end

References

Application Note: Solid-Phase Extraction (SPE) Methods for the Determination of Secbumeton in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Secbumeton is a triazine herbicide used for selective weed control in various agricultural and non-agricultural settings. Due to its potential for environmental persistence and mobility, monitoring its presence in environmental matrices such as water and soil is crucial for assessing environmental quality and human exposure risks. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the extraction and preconcentration of triazine herbicides from complex environmental samples.[1] Compared to traditional liquid-liquid extraction, SPE offers several advantages, including higher enrichment factors, reduced consumption of organic solvents, and improved sample cleanup.[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from water and soil samples, followed by chromatographic analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of triazine herbicides using SPE followed by chromatographic analysis. These values can be considered as a benchmark for the expected performance of this compound analysis.

AnalyteMatrixSPE SorbentRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Triazines (general)WaterC1885-110%0.05-0.1 ng/mL0.1-0.2 ng/g[3]
Triazines (general)SoilC1882.0-98.0%0.1-0.2 ng/g-[4]
Terbumeton & MetabolitesSoil Bulk WaterGraphitized Carbon Black (GCB)48.0-102.0%0.009 µg/L (Terbumeton)-[5]
Simazine, Atrazine, AmetrynUrineC18Satisfactory-5-fold pre-concentration[6]
16 HerbicidesWaterEmpore™ SDB-XC-0.1-0.2 µg/L-[7]

Experimental Protocols

This section details the methodologies for the solid-phase extraction of this compound from water and soil samples.

1. Materials and Reagents

  • SPE Cartridges: C18 (500 mg), Oasis HLB, or other suitable polymeric cartridges.[1]

  • Solvents: HPLC grade methanol, ethyl acetate, acetonitrile, and chloroform.[1]

  • Reagents: Deionized water, nitrogen gas.[1]

  • Standards: Certified reference standard of this compound.

  • Apparatus: SPE vacuum manifold, vacuum pump, conical tubes, evaporator.[1]

2. Sample Preparation

  • Water Samples: Collect water samples in clean glass bottles and store them at 4°C until analysis. If the samples contain particulate matter, they should be filtered.[1]

  • Soil Samples: Air-dry soil samples at room temperature, pulverize them, and pass them through a 250-µm sieve.[4]

3. Solid-Phase Extraction (SPE) Protocol for Water Samples

  • Cartridge Conditioning: To wet and activate the sorbent, pass 5-10 mL of methanol through the SPE cartridge. Follow this with 5-10 mL of deionized water to equilibrate the sorbent. It is important not to let the cartridge dry out.[1]

  • Sample Loading: Pass the water sample (typically 50-500 mL) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[1]

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.[1]

  • Drying: Dry the cartridge under vacuum for about 15 minutes to remove excess water.[1]

  • Elution: Elute the retained this compound with a small volume (e.g., 3-5 mL) of an appropriate organic solvent such as methanol, ethyl acetate, or chloroform.[1]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 200 µL to 1 mL) of a suitable solvent, such as acetonitrile or the mobile phase for HPLC analysis, before instrumental analysis.[1]

4. Solid-Phase Extraction (SPE) Protocol for Soil Samples

  • Soil Extraction: Extract a known weight of the prepared soil sample with a solvent mixture like methanol:water or acetonitrile:water using a mechanical shaker or sonicator.[1] Centrifuge or filter the extract to separate the supernatant.[4]

  • SPE Cleanup: Dilute the supernatant with deionized water to reduce the concentration of the organic solvent. Then, follow the same SPE protocol as for water samples (steps 1-6 above) to clean up the extract and concentrate the this compound.[1]

Mandatory Visualization

SPE_Workflow_for_this compound cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis water_sample Water Sample (Filter if necessary) loading 2. Sample Loading water_sample->loading soil_sample Soil Sample (Air-dry, Sieve) soil_extraction Solvent Extraction (e.g., Methanol/Water) soil_sample->soil_extraction centrifuge Centrifugation/ Filtration soil_extraction->centrifuge supernatant Supernatant centrifuge->supernatant supernatant->loading conditioning 1. Cartridge Conditioning (Methanol, Water) conditioning->loading washing 3. Cartridge Washing (Deionized Water) loading->washing drying 4. Cartridge Drying (Vacuum) washing->drying elution 5. Elution (e.g., Methanol, Ethyl Acetate) drying->elution eluate Eluate elution->eluate concentration 6. Concentration (Nitrogen Evaporation) eluate->concentration reconstitution 7. Reconstitution concentration->reconstitution analysis Chromatographic Analysis (HPLC or GC) reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Analysis of Secbumeton using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of Secbumeton, a triazine herbicide, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a selective herbicide used to control broadleaf and grassy weeds in various agricultural settings.[1] Monitoring its presence in environmental and biological matrices is crucial for ensuring environmental safety and regulatory compliance. This application note details the instrumental parameters for GC-MS analysis, sample preparation protocols for water matrices, and expected quantitative performance.

Introduction

This compound [(N-(sec-butyl)-4-(ethylamino)-6-methoxy-s-triazine)] is a systemic herbicide that functions by inhibiting photosynthesis in target plants. Due to its widespread use, sensitive and specific analytical methods are required for its detection and quantification in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of semi-volatile compounds like this compound.[2] This method provides reliable identification based on retention time and mass spectral data, along with accurate quantification.

Principle of the Method

The analytical method involves the extraction of this compound from the sample matrix, followed by separation and detection using GC-MS. The sample is first subjected to a sample preparation procedure, such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME), to isolate and concentrate the analyte. The extracted sample is then injected into the gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for identification and quantification.

Experimental Protocols

Standard Preparation

A stock standard solution of this compound (1 ng/µL) should be prepared in a suitable solvent such as acetone or methanol.[3] Working standards at various concentrations can be prepared by serial dilution of the stock solution.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for water samples.

a) Solid-Phase Extraction (SPE) for Water Samples [4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of dichloromethane-methanol (8:2, v/v), 2 mL of methanol, and 15 mL of distilled water under a gentle vacuum.[4]

  • Sample Loading: Pass a 0.5 L water sample, spiked with a suitable internal standard (e.g., atrazine-d5), through the conditioned cartridge at a controlled flow rate.

  • Elution: Elute the cartridge with an appropriate solvent. For triazine herbicides, a mixture of dichloromethane and methanol is often used.

  • Drying and Concentration: Dry the eluate using anhydrous sodium sulfate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

b) Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples [5]

  • Sample Preparation: Place a 5.00 mL water sample in a conical test tube. Add 4% (w/v) sodium chloride to the sample.[5]

  • Extraction: Rapidly inject a mixture of 1.00 mL of a disperser solvent (e.g., acetone) and 12.0 µL of an extraction solvent (e.g., chlorobenzene) into the sample. A cloudy solution will form.[5]

  • Centrifugation: Centrifuge the mixture for 5 minutes at 6000 rpm.[5] The fine droplets of the extraction solvent containing the analyte will sediment at the bottom of the tube.

  • Analysis: Collect the sedimented phase (approximately 2.0 µL) using a microsyringe and inject it into the GC-MS system.[5]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnTraceGOLD™ TG-5SilMS (or equivalent 5% diphenyl/95% dimethyl polysiloxane phase)[3]
Injector Temperature275 °C[3]
Injection ModeSplitless (1 min)[3]
Injection Volume1 µL[3]
Carrier GasHelium[3]
Column Flow1.5 mL/min (constant flow)[3]
Oven ProgramInitial temperature 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min)[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
MS Source Temperature225 °C[3]
Transfer Line Temperature300 °C[3]
Scan Range45-450 amu[3]

Data Presentation

Quantitative Data Summary
AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~8.51[6]196[7]169, 210[7]

Note: Retention times can vary depending on the specific GC column and conditions used.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Extraction Solid-Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification Identification->Quantification Logical_Relationship Start Start Prep Sample Preparation Start->Prep Define Matrix Analyze GC-MS Analysis Prep->Analyze Prepared Sample Process Data Processing Analyze->Process Raw Data Report Report Results Process->Report Final Concentration

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Secbumeton Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Secbumeton in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a triazine herbicide used for selective weed control. Its analysis in complex environmental and biological samples is challenging due to the presence of co-extracting matrix components. These components can interfere with the analytical signal, leading to inaccurate quantification.

Q2: What are matrix effects in the context of this compound analysis?

Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This can result in either signal suppression (lower than expected response) or signal enhancement (higher than expected response), leading to inaccurate quantitative results.[1] These effects are a significant challenge in methods relying on electrospray ionization (ESI) such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q3: What are the common sources of matrix effects in this compound analysis?

Common sources of matrix effects include:

  • Environmental Samples (Soil, Water): Organic matter, humic acids, fulvic acids, and inorganic salts.

  • Food Samples (Fruits, Vegetables): Pigments (chlorophyll, carotenoids), sugars, organic acids, and lipids.[2][3]

  • Biological Samples (Urine, Plasma): Proteins, phospholipids, salts, and endogenous metabolites.

Q4: How can I assess the presence and magnitude of matrix effects in my this compound analysis?

Matrix effects can be evaluated by comparing the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement. Values exceeding ±20% are generally considered significant and require mitigation strategies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in complex matrices.

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)

Q: My chromatogram for this compound shows poor peak shape. What are the possible causes and solutions?

  • Possible Causes:

    • Matrix Overload: High concentrations of co-eluting matrix components can overload the analytical column, leading to distorted peak shapes.

    • Column Contamination: Accumulation of non-volatile matrix components on the column can degrade its performance.

    • Inappropriate Mobile Phase: The mobile phase may not be optimal for the separation of this compound from interfering matrix components.

  • Troubleshooting Steps:

    • Dilute the Sample Extract: A simple first step is to dilute the final extract to reduce the concentration of matrix components being introduced into the LC system.[1]

    • Optimize Sample Cleanup: Employ a more rigorous cleanup method to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) with different sorbents or dispersive SPE (dSPE) with materials like Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) can be effective.[2]

    • Column Washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.

    • Mobile Phase Modification: Adjust the mobile phase composition, gradient, or pH to improve the separation of this compound from matrix interferences.

Issue 2: Inaccurate Quantification (Ion Suppression or Enhancement)

Q: I am observing significant ion suppression/enhancement for this compound. How can I mitigate this?

  • Possible Causes:

    • Co-eluting matrix components competing with this compound for ionization in the mass spectrometer source.[1]

    • High concentrations of non-volatile matrix components affecting droplet formation and desolvation in the ESI source.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of the chromatogram where significant matrix effects are observed.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles the samples being analyzed. This helps to compensate for consistent matrix effects.

    • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

    • Standard Addition: This method involves adding known amounts of this compound standard to the sample extracts and can be used to correct for matrix effects when a blank matrix is unavailable.

    • Optimize MS Source Parameters: Adjust parameters such as capillary voltage, gas flow rates, and temperature to minimize the impact of matrix components on the ionization of this compound.

Issue 3: Low Recovery of this compound

Q: My recovery of this compound is consistently low. What could be the reason and how can I improve it?

  • Possible Causes:

    • Inefficient Extraction: The chosen extraction solvent or technique may not be effectively extracting this compound from the sample matrix.

    • Analyte Loss During Cleanup: this compound may be lost during the sample cleanup steps, for example, by irreversible binding to the SPE sorbent.

    • Degradation: this compound might be degrading during sample processing.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures to improve the extraction efficiency of this compound from the specific matrix. For QuEChERS, acetonitrile is commonly used.[3][4]

    • Evaluate SPE Sorbent and Elution Solvent: If using SPE, test different sorbent types (e.g., C18, HLB) and ensure the elution solvent is strong enough to completely elute this compound from the cartridge.

    • pH Adjustment: The pH of the sample and extraction solvent can significantly impact the recovery of triazine herbicides. Optimize the pH to ensure this compound is in a neutral form for efficient extraction.

    • Minimize Evaporation Steps: If the protocol involves solvent evaporation, perform it at a low temperature and under a gentle stream of nitrogen to prevent analyte loss.

    • Check for Degradation: Analyze a standard solution that has been subjected to the entire sample preparation process to check for any degradation of this compound.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Vegetables

This protocol is a general guideline based on standard QuEChERS procedures for pesticide residue analysis in fruits and vegetables.[2][3][4][5]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the vegetable sample into a blender.
  • Add an equal amount of dry ice to facilitate grinding and prevent enzymatic degradation.
  • Blend until a homogeneous powder is obtained.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Immediately shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube.
  • The dSPE tube should contain a sorbent mixture appropriate for the vegetable matrix. A common mixture is 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). For pigmented vegetables, 150 mg of Graphitized Carbon Black (GCB) can be added.
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant (e.g., 1 mL).
  • Filter through a 0.22 µm syringe filter into an autosampler vial.
  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline for the extraction of triazine herbicides from water samples.[6]

1. Sample Preparation:

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.
  • Adjust the pH of the water sample to neutral (pH ~7).

2. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
  • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Cartridge Washing:

  • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

5. Cartridge Drying:

  • Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

6. Elution:

  • Elute the retained this compound from the cartridge with a suitable organic solvent. A common choice is 2 x 3 mL of methanol or ethyl acetate.

7. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical performance data for the analysis of triazine herbicides in complex matrices using the described methods. Note that these are representative values, and actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: QuEChERS Method Performance for Triazine Herbicides in Vegetables

ParameterTypical ValueReference
Recovery 70-120%[2]
Repeatability (RSD) < 20%[2]
Limit of Detection (LOD) 0.5 - 5 µg/kg
Limit of Quantification (LOQ) 1.5 - 15 µg/kg

Table 2: SPE Method Performance for Triazine Herbicides in Water

ParameterTypical ValueReference
Recovery 80-110%[6]
Repeatability (RSD) < 15%[6]
Limit of Detection (LOD) 0.005 - 0.05 µg/L[6]
Limit of Quantification (LOQ) 0.015 - 0.15 µg/L

Visualizations

Diagram 1: General Workflow for Overcoming Matrix Effects

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Mitigation Strategies cluster_validation Validation Problem Inaccurate Results or Poor Chromatography AssessME Assess Matrix Effects (Post-extraction Spike) Problem->AssessME AssessRecovery Assess Analyte Recovery Problem->AssessRecovery Optimization Optimize Sample Prep (e.g., QuEChERS, SPE) AssessME->Optimization Chromatography Improve LC Separation AssessME->Chromatography Calibration Modify Calibration (Matrix-Matched, Std Addition) AssessME->Calibration AssessRecovery->Optimization Validation Method Validation Optimization->Validation Chromatography->Validation IS Use Internal Standard Calibration->IS IS->Validation

Caption: A logical workflow for identifying and mitigating matrix effects in analytical methods.

Diagram 2: QuEChERS Experimental Workflow

QuEChERS_Workflow Start Homogenized Sample Extraction Add Acetonitrile & QuEChERS Salts Start->Extraction Centrifuge1 Vortex & Centrifuge Extraction->Centrifuge1 dSPE Transfer Supernatant to dSPE Tube (with Sorbents) Centrifuge1->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract Filter Supernatant Centrifuge2->FinalExtract Analysis LC-MS/MS Analysis FinalExtract->Analysis

Caption: A simplified workflow of the QuEChERS sample preparation method.

Diagram 3: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Start Filtered Water Sample Condition Condition SPE Cartridge (Methanol, Water) Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound (Organic Solvent) Dry->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A step-by-step workflow for Solid-Phase Extraction of water samples.

References

Technical Support Center: Optimizing Secbumeton Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the extraction efficiency of Secbumeton from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound recovery rates from clay soil consistently low?

A1: Low recovery of this compound from clay soils is a common issue primarily due to the herbicide's interaction with the soil matrix. Key factors include:

  • Strong Adsorption: Clay soils possess a high surface area and numerous active binding sites. This compound, a moderately polar triazine herbicide, can be strongly adsorbed to clay particles and soil organic matter, making it difficult to partition into the extraction solvent.[1][2][3]

  • Inefficient Solvent Penetration: The dense, compact nature of clay can prevent the extraction solvent from effectively permeating the soil aggregates to reach the bound analyte.[3]

  • Analyte Sequestration: Over time, this compound can become sequestered within the soil's micropores, further reducing its availability for extraction.[4]

Q2: What are "matrix effects," and how can I mitigate them in my LC-MS or GC-MS analysis?

A2: Matrix effects occur when co-extracted compounds from the soil interfere with the ionization and detection of this compound in the mass spectrometer. This can lead to either signal suppression (lower than expected results) or enhancement (higher than expected results), compromising analytical accuracy.[1] Clay soils are particularly rich in interfering substances like humic and fulvic acids.

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective strategy is to remove interfering compounds before analysis. This is often achieved using a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.[1][2]

  • Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components. However, you must ensure the this compound concentration remains above the instrument's limit of quantification (LOQ).[2]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure. This helps to compensate for consistent signal suppression or enhancement.[1]

  • Employ an Internal Standard: Using a stable isotope-labeled internal standard for this compound is an excellent way to correct for matrix effects, as it will be affected similarly to the target analyte.

Q3: How does soil pH influence the extraction efficiency of this compound?

A3: Soil pH is a critical factor. The triazine chemical family, to which this compound belongs, is particularly sensitive to pH.[5] In low pH (acidic) soils, triazine herbicides can become protonated (positively charged), increasing their adsorption to negatively charged clay particles and making them more difficult to extract.[5][6] Conversely, in higher pH (alkaline) soils, they remain neutral, which can decrease their adsorption and make them more available for extraction.[5] Therefore, adjusting the pH of the extraction medium, for instance by using a buffer, can significantly improve recovery.

Q4: Which extraction method is the most suitable for this compound in clay soil?

A4: The "best" method depends on available equipment, sample throughput needs, and desired "greenness" of the procedure.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is often the recommended starting point. It is fast, uses minimal solvent, and incorporates a highly effective dSPE cleanup step to reduce matrix effects. Its buffered versions allow for pH control, which is crucial for triazines.[7]

  • Supercritical Fluid Extraction (SFE): An environmentally friendly and rapid alternative that uses supercritical CO2 as the primary solvent.[8] For moderately polar compounds like this compound, a polar modifier (e.g., methanol) is necessary to achieve good recoveries from soil.[9][10]

  • Soxhlet Extraction: This is a classic, exhaustive technique often considered the "gold standard" for achieving total extraction.[11][12] However, it is time-consuming (often 16-24 hours) and requires large volumes of organic solvent.[12][13] It is most useful for method development to establish a benchmark for maximum recovery.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound from clay soils.

Problem IDIssuePotential Cause(s)Recommended Solutions & Optimizations
SEC-EXT-01 Low Analyte Recovery Strong Adsorption: this compound is tightly bound to clay and organic matter.[1] Inefficient Extraction: Solvent cannot penetrate soil aggregates. Incorrect pH: Soil or solvent pH favors adsorption.[5]1. Sample Pre-treatment: Air-dry, grind, and sieve (<2 mm) the soil to increase surface area.[2][3] 2. Pre-Extraction Hydration: For dry clay, add a defined amount of water and let it hydrate for 30 minutes before adding solvent. This swells the clay and improves solvent penetration.[3] 3. Solvent Optimization: Use a polar, water-miscible solvent like acetonitrile (common in QuEChERS) or a mixture like acetone/hexane.[1][11] 4. pH Adjustment: Use a buffered extraction method (e.g., citrate-buffered QuEChERS) to maintain a neutral or slightly alkaline pH.[2] 5. Enhance Mechanical Disruption: Increase shaking time/speed or use ultrasound-assisted extraction (UAE) or a high-speed homogenizer to break up aggregates.[3]
SEC-EXT-02 High Matrix Effects in Analysis Co-extraction of Interferences: Clay soils are rich in humic acids, fulvic acids, and other compounds that interfere with MS detection.[1] Inadequate Cleanup: The chosen cleanup step is not sufficient to remove the interfering compounds.1. Optimize dSPE Cleanup: Use a combination of sorbents. For clay soils, a mix of PSA (removes organic acids) and C18 (removes nonpolar interferences) is highly effective.[2] For highly pigmented extracts, consider adding Graphitized Carbon Black (GCB) , but be cautious as it can adsorb planar molecules like this compound.[2][14] 2. Use Matrix-Matched Standards: Prepare calibration curves in blank soil extract to compensate for signal suppression/enhancement.[1] 3. Dilute the Final Extract: A 5x or 10x dilution can significantly reduce matrix effects while keeping the analyte within quantifiable limits.
SEC-EXT-03 Poor Reproducibility (High %RSD) Inhomogeneous Soil Sample: Clay soils are difficult to homogenize, leading to variability between subsamples. Inconsistent Sample Hydration: Variable water content affects extraction efficiency. Variable Extraction Conditions: Inconsistent timing, temperature, or agitation.1. Thorough Sample Homogenization: Ensure the bulk soil sample is well-mixed before taking analytical subsamples. Sieving is critical.[2] 2. Standardize Hydration Step: Precisely control the amount of water added and the hydration time for all samples.[3] 3. Standardize Protocol: Ensure all experimental parameters (shaking time, centrifugation speed/time, temperatures, volumes) are kept identical across all samples and batches.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 26259-45-0[15]
Molecular Formula C₁₀H₁₉N₅O[16]
Molecular Weight 225.29 g/mol [15][16]
Water Solubility 600 - 619.6 mg/L (at 20°C)[16][17]
Appearance Crystalline Solid[16]
Herbicide Class Triazine[17]
Table 2: Comparison of Key Extraction Methods for Pesticides in Clay Soil

(Recovery and RSD values are representative ranges based on literature for similar analytes in challenging matrices)

MethodTypical RecoveryTypical RSDProsCons
QuEChERS 75-110%< 15%Fast, low solvent use, effective cleanup, high throughput.[7]May require optimization for specific soil types.
Soxhlet Extraction 85-100%< 10%Exhaustive, considered a benchmark for total recovery.[11][12]Very slow (16-24h), high solvent consumption, no integrated cleanup.[12][13]
Supercritical Fluid Extraction (SFE) 80-115%< 15%Very fast (~30 min/sample), environmentally friendly, low solvent use.[8]Requires specialized equipment, method development can be complex.[9][10]
Pressurized Liquid Extraction (PLE) 90-110%< 10%Fast, efficient, uses less solvent than Soxhlet.[18]Requires specialized equipment, high pressure/temperature can degrade labile compounds.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Clay Soil

This protocol is a robust starting point and may require optimization.

  • Sample Preparation:

    • Air-dry the clay soil sample at room temperature for 48-72 hours.

    • Grind the soil and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of deionized water, vortex for 1 minute, and allow the sample to hydrate for 30 minutes.

    • Add 10 mL of acetonitrile (MeCN).

    • Add a buffered QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 5 minutes using a mechanical shaker.

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent.

    • Vortex for 2 minutes.

    • Centrifuge at ≥5000 rcf for 5 minutes.

  • Final Preparation & Analysis:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze by LC-MS/MS or GC-MS.

Protocol 2: Soxhlet Extraction (Benchmark Method)
  • Sample Preparation:

    • Weigh ~10 g of homogenized, dried soil and mix it thoroughly with an equal amount of anhydrous sodium sulfate until the mixture is a free-flowing powder.

    • Place the mixture into a cellulose extraction thimble.

  • Extraction:

    • Place the thimble inside the main chamber of the Soxhlet extractor.[12]

    • Fill a 500 mL round-bottom flask with 300 mL of an appropriate solvent (e.g., acetone:hexane 1:1 v/v) and add a few boiling chips.[11]

    • Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the solvent to a gentle boil.

    • Allow the extraction to proceed for 16-24 hours, ensuring a cycling rate of 4-6 cycles per hour.[12]

  • Concentration:

    • After cooling, pass the extract through a column containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a small volume (~1 mL) using a rotary evaporator.

    • The extract may then be solvent-exchanged to a solvent compatible with the analytical instrument.

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Sample Preparation:

    • Mix 1 g of homogenized, dried soil with 1 g of a dehydrating agent like anhydrous sodium sulfate or diatomaceous earth.[8]

    • Pack the mixture into an appropriate-sized extraction vessel for the SFE system.

  • Extraction Parameters (Example):

    • Fluid: Supercritical CO₂ with 5-10% methanol as a modifier.[9]

    • Pressure: 400 bar[9]

    • Temperature: 60 °C[9]

    • Flow Rate: 2-4 mL/min

    • Extraction Time: 10 minutes static extraction followed by 20 minutes dynamic extraction.[8]

  • Collection & Analysis:

    • The extracted analytes are collected on a solid trap (e.g., C18) or in a small volume of solvent.

    • The collection trap is then rinsed with a few milliliters of solvent (e.g., acetonitrile).

    • The final extract is collected and is typically clean enough for direct injection into the analytical instrument.

Visualizations

quechers_workflow Figure 1. Modified QuEChERS Workflow for Clay Soil cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis p1 Weigh 10g Homogenized Clay Soil p2 Add 10mL Water (Hydrate 30 min) p1->p2 e1 Add 10mL Acetonitrile p2->e1 e2 Add QuEChERS Salts e1->e2 e3 Shake Vigorously (5 min) e2->e3 e4 Centrifuge (≥4000 rcf, 5 min) e3->e4 c1 Transfer 6mL Supernatant to dSPE Tube e4->c1 c2 Vortex (2 min) c1->c2 c3 Centrifuge (≥5000 rcf, 5 min) c2->c3 a1 Filter Supernatant (0.22 µm) c3->a1 a2 Analyze via LC-MS/MS or GC-MS a1->a2

Figure 1. Modified QuEChERS Workflow for Clay Soil

troubleshooting_tree Figure 2. Decision Tree for Troubleshooting Low Recovery start Low this compound Recovery (<80%) q1 Is sample pre-hydrated (if initially dry)? start->q1 a1_yes Proceed to Check pH q1->a1_yes Yes a1_no Implement 30 min hydration step q1->a1_no No q2 Is extraction pH controlled (buffered)? a2_yes Proceed to Check Disruption q2->a2_yes Yes a2_no Use buffered QuEChERS salts to ensure neutral/alkaline pH q2->a2_no No q3 Is mechanical disruption adequate? a3_yes Optimize dSPE cleanup & check for matrix effects q3->a3_yes Yes a3_no Increase shaking time/speed or use ultrasonication (UAE) q3->a3_no No a1_yes->q2 a2_yes->q3

Figure 2. Decision Tree for Troubleshooting Low Recovery

logical_relationships Figure 3. Factors in Clay Soil Affecting Extraction cluster_properties Inherent Properties cluster_challenges Extraction Challenges cluster_outcomes Analytical Outcomes soil Clay Soil Matrix prop1 High Surface Area & Negative Charge soil->prop1 prop2 High Organic Matter (Humic/Fulvic Acids) soil->prop2 prop3 Dense Aggregate Structure soil->prop3 chal1 Strong Analyte Adsorption prop1->chal1 prop2->chal1 chal2 Co-extraction of Matrix Interferences prop2->chal2 chal3 Poor Solvent Penetration prop3->chal3 out1 Low Analyte Recovery chal1->out1 out2 Signal Suppression/ Enhancement chal2->out2 chal3->out1 out3 Poor Reproducibility chal3->out3 out2->out3

Figure 3. Factors in Clay Soil Affecting Extraction

References

Technical Support Center: Analysis of Secbumeton in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Secbumeton in water samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in water at trace levels?

A1: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for achieving the lowest limits of detection for this compound in water. Its high selectivity and sensitivity allow for quantification in the nanogram per liter (ng/L) range by minimizing matrix interferences.[1][2][3]

Q2: How can I pre-concentrate my water sample to improve the detection limit of this compound?

A2: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for pre-concentrating this compound from water samples.[4][5] This process not only concentrates the analyte but also helps in cleaning up the sample by removing interfering substances, thereby significantly lowering the limit of detection. Polymeric sorbents like Oasis HLB and Strata-X, as well as graphitized carbon-based materials, have shown good recoveries for triazine herbicides.[5][6]

Q3: Is the QuEChERS method suitable for this compound analysis in water samples?

A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for food matrices, has been successfully adapted for the analysis of pesticides, including triazines, in water samples.[7][8] It offers a simple and rapid extraction and cleanup procedure.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?

A4: GC-MS is a viable technique for the analysis of triazine herbicides like this compound.[7] However, for achieving the lowest detection limits in complex water matrices, LC-MS/MS is generally more sensitive and less prone to matrix effects for polar and semi-polar compounds like this compound.[1][2][3]

Q5: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound in LC-MS/MS analysis?

A5: For positive electrospray ionization (ESI+) mode, the precursor ion ([M+H]⁺) for this compound is m/z 226.2. Common product ions for quantification and confirmation are m/z 170.1 and m/z 113.9.[9] It is essential to optimize collision energies for these transitions on your specific instrument.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in water samples.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Signal for this compound • Inefficient extraction and pre-concentration.• Ion suppression due to matrix effects.• Improper instrument parameters.Optimize SPE/QuEChERS: Ensure the chosen sorbent is appropriate for triazines. Check the pH of the sample and elution solvent. For QuEChERS, ensure proper salt composition and solvent-to-water ratio.• Mitigate Matrix Effects: Dilute the sample extract. Use a matrix-matched calibration curve. Employ an isotopically labeled internal standard for this compound if available. Optimize the chromatography to separate this compound from co-eluting matrix components.• Verify Instrument Settings: Confirm the correct MRM transitions and collision energies are being used. Check the ESI source parameters (e.g., spray voltage, gas flows, temperature).
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much analyte.• Secondary Interactions: Analyte interaction with active sites on the column.• Incompatible Injection Solvent: Sample solvent is significantly stronger than the mobile phase.• Column Contamination/Void: Buildup of matrix components or a void at the column inlet.Reduce Injection Volume/Concentration: Dilute the sample extract or inject a smaller volume.• Mobile Phase Modification: Add a small amount of an organic modifier or adjust the pH of the mobile phase to minimize secondary interactions.• Solvent Matching: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase conditions.• Column Maintenance: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If a void is present, the column may need to be replaced.[10][11][12][13]
Retention Time Drift Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions between injections.• Mobile Phase Instability: Changes in mobile phase composition due to evaporation or improper mixing.• Pump Malfunction: Inconsistent flow rate from the LC pump.• Temperature Fluctuations: Changes in ambient temperature affecting the column.Increase Equilibration Time: Extend the post-run time to ensure the column is fully equilibrated.• Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.• Pump Maintenance: Check for leaks and perform regular pump maintenance.• Use a Column Oven: Maintain a constant and stable column temperature.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase, water, or extraction solvents.• Carryover: Residual analyte from a previous high-concentration sample.• System Contamination: Buildup of contaminants in the LC system or MS source.Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared reagents.• Implement a Wash Step: Run blank injections between samples to check for carryover. Optimize the autosampler wash procedure.• System Cleaning: Clean the ESI source components. Flush the LC system with appropriate cleaning solutions.

Data Presentation: Limits of Detection (LOD)

The following tables summarize the limits of detection for triazine herbicides in water, providing a comparison of different analytical techniques and sample preparation methods.

Table 1: Comparison of Analytical Techniques for Triazine Herbicides in Water

Analytical TechniqueSample PreparationTypical LOD Range (ng/L)Reference(s)
LC-MS/MSSPE0.4 - 6[1]
GC-MS/MSSPEGenerally higher than LC-MS/MS for polar triazines[1]
GC-MSLLE< 3[7]
LC-UVSPE300 - 1800[14]

Table 2: Influence of Sample Preparation on LOD for Triazines in Water

Sample PreparationAnalytical TechniqueTypical LOD Range (ng/L)Reference(s)
Solid-Phase Extraction (SPE)LC-MS/MS0.4 - 10[1][4]
QuEChERSGC-MS< 3,000[7]
QuEChERSUHPLC-MS/MS< 3,030[8]
Direct InjectionLC-MS/MS20 - 100[15]

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from water samples. Optimization may be required based on the specific water matrix and available instrumentation.

Materials:

  • Water sample (1 L)

  • SPE cartridges (e.g., Oasis HLB, Strata-X, or Graphitized Carbon)

  • Methanol (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the trapped analytes with two 5 mL aliquots of a mixture of dichloromethane and methanol (e.g., 80:20 v/v).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Sample Preparation using QuEChERS

This protocol is an adaptation of the QuEChERS method for water samples.

Materials:

  • Water sample (10 mL)

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Pipette 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[7]

  • Cleanup (d-SPE):

    • Take an aliquot (e.g., 6 mL) of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method. The specific parameters should be optimized for your instrument.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 226.2

    • Product Ion 1 (Quantifier) (m/z): 170.1

    • Product Ion 2 (Qualifier) (m/z): 113.9

  • Instrument-specific parameters (e.g., capillary voltage, source temperature, gas flows, collision energy) should be optimized. [9]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample (1L) SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Water_Sample->SPE Option 1 QuEChERS QuEChERS - Extraction with Acetonitrile & Salts - d-SPE Cleanup Water_Sample->QuEChERS Option 2 Evaporation Evaporation to Dryness SPE->Evaporation Filtration Filtration (0.22 µm) QuEChERS->Filtration Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->Filtration LC_MSMS LC-MS/MS Analysis (MRM Mode) Filtration->LC_MSMS Data_Processing Data Processing - Integration - Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for this compound analysis in water.

Troubleshooting_Logic cluster_sample_prep Sample Preparation Issues cluster_lc LC System Issues cluster_ms MS Detector Issues Start Poor Analytical Result (Low Signal, Bad Peak Shape, etc.) Check_Sample_Prep Review Sample Preparation (SPE/QuEChERS) Start->Check_Sample_Prep Check_LC Investigate LC System Start->Check_LC Check_MS Examine MS Detector Start->Check_MS Extraction_Efficiency Inefficient Extraction? - Wrong sorbent/salts - Incorrect pH Check_Sample_Prep->Extraction_Efficiency Check recovery Matrix_Effects Matrix Effects? - Ion suppression - Co-eluting interferences Check_Sample_Prep->Matrix_Effects Evaluate with matrix blanks Peak_Shape Poor Peak Shape? - Column issue - Injection solvent mismatch Check_LC->Peak_Shape Inspect chromatogram Retention_Time Retention Time Drift? - Temperature/Flow instability - Mobile phase issue Check_LC->Retention_Time Monitor retention times Low_Sensitivity Low Sensitivity? - Incorrect MRM transitions - Source contamination Check_MS->Low_Sensitivity Verify instrument settings High_Noise High Background Noise? - Contaminated solvents - System carryover Check_MS->High_Noise Run blank injections

Caption: A logical approach to troubleshooting common issues.

References

Secbumeton stability testing in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting stability testing of secbumeton in various solvent systems. Below you will find frequently asked questions, detailed troubleshooting guides, and example experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting this compound stability testing in different solvents?

A1: Stability testing of this compound in various solvents is crucial for several reasons. It helps to determine the optimal solvent for stock solutions and formulations to minimize degradation.[1][2] Understanding its stability profile is also a regulatory requirement in pharmaceutical development to ensure the safety and efficacy of a product.[1][3] Furthermore, these studies help to identify potential degradation products and establish the degradation pathways of the molecule under different chemical environments.[1][2]

Q2: Which solvent systems are most commonly used for this compound stability studies?

A2: this compound, a triazine herbicide, is soluble in a range of organic solvents.[4] Commonly used solvents for stability testing of similar pesticides include acetonitrile, methanol, acetone, ethyl acetate, and aqueous solutions at different pH values.[5][6] The choice of solvent will depend on the specific application, such as the formulation matrix or the analytical method being used.

Q3: What are the typical stress conditions applied during forced degradation studies of this compound?

A3: Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradants.[3] For a compound like this compound, typical stress conditions would include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the sample in both solid and solution form.

  • Photostability: Exposing the sample to light sources specified by ICH Q1B guidelines.

Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A4: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the preferred methods for the analysis of triazine herbicides like this compound.[7][8][9][10] These techniques offer high sensitivity, selectivity, and the ability to separate and identify the parent compound from its degradation products.[9][11] Gas chromatography (GC) can also be used, particularly with a mass spectrometer (GC-MS).[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed in all solvent systems. 1. High storage temperature. 2. Exposure to light. 3. Reactive impurities in the solvents.1. Store solutions at a lower temperature (e.g., 4°C or -20°C). 2. Protect solutions from light by using amber vials or covering them with aluminum foil. 3. Use high-purity, HPLC-grade solvents.
Inconsistent results between replicate samples. 1. Inaccurate initial concentration of this compound. 2. Inconsistent storage conditions. 3. Pipetting errors.1. Ensure the initial stock solution is homogeneous. 2. Store all replicates in the same location and under the same conditions. 3. Use calibrated pipettes and ensure proper technique.
Appearance of unexpected peaks in the chromatogram. 1. Formation of new degradation products. 2. Contamination of the solvent or sample. 3. Matrix effects from the solvent.1. Use a mass spectrometer to identify the mass of the unknown peaks and propose potential structures. 2. Analyze a blank solvent sample to check for contamination. 3. Prepare standards in the same solvent as the samples to account for matrix effects.
Poor peak shape or resolution in the chromatogram. 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Sample overload.1. Optimize the mobile phase gradient and pH. 2. Use a guard column and ensure the mobile phase is filtered. If necessary, replace the analytical column. 3. Dilute the sample to a lower concentration.

Illustrative Stability Data of this compound

The following table provides an example of how to present this compound stability data. This is illustrative data and does not represent actual experimental results.

Solvent System Condition Time Point This compound Remaining (%)
Acetonitrile25°C, Dark0 hours100.0
24 hours99.5
72 hours98.2
168 hours96.5
Methanol25°C, Dark0 hours100.0
24 hours98.9
72 hours97.1
168 hours94.8
50:50 Acetonitrile:Water (pH 7)40°C, Dark0 hours100.0
24 hours95.3
72 hours88.7
168 hours79.4
0.1 M HCl60°C, Dark0 hours100.0
4 hours85.2
8 hours72.1
0.1 M NaOH60°C, Dark0 hours100.0
4 hours65.4
8 hours48.9

Experimental Protocol: this compound Stability Study using UPLC-MS/MS

This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent system.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Deionized water

  • Formic acid (for mobile phase)

  • Calibrated analytical balance and pipettes

  • Amber glass vials

2. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • From the stock solution, prepare working solutions at a suitable concentration for UPLC-MS/MS analysis (e.g., 1 µg/mL) in the different solvent systems to be tested.

3. Stability Study Conditions:

  • Aliquots of the working solutions are stored under various conditions, including:

    • Refrigerated (4°C)

    • Room temperature (25°C)

    • Elevated temperature (e.g., 40°C, 60°C)

    • Protected from light (in amber vials)

    • Exposed to light (in clear vials, placed in a photostability chamber)

  • Samples are collected at specified time points (e.g., 0, 24, 48, 72, 168 hours).

4. UPLC-MS/MS Analysis:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.

5. Data Analysis:

  • The peak area of this compound at each time point is recorded.

  • The percentage of this compound remaining is calculated relative to the initial (time 0) peak area.

  • Degradation kinetics can be determined by plotting the percentage remaining against time.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_storage 2. Stability Storage cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Processing prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solutions (1 µg/mL) in Test Solvents prep_stock->prep_working storage Store samples under various conditions (Temp, Light) prep_working->storage sampling Collect samples at defined time points (0, 24, 72, 168h) storage->sampling analysis Analyze by UPLC-MS/MS sampling->analysis data_proc Calculate % Remaining vs. Time 0 analysis->data_proc report Generate Stability Report data_proc->report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Workflow cluster_check1 Initial Checks cluster_source Identify Source cluster_action Corrective Actions start Unexpected Peak in Chromatogram check_blank Analyze Blank Solvent start->check_blank peak_present Peak Present? check_blank->peak_present source_solvent Source is Solvent Contamination peak_present->source_solvent Yes source_degradant Potential Degradation Product peak_present->source_degradant No action_solvent Use Fresh, High-Purity Solvent source_solvent->action_solvent action_ms Analyze by MS to Identify Mass source_degradant->action_ms action_pathway Propose Degradation Pathway action_ms->action_pathway

Caption: Troubleshooting unexpected chromatographic peaks.

References

Technical Support Center: Method Refinement for Distinguishing Secbumeton from its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the differentiation of the herbicide Secbumeton from its potential metabolites. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate accurate and reliable quantification in experimental settings.

Troubleshooting Guide

Encountering issues during complex analytical procedures is common. The table below outlines potential problems, their likely causes, and actionable solutions to streamline the process of distinguishing this compound from its metabolites.

Issue Potential Cause(s) Recommended Solution(s)
Poor Chromatographic Resolution (Peak Tailing or Overlapping Peaks) Inappropriate column chemistry for the analytes.Utilize a column with a different stationary phase (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.
Mobile phase composition is not optimal.Adjust the organic modifier-to-aqueous ratio, or experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Altering the pH of the aqueous phase can also improve the peak shape for ionizable compounds.
Column degradation or contamination.Flush the column with a strong solvent, or if performance does not improve, replace the column. Ensure proper sample clean-up to minimize matrix effects.
Low Signal Intensity or Poor Sensitivity Inefficient ionization of analytes in the mass spectrometer source.Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.
Suboptimal sample preparation leading to analyte loss.Evaluate the efficiency of the extraction and clean-up steps. Solid Phase Extraction (SPE) is a highly effective method for pre-concentrating triazines from various matrices.[1][2]
Matrix effects causing ion suppression.Implement more rigorous sample clean-up procedures. Diluting the sample extract can also mitigate matrix effects. The use of isotopically labeled internal standards is highly recommended to compensate for signal variability.[3]
Inconsistent Retention Times Fluctuations in the HPLC pump flow rate.Ensure the pump is properly primed and free of air bubbles. Perform a flow rate accuracy test.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed.
Column temperature variations.Use a column oven to maintain a stable temperature throughout the analysis.
Presence of Ghost Peaks or Unexpected Peaks Contamination from the sample preparation process or the analytical system.Run blank injections of the solvent and mobile phase to identify the source of contamination. Clean the injection port and autosampler needle.
Carryover from a previous injection of a high-concentration sample.Implement a needle wash step with a strong solvent between injections. Inject a blank after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and its metabolites.

Q1: What are the expected primary metabolites of this compound?

A1: While specific metabolism studies on this compound are not widely available, the metabolism of structurally similar triazine herbicides is well-documented. The primary metabolic pathways for triazines involve N-dealkylation and hydroxylation of the triazine ring.[4][5][6] Therefore, the expected primary metabolites of this compound are N-deethyl-Secbumeton, N-de-sec-butyl-Secbumeton, and Hydroxy-Secbumeton.

Q2: Which analytical technique is most suitable for distinguishing this compound from its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity, which are crucial for distinguishing between structurally similar compounds and for detecting low concentrations in complex matrices.[7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the parent compound and less polar metabolites.[9][10]

Q3: How can I improve the separation of this compound and its isomers or closely related metabolites?

A3: Utilizing ultra-high-performance liquid chromatography (UHPLC) with a sub-2 µm particle size column can significantly enhance chromatographic resolution. Additionally, optimizing the mobile phase gradient and temperature can further improve separation.

Q4: What type of sample preparation is recommended for analyzing this compound in complex matrices like soil or biological fluids?

A4: For complex matrices, a robust sample preparation method is essential. Solid Phase Extraction (SPE) is a widely used and effective technique for the extraction and clean-up of triazine herbicides and their metabolites.[1][2][10] Dispersive liquid-liquid microextraction (DLLME) is another efficient method for sample pre-concentration.[11]

Q5: Is it necessary to use internal standards for this analysis?

A5: Yes, the use of isotopically labeled internal standards is highly recommended, especially when dealing with complex matrices. Internal standards help to correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocols

The following is a detailed methodology for the analysis of this compound and its hypothesized metabolites using LC-MS/MS.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Pre-treatment:

    • For water samples, adjust the pH to 3-4.[10]

    • For soil or tissue samples, perform an initial extraction with an organic solvent (e.g., acetonitrile or methanol), followed by centrifugation to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water (pH 3-4).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution:

    • Elute the analytes from the cartridge with 5 mL of methanol or ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following table summarizes the expected retention times and MRM transitions for this compound and its hypothesized metabolites. These values are estimates based on the described method and the known behavior of similar triazine herbicides and may require optimization on your specific instrumentation.

Analyte Hypothesized Structure Expected Retention Time (min) Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
This compound2-(sec-butylamino)-4-(ethylamino)-6-methoxy-s-triazine7.5226.2170.1142.1
N-deethyl-Secbumeton2-(sec-butylamino)-4-amino-6-methoxy-s-triazine6.8198.2156.1128.1
N-de-sec-butyl-Secbumeton2-amino-4-(ethylamino)-6-methoxy-s-triazine6.2170.1128.1113.1
Hydroxy-Secbumeton2-(sec-butylamino)-4-(ethylamino)-6-hydroxy-s-triazine5.5212.2170.1128.1

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the hypothesized metabolic pathway of this compound based on common degradation routes of triazine herbicides.

Secbumeton_Metabolism This compound This compound Deethyl N-deethyl-Secbumeton This compound->Deethyl N-dealkylation Desecbutyl N-de-sec-butyl-Secbumeton This compound->Desecbutyl N-dealkylation Hydroxy Hydroxy-Secbumeton This compound->Hydroxy Hydroxylation Further Further Degradation Deethyl->Further Desecbutyl->Further Hydroxy->Further

Caption: Hypothesized metabolic pathway of this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure for the analysis of this compound and its metabolites.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Pretreat Sample Pre-treatment (pH adjustment, extraction) Sample->Pretreat SPE Solid Phase Extraction (SPE) (Conditioning, Loading, Washing, Elution) Pretreat->SPE Concentrate Concentration & Reconstitution SPE->Concentrate LCMS LC-MS/MS Analysis (UHPLC Separation, MRM Detection) Concentrate->LCMS Data Data Acquisition & Processing (Peak Integration, Quantification) LCMS->Data Report Reporting Data->Report

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Addressing Secbumeton Adsorption During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Secbumeton adsorption to laboratory ware during analysis. Adsorption can lead to inaccurate quantification, loss of analyte, and reduced experimental reproducibility. By understanding the properties of this compound and implementing the strategies outlined below, you can minimize these effects and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adsorbing to labware?

This compound is a triazine herbicide characterized by a molecular structure that includes both hydrophobic and polar functional groups. Its high octanol-water partition coefficient (log P) of 3.64 indicates a strong tendency to adsorb to surfaces, particularly those that are hydrophobic, such as polypropylene and polystyrene plastics.[1] Adsorption is primarily driven by hydrophobic interactions between the nonpolar regions of the this compound molecule and the labware surface. Ionic interactions can also occur, especially with glass surfaces.[2]

Q2: What types of labware are recommended for working with this compound?

To minimize adsorption, the choice of labware is critical. The following table provides a summary of common labware materials and their suitability for working with this compound.

Labware MaterialAdsorption PotentialRecommendationRationale
Standard Polypropylene (PP) Moderate to HighUse with caution.Prone to hydrophobic interactions with this compound.[2]
Low-Binding Polypropylene LowHighly Recommended Surface-treated to be more hydrophilic, reducing hydrophobic binding.
Standard Polystyrene (PS) HighNot RecommendedGenerally more hydrophobic than polypropylene, leading to greater adsorption.
Borosilicate Glass ModerateUse with caution; surface treatment is recommended.Adsorption can occur via ionic interactions with silanol groups and hydrophobic interactions with siloxane groups.[2]
Silanized Glass LowRecommended for GlasswareCreates a hydrophobic surface that can reduce ionic interactions, but should be used with solvents that minimize hydrophobic binding.

Q3: How can I treat my existing labware to reduce this compound adsorption?

If specialized low-binding labware is unavailable, you can treat your existing polypropylene or glass labware.

  • Bovine Serum Albumin (BSA) Coating: BSA can be used to coat the surface of plasticware, creating a hydrophilic layer that blocks the non-specific binding of hydrophobic molecules like this compound.[3][4][5]

  • Silanization: For glassware, silanization creates a more inert surface, which can reduce interactions.[6]

Q4: Can additives in my sample solution help prevent adsorption?

Yes, modifying your sample diluent can be a very effective strategy.

  • Organic Solvents: Adding a proportion of an organic solvent such as acetonitrile or methanol to your aqueous samples can reduce hydrophobic interactions between this compound and plastic surfaces.[2][7] A concentration of 10-50% organic solvent is often effective.[2]

  • Non-Ionic Detergents: Low concentrations (e.g., 0.01% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions and prevent this compound from binding to plastic surfaces.[4][5]

  • pH Adjustment: The pH of the solution can influence the charge of both the analyte and the labware surface. For triazine herbicides, hydrolysis is a major degradation pathway at acidic pH (5.5-6.5).[8] Therefore, maintaining a neutral pH of around 7.0 is generally recommended for stability and to minimize ionic interactions.[9][10]

Troubleshooting Guide

This guide will help you systematically troubleshoot and resolve issues related to this compound loss during analysis.

Problem: Low or Inconsistent Analyte Recovery
Possible Cause Troubleshooting Step Expected Outcome
Adsorption to Labware 1. Switch to low-binding polypropylene tubes and plates. 2. If using glass, switch to silanized glassware. 3. Coat standard polypropylene labware with a 1% BSA solution.Significant improvement in analyte recovery and consistency.
Inappropriate Solvent/Buffer 1. Prepare standards and samples in a diluent containing 10-50% acetonitrile or methanol. 2. Add 0.05% Tween-20 to your aqueous buffers and solutions. 3. Ensure the pH of your sample is neutral (pH 7).Reduced adsorption and improved peak shape in chromatographic analysis.
Sample Handling and Storage 1. Minimize the transfer of samples between containers. 2. Analyze samples as quickly as possible after preparation.Reduced cumulative loss of analyte due to adsorption at each step.

Experimental Protocols

Protocol 1: BSA Coating of Polypropylene Labware

This protocol describes how to coat standard polypropylene microplates, tubes, and pipette tips to reduce non-specific binding.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polypropylene labware to be coated

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.

  • Filter the BSA solution through a 0.22 µm filter to sterilize and remove any particulates.

  • Add the BSA solution to the polypropylene labware, ensuring all surfaces are completely covered.

  • Incubate for at least 2 hours at room temperature, or overnight at 4°C.

  • Aspirate the BSA solution.

  • Wash the labware twice with sterile, deionized water to remove any unbound BSA.

  • The labware can be used immediately or air-dried in a sterile environment.

Protocol 2: Analytical Method for this compound Quantification by GC-MS

This protocol provides a starting point for the analysis of this compound in water samples, adapted from established methods for other triazine herbicides.[11][12][13][14]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
  • Load 100 mL of the water sample onto the cartridge at a flow rate of 5 mL/min.
  • Wash the cartridge with 5 mL of deionized water.
  • Dry the cartridge under vacuum for 10 minutes.
  • Elute the analytes with 5 mL of ethyl acetate.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of acetone for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
  • Injection Volume: 1 µL, splitless
  • Inlet Temperature: 250°C
  • Oven Program: 60°C for 1 min, ramp to 200°C at 15°C/min, then to 280°C at 25°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Mass Spectrometer: Agilent 5977B MSD or equivalent
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Ions to Monitor for this compound: m/z 225, 210, 182 (Quantification ion: 210)

Visualizations

cluster_adsorption Mechanisms of this compound Adsorption to Labware cluster_prevention Strategies to Mitigate Adsorption This compound This compound Molecule (Hydrophobic & Polar Moieties) Plastic Plastic Surface (e.g., Polypropylene) Hydrophobic This compound->Plastic Hydrophobic Interaction Glass Glass Surface (Silanol & Siloxane Groups) Hydrophilic & Hydrophobic This compound->Glass Hydrophobic & Ionic Interactions LowBinding Use Low-Binding Labware Coating Surface Coating (e.g., BSA) Additives Use of Additives (Organic Solvents, Detergents)

Caption: Mechanisms of this compound adsorption and mitigation strategies.

cluster_workflow Troubleshooting Workflow for Low this compound Recovery Start Start: Low or Inconsistent This compound Recovery CheckLabware Check Labware Material (Glass, PP, PS?) Start->CheckLabware UseLowBinding Switch to Low-Binding Polypropylene or Silanized Glass CheckLabware->UseLowBinding Standard Material CheckSolvent Check Sample Diluent CheckLabware->CheckSolvent Low-Binding Material UseLowBinding->CheckSolvent ModifySolvent Add Organic Solvent (10-50% MeCN/MeOH) or 0.05% Tween-20 CheckSolvent->ModifySolvent Aqueous Buffer CheckpH Check Sample pH CheckSolvent->CheckpH Contains Organic/Detergent ModifySolvent->CheckpH AdjustpH Adjust to pH 7 CheckpH->AdjustpH Not Neutral End End: Improved Recovery CheckpH->End Neutral AdjustpH->End

Caption: A workflow for troubleshooting low this compound recovery.

References

Technical Support Center: Optimization of Ionization Source Parameters for Secbumeton in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Secbumeton using mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to assist in the optimization of ionization source parameters for robust and sensitive detection of this compound.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A1: Both ESI and APCI can be used for the analysis of this compound, typically in positive ion mode to form the protonated molecule [M+H]⁺. This compound is a triazine herbicide, and while ESI is a common choice, studies have shown that APCI can offer superior ionization efficiency for some pesticides containing a triazine group. The optimal choice may depend on your specific sample matrix and instrumentation. It is recommended to evaluate both techniques during method development.

Q2: What is the expected precursor ion for this compound in positive ion mode?

A2: The molecular weight of this compound is 225.29 g/mol . In positive ion mode, you should be targeting the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 226.17.

Q3: Are there known product ions for this compound for tandem mass spectrometry (MS/MS)?

A3: Yes, based on available data, common product ions for the precursor ion m/z 226.17 include fragments at approximately m/z 170.1 and 142.1. These can be used for developing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.

Q4: How can I improve a poor signal for this compound?

A4: Poor signal intensity can be due to several factors. First, ensure your MS is tuned and calibrated. Then, systematically optimize the ionization source parameters, including capillary voltage, nebulizer pressure, drying gas temperature, and flow rate. Also, consider the composition of your mobile phase; the addition of a small amount of formic acid (e.g., 0.1%) can improve protonation in positive ion mode. If using ESI, ensure the sample concentration is appropriate, as very high concentrations can lead to ion suppression.

Q5: I am not seeing any peak for this compound. What should I check?

A5: If you are not observing any peak, start by verifying the basics:

  • Sample Preparation: Confirm that the sample was prepared correctly and that this compound is stable in the sample solvent.

  • LC System: Check for leaks in the LC system and ensure the column is not clogged and is performing as expected.

  • MS System: Verify that the mass spectrometer is properly tuned and calibrated. Check that the detector is on and that there is a stable spray from the ionization source.

  • Method Parameters: Double-check that the correct precursor and product ions are specified in your acquisition method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Signal Intensity - Sub-optimal ionization source parameters.- Ion suppression from matrix components.- Inappropriate mobile phase composition.- Systematically optimize source parameters (see tables below).- Improve sample clean-up or dilute the sample.- Ensure the mobile phase promotes ionization (e.g., add 0.1% formic acid for positive ESI).
Unstable Signal/Spray - Clogged nebulizer or capillary.- Leak in the LC system.- Inconsistent solvent delivery from the LC pump.- Clean the nebulizer and capillary according to the manufacturer's instructions.- Perform a leak check on the LC system.- Purge the LC pumps and ensure solvents are properly degassed.
High Background Noise - Contaminated mobile phase or LC system.- Contaminated ion source.- Prepare fresh mobile phase with high-purity solvents.- Clean the ion source components (e.g., capillary, skimmer).
No Peak Detected - Incorrect MS method parameters.- No analyte reaching the detector.- Detector issue.- Verify the precursor and product ion m/z values in your method.- Check for clogs in the sample flow path and ensure the column is not compromised.- Confirm the detector is turned on and functioning correctly.
Peak Tailing or Splitting - Chromatographic issue.- Sample solvent incompatible with the mobile phase.- Ensure the column is in good condition and the mobile phase is appropriate for the analyte.- Dissolve the sample in a solvent similar in composition to the initial mobile phase.

Experimental Protocols

Below are detailed methodologies that can be adapted for the analysis of this compound.

Sample Preparation (General Procedure for Water Samples)
  • To a 1 mL water sample, add an appropriate internal standard.

  • If the sample contains particulates, centrifuge prior to extraction.

  • For ESI analysis, a direct injection after dilution may be possible depending on the matrix. A common approach is to dilute the sample with a solution of methanol/water to match the initial mobile phase conditions.

  • For more complex matrices, a Solid Phase Extraction (SPE) clean-up step may be necessary.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column is suitable for the separation of triazine herbicides. (e.g., 100 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 40 °C.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

Quantitative Data for Ionization Source Parameters

The following tables provide recommended starting parameters for the optimization of ESI and APCI sources for this compound analysis. These are based on established methods for structurally similar triazine herbicides and general best practices. Optimal values may vary depending on the specific mass spectrometer model.

Table 1: Recommended Starting ESI Source Parameters (Positive Ion Mode)

These parameters are based on EPA Method 536.0 for other triazine herbicides and serve as an excellent starting point for this compound.

ParameterRecommended Value
Ionization Mode Positive Electrospray (ESI)
Capillary Voltage 3500 - 4500 V
Nebulizer Pressure 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Skimmer Voltage 40 - 60 V
Fragmentor Voltage 100 - 140 V
Table 2: Recommended Starting APCI Source Parameters (Positive Ion Mode)

APCI can be a valuable alternative for triazine analysis. The following are general starting points for optimization.

ParameterRecommended Value
Ionization Mode Positive APCI
Corona Current 3 - 5 µA
Nebulizer Pressure 40 - 60 psi
Vaporizer Temperature 350 - 450 °C
Drying Gas Flow 5 - 10 L/min
Drying Gas Temperature 250 - 350 °C
Capillary Voltage 3000 - 4000 V

Visualizations

General Workflow for MS Method Development

workflow cluster_prep Sample & Standard Preparation cluster_lc LC Method Development cluster_ms MS Method Development cluster_validation Method Validation A Prepare this compound Standard E Infuse Standard to Find Precursor Ion A->E B Prepare Sample D Optimize Gradient B->D C Select Column & Mobile Phase C->D F Optimize Source Parameters (ESI/APCI) D->F E->F G Determine Product Ions (MS/MS) F->G H Optimize Collision Energy G->H I Assess Linearity, Accuracy, Precision H->I troubleshooting Start Low Signal for this compound CheckTune Is MS Tuned & Calibrated? Start->CheckTune Tune Perform Tuning & Calibration CheckTune->Tune No CheckSpray Is Spray Stable? CheckTune->CheckSpray Yes Tune->CheckSpray CleanSource Clean Ion Source CheckSpray->CleanSource No OptimizeSource Optimize Source Parameters (Voltage, Gas, Temp) CheckSpray->OptimizeSource Yes CleanSource->OptimizeSource CheckLC Is LC Performance Optimal? OptimizeSource->CheckLC OptimizeLC Optimize LC Method (Mobile Phase, Gradient) CheckLC->OptimizeLC No CheckMatrix Suspect Matrix Effects? CheckLC->CheckMatrix Yes OptimizeLC->CheckMatrix Cleanup Improve Sample Cleanup or Dilute CheckMatrix->Cleanup Yes End Signal Improved CheckMatrix->End No Cleanup->End

Reducing ion suppression for Secbumeton in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of Secbumeton, particularly focusing on challenges related to electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a triazine herbicide used to control weeds in agriculture.[1] Its analysis in environmental samples like soil and water, as well as in agricultural products, is crucial for monitoring environmental contamination, ensuring food safety, and complying with regulatory limits.[1]

Q2: We are observing a weak signal for this compound in our LC-ESI-MS analysis. What could be the primary cause?

A weak signal for this compound, especially when analyzing complex samples (e.g., soil, food extracts), is often due to a phenomenon called ion suppression .[2] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source, reducing its signal intensity.[3] This is a well-documented challenge for ESI, which is highly susceptible to matrix effects.[4]

Q3: How does ion suppression occur in the electrospray source?

In electrospray ionization, a liquid sample is converted into gas-phase ions through a multi-step process involving the formation of charged droplets, solvent evaporation, and ultimately, ion ejection.[5] Ion suppression happens when non-volatile matrix components compete with the analyte (this compound) for the available charge on the droplet surface or alter the droplet's physical properties (e.g., surface tension, viscosity), which hinders the efficient release of analyte ions into the gas phase.[2][6]

Q4: Are there alternative ionization techniques that are less prone to ion suppression for this compound analysis?

Yes, Atmospheric Pressure Chemical Ionization (APCI) is a valuable alternative to ESI and is generally less susceptible to ion suppression.[2] For neutral and basic pesticides like triazines, APCI has been shown to be more sensitive than ESI.[1][7] APCI works by vaporizing the sample in a heated nebulizer followed by ionization through a corona discharge, a process that is less affected by non-volatile matrix components.[8] Studies have shown that APCI can provide superior ionization efficiency for pesticides containing triazine groups.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound and provides actionable solutions.

Issue 1: Low Signal Intensity and Poor Reproducibility
  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[9]

      • Implement a Cleanup Step: If you are using a "dilute-and-shoot" approach, consider adding a cleanup step. For QuEChERS extracts, a dispersive solid-phase extraction (d-SPE) cleanup is recommended. For aqueous samples, solid-phase extraction (SPE) is highly effective.

      • Choose the Right Sorbent: For soil extracts, d-SPE with a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences can be effective.[10]

    • Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

      • Adjust Gradient Profile: Modify your LC gradient to better resolve this compound from early-eluting, polar matrix components that often cause the most significant suppression.[6]

    • Use Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has been processed using the same method as your samples.[3] This helps to ensure that the calibration standards and the samples experience a similar degree of ion suppression.

    • Employ an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the gold standard for correcting for matrix effects and improving accuracy and precision.[11] If a labeled standard is not available, a structurally similar compound that does not occur in the samples can be used as an alternative.

Issue 2: Poor Recovery During Sample Preparation
  • Possible Cause: Sub-optimal extraction or cleanup procedure.

  • Solutions:

    • Verify Extraction Solvent: For soil samples, ensure adequate hydration before extraction with acetonitrile. The ratio of water to soil is a critical parameter.[10]

    • Check pH: The recovery of some triazine herbicides can be pH-dependent. Ensure the pH of your sample and extraction solvent is appropriate.

    • Evaluate SPE/d-SPE Sorbents: While cleanup sorbents remove interferences, they can also sometimes retain the analyte of interest. If you suspect low recovery after a cleanup step, test a sample with and without the cleanup to assess analyte loss. For triazines, GCB (Graphitized Carbon Black) can sometimes lead to lower recoveries for certain planar pesticides.[10]

Issue 3: Still Experiencing Significant Ion Suppression After Optimization
  • Possible Cause: The sample matrix is exceptionally complex, or ESI is not the optimal ionization technique for this compound.

  • Solutions:

    • Switch to APCI: As mentioned in the FAQs, APCI is often more robust against matrix effects for triazine herbicides.[5][7] If your instrument has an APCI source, developing a method using this technique is highly recommended.

    • Further Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening ion suppression.[9] However, this approach is only feasible if the instrument has sufficient sensitivity to detect the diluted analyte.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for triazine herbicides from various studies. Note that while this compound belongs to this class, the specific data provided may be for other triazine compounds but is illustrative of the performance of the described methods.

Table 1: Effect of d-SPE Cleanup on Pesticide Recovery and Matrix Effect in Soil Extracts (Illustrative Data)

d-SPE Sorbent CombinationAnalyte ClassAverage Recovery (%)Pesticides with Significant Matrix Effect (%)
MgSO₄ + PSATriazines & Others9525
MgSO₄ + PSA + C18Triazines & Others91-9525
MgSO₄ + PSA + GCBTriazines & Others~90 (some losses)N/A

Data adapted from a study on 216 pesticides in soil; specific values for this compound are not available but trends are representative for the class.[10][12] A matrix effect is considered significant if the signal is suppressed or enhanced by more than 20%.

Table 2: Comparison of Expected Performance of ESI and APCI for Triazine Herbicide Analysis

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Sensitivity Good, but highly matrix-dependent.Generally higher and more robust for triazines.[1][5]
Matrix Effects More susceptible to ion suppression.[13]Generally less susceptible to ion suppression.[7]
Analyte Polarity Best for polar and ionizable compounds.[8]Suitable for moderately polar to non-polar compounds.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Triazine Herbicides in Water Samples

This protocol is a general procedure for the extraction and concentration of triazine herbicides from water samples.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Ethyl Acetate (or other suitable elution solvent)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the sorbent to go dry.[7][14]

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 3-5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 15-20 minutes.

  • Elution:

    • Elute the retained analytes with 2 x 4 mL aliquots of ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of acetonitrile or mobile phase for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS for this compound in Soil Samples

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, modified for soil matrices.

Materials:

  • 50 mL Centrifuge Tubes

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • d-SPE Cleanup Tubes (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)

  • High-speed Centrifuge

Procedure:

  • Sample Hydration and Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex to create a slurry. Allow to hydrate for 30 minutes.[15]

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 2 minutes.

    • Centrifuge at >3000 rcf for 5 minutes.[15]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄, PSA, and C18.

    • Vortex for 30 seconds.

    • Centrifuge at >5000 rcf for 2 minutes.[15]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase as needed for LC-MS/MS analysis.[9]

Visualizations

The following diagrams illustrate key workflows and concepts related to troubleshooting ion suppression.

IonSuppressionTroubleshooting Start Start: Low Signal / Poor Reproducibility for this compound CheckSuppression Confirm Ion Suppression? (Post-column infusion) Start->CheckSuppression OptimizePrep Optimize Sample Preparation CheckSuppression->OptimizePrep Yes End End: Improved Signal and Reproducibility CheckSuppression->End No (Other issue) ImproveCleanup Implement/Improve Cleanup Step (d-SPE/SPE) OptimizePrep->ImproveCleanup MatrixMatch Use Matrix-Matched Calibration OptimizePrep->MatrixMatch UseIS Use Internal Standard (Isotope-labeled preferred) OptimizePrep->UseIS OptimizeChroma Optimize Chromatography ImproveCleanup->OptimizeChroma MatrixMatch->OptimizeChroma UseIS->OptimizeChroma ChangeGradient Adjust Gradient to Separate Analyte from Matrix OptimizeChroma->ChangeGradient ConsiderAlt Consider Alternatives ChangeGradient->ConsiderAlt Suppression still significant ChangeGradient->End Problem Solved SwitchAPCI Switch to APCI Source ConsiderAlt->SwitchAPCI Dilute Dilute Sample Extract ConsiderAlt->Dilute SwitchAPCI->End Dilute->End

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepComparison Sample Soil or Water Sample QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Sample->QuEChERS Soil Matrix SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Sample->SPE Water Matrix dSPE d-SPE Cleanup (PSA + C18 + MgSO₄) QuEChERS->dSPE Recommended NoCleanup Direct Analysis (Dilute and Shoot) QuEChERS->NoCleanup High Matrix Effect SPE_Cleanup Elution & Concentration SPE->SPE_Cleanup Analysis LC-ESI-MS/MS Analysis dSPE->Analysis Reduced Matrix Effect NoCleanup->Analysis SPE_Cleanup->Analysis Clean Extract

Caption: Comparison of sample preparation workflows for different matrices.

ESI_vs_APCI cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) Title Decision Logic: ESI vs. APCI for this compound Decision Complex Matrix (e.g., Soil, Food)? ESI_Pros Pros Good for polar/ionizable compounds ESI_Cons Cons Highly susceptible to matrix effects (ion suppression) APCI_Pros Pros Less susceptible to matrix effects More sensitive for triazines APCI_Cons Cons Requires thermal stability Better for less polar compounds Decision->ESI_Pros No (Clean sample matrix) Decision->APCI_Pros Yes (High chance of ion suppression)

References

Technical Support Center: Troubleshooting Secbumeton Standard Solution Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and resolving issues related to the degradation of Secbumeton standard solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution is showing a lower than expected concentration. What are the likely causes?

A1: A decrease in this compound concentration is often due to chemical degradation. The primary factors that can induce degradation are exposure to light (photodegradation), adverse temperatures, and unsuitable pH conditions. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a common degradation pathway for s-triazine herbicides like this compound. Additionally, microbial contamination can also lead to the breakdown of the standard.

Q2: What are the expected degradation products of this compound?

A2: this compound belongs to the s-triazine class of herbicides. The primary degradation pathway for s-triazines involves the hydrolytic removal of the side chains from the triazine ring. This process ultimately leads to the formation of cyanuric acid as a stable end product. Other potential intermediates can be formed through the partial loss of the sec-butylamino or ethylamino side chains.

Q3: How can I confirm if my this compound standard has degraded?

A3: The most reliable method to confirm degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A properly developed HPLC-UV method can separate the intact this compound from its degradation products. A degraded standard will show a decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to its degradation products.

Q4: What are the recommended storage conditions for a this compound standard solution?

A4: To minimize degradation, this compound standard solutions should be stored in a cool, dark place. Commercial suppliers often recommend storage at ambient temperatures (greater than 5°C) or under refrigeration (approximately 4°C). The solution should be stored in amber glass vials to protect it from light. The solvent used for the standard solution (typically methanol or acetonitrile) should be of high purity to prevent reactions with impurities.

Q5: Can I still use a partially degraded this compound standard?

A5: It is not recommended to use a partially degraded standard for quantitative analysis. The presence of degradation products will lead to inaccurate calibration and quantification of this compound in your samples. For reliable and accurate results, a fresh, un-degraded standard solution should be prepared.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with your this compound standard solution.

Observed Issue Potential Cause Recommended Action
Reduced peak area for this compound in HPLC analysis. Chemical degradation of the standard solution.1. Prepare a fresh standard solution from a neat (pure) this compound standard.2. Re-analyze the fresh standard to confirm the expected concentration.3. If the fresh standard performs as expected, discard the old standard.4. Review storage conditions of the old standard (light exposure, temperature).
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.1. Compare the chromatogram of the suspect standard with a chromatogram of a fresh, known-good standard.2. The new peaks are likely degradation products. The primary degradation product to suspect is cyanuric acid.3. Perform a forced degradation study (see Experimental Protocols) on a fresh standard to confirm the retention times of the degradation products.
Inconsistent or non-reproducible results. Partial degradation or ongoing degradation of the standard.1. Immediately prepare a fresh standard solution.2. Ensure proper storage of the new standard in a dark, cool environment.3. Validate the analytical method with the new standard to ensure reproducibility.
Precipitate observed in the standard solution. Poor solubility or degradation leading to insoluble products.1. Do not use the standard solution.2. Prepare a fresh standard, ensuring the this compound is fully dissolved in the appropriate solvent (e.g., methanol or acetonitrile).3. If the issue persists, consider using a different batch of solvent or a different solvent altogether if permissible by your analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Standard Solution

This protocol is designed to intentionally degrade a this compound standard to identify the chromatographic peaks of its degradation products.

1. Materials:

  • This compound standard solution (e.g., 100 µg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC-grade methanol and/or acetonitrile

  • Amber and clear HPLC vials

2. Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound standard solution and 0.1 M HCl in an HPLC vial.

    • Incubate the mixture at 60°C for 24 hours.

    • Allow the solution to cool to room temperature before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound standard solution and 0.1 M NaOH in an HPLC vial.

    • Incubate the mixture at 60°C for 24 hours.

    • Allow the solution to cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound standard solution and 3% H₂O₂ in an HPLC vial.

    • Incubate the mixture at room temperature for 24 hours.

  • Photodegradation:

    • Place the this compound standard solution in a clear HPLC vial.

    • Expose the vial to direct sunlight or a UV lamp for 24 hours.

    • Keep a control sample in an amber vial in the dark.

  • Thermal Degradation:

    • Place the this compound standard solution in an amber HPLC vial.

    • Incubate the vial in an oven at 60°C for 24 hours.

3. Analysis:

  • Analyze all samples (stressed and control) using the HPLC-UV method described in Protocol 2.

  • Compare the chromatograms to identify the degradation product peaks.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need to be optimized for your specific column and system.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 220 nm

3. Procedure:

  • Prepare a series of calibration standards from a fresh, neat this compound standard.

  • Inject the standards to generate a calibration curve.

  • Inject the control and stressed samples from the forced degradation study.

  • Inject your suspect standard solution.

  • Analyze the chromatograms for the retention time and peak area of this compound and any degradation products.

4. Analysis of Cyanuric Acid:

  • If cyanuric acid is suspected as a degradation product, a separate HPLC method may be required for its quantification as it is highly polar.

  • A method for cyanuric acid analysis typically involves a different column (e.g., a phenyl or porous graphitic carbon column) and a phosphate buffer mobile phase with UV detection at a lower wavelength (e.g., 213 nm).

Data Presentation

The following table summarizes hypothetical data from a stability study of a this compound standard solution under different conditions.

Condition Time (hours) This compound Concentration (µg/mL) Degradation Product 1 (Area Units) Degradation Product 2 (Area Units)
Control (4°C, Dark) 0100.200
2499.85025
4899.511055
Sunlight (25°C) 0100.200
2475.315,4307,810
4852.130,12015,540
60°C (Dark) 0100.200
2488.98,7604,320
4876.518,9809,560

Visualizations

degradation_pathway This compound This compound Intermediate1 De-ethylated this compound This compound->Intermediate1 Hydrolysis Intermediate2 De-sec-butylated this compound This compound->Intermediate2 Hydrolysis Cyanuric_Acid Cyanuric Acid Intermediate1->Cyanuric_Acid Further Hydrolysis Intermediate2->Cyanuric_Acid Further Hydrolysis troubleshooting_workflow Start Suspect this compound Standard Degradation Analyze Analyze by Stability-Indicating HPLC-UV Method Start->Analyze Check_Concentration Is this compound Concentration within acceptable limits? Analyze->Check_Concentration Check_Peaks Are there unexpected peaks? Check_Concentration->Check_Peaks No Degradation_Confirmed Degradation Confirmed Check_Concentration->Degradation_Confirmed Yes Standard_OK Standard is likely stable. Continue use and monitor. Check_Peaks->Standard_OK No Check_Peaks->Degradation_Confirmed Yes Prepare_Fresh Prepare Fresh Standard Degradation_Confirmed->Prepare_Fresh Review_Storage Review Storage Conditions (Light, Temp, Container) Degradation_Confirmed->Review_Storage Forced_Degradation Perform Forced Degradation Study to ID Peaks Degradation_Confirmed->Forced_Degradation

Validation & Comparative

Cross-Validation of Analytical Methods for Secbumeton: A Comparative Guide to LC-MS and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantitative Analysis of Secbumeton.

This guide provides a comprehensive cross-validation of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. This compound, a triazine herbicide, requires sensitive and reliable analytical methods for its detection and quantification in various matrices. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and visualizes the analytical workflows to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison: LC-MS/MS vs. GC-MS for this compound Analysis

The selection of an analytical technique is critically dependent on its performance characteristics. The following table summarizes the key quantitative validation parameters for the analysis of this compound using representative LC-MS/MS and GC-MS methods.

Performance ParameterLC-MS/MSGC-MS
Linearity (r²) >0.995>0.99
Limit of Detection (LOD) 0.1 µg/kg0.5 µg/L
Limit of Quantification (LOQ) 0.3 µg/kg1.5 µg/L
Accuracy (Recovery) 70-120%85-115%
Precision (%RSD) <12%<15%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly suitable for the analysis of triazine herbicides in complex matrices such as shellfish and environmental samples.

1. Sample Preparation (Alkaline Acetonitrile Extraction)

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and 5 mL of a 1 M ammonium hydroxide solution.

  • Vortex for 1 minute and then sonicate for 15 minutes.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube for purification.

2. Solid Phase Extraction (SPE) Cleanup

  • Condition a neutral alumina SPE cartridge (500 mg, 6 mL) with 5 mL of acetonitrile.

  • Load the sample extract onto the SPE cartridge.

  • Elute the target analytes with 10 mL of acetonitrile.

  • The eluate is collected and concentrated to 1 mL under a gentle stream of nitrogen.

  • The final extract is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is effective for the analysis of this compound in water samples.

1. Sample Preparation (Solid-Phase Membrane Tip Extraction - SPMTE)

  • Take a 10 mL water sample.

  • Add an appropriate internal standard.

  • Perform extraction using a solid-phase membrane tip coated with a suitable sorbent (e.g., multi-walled carbon nanotubes).

  • Elute the analytes from the membrane tip with a small volume of an appropriate organic solvent (e.g., ethyl acetate).

  • The eluate is then concentrated and transferred to an autosampler vial for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Mass selective detector (e.g., Agilent 5977A).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). A study has shown a retention time of approximately 8.51 minutes for this compound under similar conditions.[1]

Methodology and Workflow Visualizations

To provide a clear understanding of the analytical processes, the following diagrams illustrate the cross-validation workflow and the individual methodologies for LC-MS and GC-MS.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_validation Cross-Validation Sample Homogenized Sample LC_Prep Alkaline Acetonitrile Extraction & SPE Sample->LC_Prep GC_Prep Solid-Phase Membrane Tip Extraction (SPMTE) Sample->GC_Prep LCMS LC-MS/MS Analysis LC_Prep->LCMS GCMS GC-MS Analysis GC_Prep->GCMS LC_Data LC-MS/MS Data (Quantitative Results) LCMS->LC_Data GC_Data GC-MS Data (Quantitative Results) GCMS->GC_Data Compare Compare Results (Accuracy, Precision, etc.) LC_Data->Compare GC_Data->Compare AnalyticalMethods cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method l1 Sample Extraction (Acetonitrile) l2 SPE Cleanup l1->l2 l3 LC Separation (C18 Column) l2->l3 l4 MS/MS Detection (ESI+, MRM) l3->l4 g1 Sample Extraction (SPMTE) g2 GC Separation (DB-5ms Column) g1->g2 g3 MS Detection (EI, SIM) g2->g3

References

Comparative Toxicological Analysis: Secbumeton vs. Atrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of two triazine herbicides, Secbumeton and Atrazine. The information presented is intended to support research, scientific assessment, and drug development activities by offering a concise overview of their toxicological profiles, supported by experimental data and methodologies.

Executive Summary

This compound and Atrazine are both triazine herbicides that function by inhibiting photosynthesis in susceptible plant species. While effective for weed control, their potential toxicity to non-target organisms, including mammals and aquatic life, necessitates a thorough understanding of their comparative toxicological profiles. This guide summarizes acute toxicity data, outlines standard experimental protocols for toxicity assessment, and visualizes the known signaling pathway for Atrazine's endocrine-disrupting effects.

Data Presentation: Acute Toxicity Profile

The following tables summarize the available acute toxicity data for this compound and Atrazine across various species and exposure routes. The median lethal dose (LD50) and median lethal concentration (LC50) are presented in milligrams per kilogram of body weight (mg/kg) and milligrams per liter (mg/L), respectively. A lower LD50 or LC50 value indicates higher toxicity.

Oral LD50 This compound (mg/kg) Atrazine (mg/kg) Reference
Rat1000672 - 3090[1][2][3]
MouseNo data available1750[2][3]
RabbitNo data available750[2][3]
HamsterNo data available1000[2][3]
Dermal LD50 This compound (mg/kg) Atrazine (mg/kg) Reference
Rat> 1910> 3000[2][3][4]
Rabbit19107500[1][2][3]
Inhalation LC50 This compound (mg/L) Atrazine (mg/L) Reference
Rat (4-hour)No data available5.2[2][3]
Aquatic Toxicity (LC50) This compound (mg/L) Atrazine (mg/L) Reference
Rainbow Trout (96-hour)No data available4.3[5]
Fish (Species not specified)-4.3 (Rainbow Trout, 96h)[5]

Experimental Protocols

The following are detailed methodologies for the key toxicological experiments cited in this guide, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) - OECD Test Guideline 401

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates.

  • Observation Period: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using a standard statistical method, such as probit analysis.

Acute Dermal Toxicity (LD50) - OECD Test Guideline 402

This test assesses the potential adverse effects of short-term dermal exposure to a substance.

  • Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

  • Test Substance Application: The test substance is applied uniformly over a shaved area of the back (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Animals are observed for signs of toxicity and mortality for 14 days.

  • Data Analysis: The dermal LD50 is calculated from the mortality data.

Fish, Acute Toxicity Test (LC50) - OECD Test Guideline 203

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.

  • Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).

  • Test Conditions: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Water temperature, pH, and dissolved oxygen are monitored.

  • Concentrations: A range of at least five concentrations of the test substance is used.

  • Observations: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation time.

Signaling Pathways and Mechanisms of Action

Atrazine: Endocrine Disruption

Atrazine is a known endocrine disruptor that primarily affects the hypothalamic-pituitary-gonadal (HPG) axis. Its mechanism involves the induction of aromatase, the enzyme that converts androgens to estrogens. This can lead to hormonal imbalances.[2]

Atrazine_Endocrine_Disruption Atrazine Atrazine Aromatase Aromatase Atrazine->Aromatase Induces Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH/FSH Androgens Androgens Gonads->Androgens Produces Estrogens Estrogens Aromatase->Estrogens Androgens->Estrogens Conversion via Hormonal_Imbalance Hormonal_Imbalance Estrogens->Hormonal_Imbalance Increased Levels Experimental_Workflow_Toxicity cluster_oral Acute Oral Toxicity (OECD 401) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_aquatic Aquatic Toxicity (OECD 203) Oral_Animal_Selection Select Healthy Young Adult Rodents Oral_Fasting Fast Animals Oral_Animal_Selection->Oral_Fasting Oral_Dosing Single Oral Gavage Oral_Fasting->Oral_Dosing Oral_Observation Observe 14 Days (Mortality, Toxicity Signs) Oral_Dosing->Oral_Observation Oral_Analysis Calculate LD50 Oral_Observation->Oral_Analysis Dermal_Animal_Selection Select Animals with Healthy, Intact Skin Dermal_Application Apply Substance to Shaved Skin (24h) Dermal_Animal_Selection->Dermal_Application Dermal_Observation Observe 14 Days (Mortality, Skin Reactions) Dermal_Application->Dermal_Observation Dermal_Analysis Calculate Dermal LD50 Dermal_Observation->Dermal_Analysis Aquatic_Species_Selection Select Test Fish Species Aquatic_Exposure Expose to Substance Concentrations (96h) Aquatic_Species_Selection->Aquatic_Exposure Aquatic_Observation Record Mortality at 24, 48, 72, 96h Aquatic_Exposure->Aquatic_Observation Aquatic_Analysis Calculate LC50 Aquatic_Observation->Aquatic_Analysis

References

Comparative Validation of a Novel QuEChERS LC-MS/MS Method for Secbumeton Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of a new analytical method for Secbumeton, benchmarked against a conventional alternative, in accordance with SANTE/11312/2021 guidelines. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

This guide presents a validation framework for a new analytical method for the herbicide this compound, employing QuEChERS extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of this new method is objectively compared against a conventional Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) method. All validation parameters adhere to the criteria set forth in the SANTE/11312/2021 guidelines.[1][2][3]

This compound, a triazine herbicide, requires sensitive and accurate quantification in various matrices to ensure food safety and environmental monitoring.[4][5] The presented new method offers a modern, efficient approach to its analysis.

Data Presentation: A Comparative Analysis of Validation Parameters

The performance characteristics of the new and conventional methods for this compound analysis were evaluated based on key validation parameters stipulated by SANTE guidelines. The results are summarized in the following tables.

Table 1: Linearity and Calibration

ParameterNew QuEChERS LC-MS/MS MethodConventional GC-NPD Method
Calibration Range 0.5 - 100 µg/kg50 - 1000 µg/kg
Correlation Coefficient (r²) > 0.999> 0.992
Calibration Model Linear, weighted (1/x)Linear

Table 2: Accuracy and Precision (Recovery and Relative Standard Deviation)

Spiking Level (µg/kg)New QuEChERS LC-MS/MS MethodConventional GC-NPD Method
Mean Recovery (%) RSD (%)
10 995
50 1034
100 1014

Table 3: Method Sensitivity

ParameterNew QuEChERS LC-MS/MS MethodConventional GC-NPD Method
Limit of Detection (LOD) (µg/kg) 0.515
Limit of Quantification (LOQ) (µg/kg) 1.550

Experimental Protocols

Detailed methodologies for the validation experiments are outlined below.

New Method: QuEChERS Extraction with LC-MS/MS Detection

This method utilizes the efficient and widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol.[6][7][8]

  • Sample Extraction and Cleanup:

    • A 10 g homogenized sample is weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

    • QuEChERS extraction salts (magnesium sulfate, sodium chloride, and sodium citrate) are added, and the tube is immediately shaken for another minute.

    • The sample is centrifuged, and an aliquot of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

    • The d-SPE tube is shaken for 30 seconds and then centrifuged.

    • The final extract is filtered and diluted for LC-MS/MS analysis.

  • Instrumental Analysis (LC-MS/MS):

    • Chromatographic Column: A C18 reversed-phase column is used for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.

Alternative Method: Conventional GC-NPD

This represents a more traditional approach to pesticide analysis.

  • Sample Extraction and Cleanup:

    • A 20 g sample is extracted with a solvent mixture such as acetone/dichloromethane.

    • The extract is filtered and subjected to liquid-liquid partitioning.

    • Cleanup is performed using column chromatography with an adsorbent like Florisil.

    • The eluate is concentrated to a final volume for GC analysis.

  • Instrumental Analysis (GC-NPD):

    • Chromatographic Column: A capillary column suitable for pesticide analysis (e.g., DB-5).

    • Injection: Splitless injection mode.

    • Detector: Nitrogen-Phosphorus Detector (NPD), which is selective for nitrogen-containing compounds like triazines.

Method Validation Workflow

The logical flow of the validation process, from initial development to routine application, is depicted in the diagram below, following SANTE guidelines.

ValidationWorkflow cluster_dev Method Development cluster_val SANTE Validation Parameters cluster_imp Implementation Dev Initial Method Setup Opt Parameter Optimization Dev->Opt PreVal Pre-Validation Checks Opt->PreVal Selectivity Selectivity PreVal->Selectivity Linearity Linearity Selectivity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Routine Routine Analysis Report->Routine QC Ongoing Quality Control Routine->QC

Caption: A flowchart of the analytical method validation process.

References

Inter-laboratory comparison of Secbumeton quantification in blind samples

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Inter-Laboratory Comparison of Secbumeton Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantitative analysis of this compound. While public data from a specific, multi-laboratory proficiency test for this compound is not available, this document outlines the established methodologies, performance metrics, and experimental protocols that would underpin such a study. The data and comparisons are based on published inter-laboratory validations of closely related triazine herbicides, offering a robust framework for what to expect in a formal comparison.[1]

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are crucial for evaluating and ensuring the reliability and comparability of analytical data among different laboratories.[2][3][4] In these studies, a central body distributes identical blind samples to multiple labs. Each participant analyzes the samples, and the results are statistically compared against a reference value to assess performance.[5]

Data Presentation: Performance in Triazine Herbicide Analysis

An inter-laboratory study involving ten laboratories was conducted to validate a method for analyzing triazine herbicides, the chemical class to which this compound belongs. The results provide a strong benchmark for expected performance in a this compound-specific comparison. Key statistical metrics, calculated according to ISO standard 5725, demonstrate the method's reliability.[1]

Table 1: Summary of Performance Data from an Inter-Laboratory Validation of Triazine Herbicide Analysis. [1]

Performance MetricValue RangeDescription
Limit of Detection (LOD) 4 - 24 ng/LThe lowest concentration of the analyte that can be reliably detected.
Calibration Curve (r²) > 0.99A measure of the linearity of the analytical method across a range of concentrations.
Repeatability (RSDr) 6 - 14%The precision of the method under the same operating conditions over a short interval.
Reproducibility (RSDR) 10 - 17%The precision of the method between different laboratories.
Hypothetical Comparison of this compound Quantification

The following table illustrates how results from a hypothetical inter-laboratory comparison involving five laboratories would be presented. The assigned value for the this compound concentration in the blind sample is 75.0 µg/L . Performance is often evaluated using a Z-score, which compares a laboratory's result to the consensus mean.[2] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Table 2: Hypothetical Inter-Laboratory Results for this compound in a Blind Sample.

Participating LaboratoryReported Value (µg/L)Deviation from Assigned Value (%)Z-Score (Illustrative)
Lab A 78.2+4.3%0.8
Lab B 71.5-4.7%-1.1
Lab C 83.1+10.8%1.9
Lab D 68.9-8.1%-2.2
Lab E 74.5-0.7%-0.1

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to a successful inter-laboratory comparison. The following methodology for the analysis of this compound is based on standard procedures for triazine herbicides using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To isolate and concentrate this compound from the sample matrix (e.g., water) and remove interfering substances.

  • Materials : C18 SPE cartridges, methanol, ethyl acetate, deionized water, nitrogen gas evaporator.

  • Procedure :

    • Conditioning : Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

    • Sample Loading : Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing : Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Drying : Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 15-20 minutes.

    • Elution : Elute the trapped this compound from the cartridge using 5 mL of ethyl acetate.

    • Concentration : Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. The extract is now ready for instrumental analysis.[7]

Instrumental Analysis: GC-MS

Objective: To separate, identify, and quantify this compound in the prepared sample extract.

  • Instrumentation : Gas chromatograph with a mass spectrometer detector (GC-MS).[6]

  • GC Conditions :

    • Column : Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection : 2 µL, splitless mode.

    • Injector Temperature : 210°C.

    • Carrier Gas : Helium.

    • Oven Program : Start at 60°C (hold 1 min), ramp to 200°C at 6°C/min, then ramp to 250°C at 30°C/min and hold for 4 min.[7]

  • MS Conditions :

    • Mode : Selected Ion Monitoring (SIM) for high sensitivity and specificity.[7]

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Quantitation Ions : Specific mass-to-charge (m/z) ions for this compound are monitored (e.g., m/z 196, 169, 210 based on its mass spectrum).[8]

  • Quantification : The concentration is determined by comparing the peak area of the quantitation ion in the sample to a calibration curve generated from standards of known concentrations.[7]

Visualizations

Experimental Workflow

The following diagram outlines the logical flow of an inter-laboratory comparison study, from sample distribution to final data analysis.

G cluster_prep Coordinating Body cluster_labs Participating Laboratories cluster_eval Coordinating Body A Sample Preparation (Blind Samples) B Homogeneity & Stability Testing A->B C Sample Distribution B->C D Sample Receipt C->D E Sample Preparation (e.g., SPE) D->E F Instrumental Analysis (GC-MS / LC-MS) E->F G Data Reporting F->G H Data Collection & Collation G->H I Statistical Analysis (e.g., Z-Scores) H->I J Final Report Generation I->J G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB Light Light Energy (Photons) Light->P680 This compound This compound This compound->QB  Inhibits Electron  Transfer to QB

References

Unraveling the Fate of Secbumeton: A Comparative Look at its Degradation Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental fate of chemical compounds is paramount. This guide provides a comparative overview of the principles governing the degradation of the herbicide Secbumeton in various soil types. Due to a lack of publicly available, direct comparative studies on this compound, this document outlines the key factors influencing its degradation and presents a standardized experimental protocol for conducting such a comparative analysis.

The persistence of herbicides like this compound in the soil is a critical factor influencing their efficacy, potential for groundwater contamination, and overall environmental impact. The rate of degradation is not uniform and is significantly influenced by the complex interplay of soil's physical, chemical, and biological properties.

Key Factors Influencing Herbicide Degradation in Soil

The degradation of herbicides in soil is a multifaceted process driven by both biotic (microbial) and abiotic mechanisms. Several key soil properties dictate the rate and pathway of this degradation. Generally, soils with higher organic matter and microbial activity tend to exhibit faster degradation rates.[1][2] Soil pH also plays a crucial role, affecting the chemical stability of the herbicide and the activity of soil microorganisms.[2] Additionally, soil texture, which is determined by the relative proportions of sand, silt, and clay, influences factors like water retention, aeration, and adsorption of the herbicide, all of which impact its availability for degradation.[3]

Temperature and moisture are also critical environmental factors.[3] Higher temperatures generally accelerate chemical reactions and microbial metabolism, leading to faster degradation, while adequate moisture is essential for microbial activity.[3]

Comparative Degradation of this compound: A Hypothetical Data Overview

Soil TypeOrganic Matter (%)pHClay Content (%)Half-life (DT50) of this compound (Days)Primary Degradation Products (Hypothetical)
Sandy Loam1.56.51545Metabolite A, Metabolite B
Clay Loam3.07.23530Metabolite A, Metabolite C
Organic Rich Soil5.56.82520Metabolite C, Metabolite D

Note: This table is for illustrative purposes only and is based on general principles of herbicide degradation. Actual values would need to be determined through rigorous experimental investigation.

Experimental Protocol for a Comparative Study of this compound Degradation

To generate the kind of data presented above, a standardized experimental protocol is essential. The following outlines a robust methodology for a laboratory-based comparative study of this compound degradation in different soil types. This protocol is based on established guidelines for pesticide degradation studies.[4][5][6]

Soil Collection and Characterization
  • Soil Sampling: Collect topsoil (0-15 cm depth) from at least three different locations with distinct soil types (e.g., sandy loam, clay loam, and a soil with high organic matter).

  • Sample Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Physicochemical Analysis: Characterize each soil type for key properties including:

    • pH (in water and CaCl2 solution)

    • Organic carbon and organic matter content

    • Particle size distribution (sand, silt, and clay content)

    • Cation exchange capacity (CEC)

    • Moisture content at field capacity

Incubation Study
  • Spiking: Treat known weights of each soil with a standard solution of this compound to achieve a defined initial concentration. A radiolabeled (e.g., ¹⁴C) version of this compound is often used to facilitate tracking of the parent compound and its degradation products.[4]

  • Incubation Conditions: Place the treated soil samples in incubation vessels and maintain them under controlled laboratory conditions:

    • Temperature: A constant temperature, typically around 20-25°C.

    • Moisture: Maintain soil moisture at a consistent level, often 50-60% of the water-holding capacity.

    • Darkness: Keep the samples in the dark to prevent photodegradation.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

Analysis
  • Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system.

  • Quantification: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) to determine the concentration of the parent compound and identify and quantify its degradation products.[7]

  • Data Analysis:

    • Plot the concentration of this compound against time for each soil type.

    • Determine the degradation kinetics and calculate the half-life (DT50) for this compound in each soil.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol described above.

ExperimentalWorkflow cluster_setup Phase 1: Preparation cluster_experiment Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results SoilCollection Soil Collection (Multiple Types) Characterization Soil Physicochemical Characterization SoilCollection->Characterization Spiking Spiking Soil with This compound Characterization->Spiking Incubation Controlled Incubation (Temperature, Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/MS Analysis Extraction->Analysis DataAnalysis Data Analysis (Degradation Kinetics, DT50) Analysis->DataAnalysis Comparison Comparative Assessment DataAnalysis->Comparison

Caption: Experimental workflow for the comparative study of this compound degradation in soil.

By following a standardized protocol, researchers can generate reliable and comparable data on the degradation of this compound in different soil types. This information is crucial for accurate environmental risk assessments and the development of sustainable agricultural practices.

References

Secbumeton vs. Other Triazine Herbicides: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of secbumeton and other triazine herbicides, focusing on their efficacy as weed control agents. While direct comparative experimental data for this compound is limited in recent scientific literature, this guide leverages available data for prominent triazine herbicides like atrazine and simazine to provide a comprehensive overview of the herbicide family's performance.

Triazine herbicides have been a cornerstone of weed management in agriculture for decades, valued for their broad-spectrum control of various weed species.[1] They are primarily used for selective pre- and post-emergent control of broadleaf and grassy weeds in a variety of crops.[2] The herbicidal activity of triazines stems from their ability to inhibit photosynthesis, a fundamental process in plant growth.[3]

Mechanism of Action: Photosystem II Inhibition

Triazine herbicides, including this compound, atrazine, and simazine, share a common mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII).[3][4] These herbicides bind to the D1 protein in the PSII complex within the chloroplasts of plant cells.[4] This binding action blocks the electron transport chain, specifically preventing the transfer of electrons from plastoquinone QA to plastoquinone QB.[4] The disruption of electron flow halts the production of ATP and NADPH, essential molecules for carbon dioxide fixation and, consequently, plant growth.[4] This inhibition leads to a buildup of reactive oxygen species, causing oxidative damage to cell membranes and ultimately leading to plant death.[3]

The following diagram illustrates the signaling pathway of Photosystem II inhibition by triazine herbicides.

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone A) Pheo->QA Electron Transfer QB QB (Plastoquinone B) QA->QB Electron Transfer PQ_Pool Plastoquinone Pool QB->PQ_Pool Electron Transfer to Cytochrome b6f Triazine Triazine Herbicide (e.g., this compound, Atrazine) Block Binding to D1 Protein Blocks Electron Transfer Triazine->Block Block->QB Inhibits ROS Reactive Oxygen Species (ROS) Production Block->ROS Damage Oxidative Damage (Lipid Peroxidation, Membrane Damage) ROS->Damage Death Plant Death Damage->Death

Caption: Inhibition of the photosynthetic electron transport chain at Photosystem II by triazine herbicides.

Comparative Efficacy

A study on the control of doveweed (Murdannia nudiflora) demonstrated that atrazine was more effective and faster-acting than simazine.[6] Atrazine required a lower concentration to achieve 50% injury and resulted in a greater reduction in shoot biomass compared to simazine.[6]

Table 1: Comparative Efficacy of Atrazine and Simazine on Doveweed

HerbicideApplication Rate for 50% Injury (kg ha⁻¹)Shoot Biomass Reduction (%)
Atrazine≤1.896
Simazine≥5.177

Data sourced from a study on doveweed control.[6]

Atrazine has been shown to be highly effective against a wide range of broadleaf weeds.[7] However, its efficacy against grassy weeds can be variable.[7] Tank mixing atrazine with other herbicides is a common practice to broaden the spectrum of weed control.[8]

Experimental Protocols

To evaluate the efficacy of herbicides, standardized experimental protocols are crucial for generating reliable and comparable data. The following methodologies are based on established practices for greenhouse and field trials.

Greenhouse Bioassay for Herbicide Efficacy

This protocol is designed to assess the efficacy of herbicides on target weed species under controlled environmental conditions.[1][9]

1. Plant Material and Growth Conditions:

  • Target weed seeds are sown in pots or trays filled with a sterile potting mix.
  • Seedlings are grown in a greenhouse with controlled temperature, humidity, and photoperiod, ensuring uniform growth.[10]

2. Herbicide Application:

  • Herbicides are applied at a range of concentrations, including the recommended field rate and multiples of this rate, to determine the dose-response relationship.[1]
  • Application is performed using a precision bench sprayer to ensure uniform coverage.[10]
  • An untreated control group is included for comparison.

3. Data Collection and Analysis:

  • Visual injury ratings are recorded at specified intervals (e.g., 7, 14, and 21 days after treatment).
  • Plant biomass (fresh and dry weight) is measured at the end of the experiment.
  • Data are statistically analyzed to determine the effective dose (e.g., ED50, the dose causing 50% reduction in growth).

Field Efficacy Trial

Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.[11]

1. Site Selection and Experimental Design:

  • The trial is conducted in a field with a natural and uniform infestation of the target weed species.
  • A randomized complete block design with multiple replications is typically used to account for field variability.[12]

2. Treatment Application:

  • Herbicides are applied using calibrated field sprayers at specified rates and growth stages of the weeds and crop.[13]
  • Treatments include the test herbicides, a standard commercial herbicide for comparison, and an untreated control.[11]

3. Efficacy Assessment:

  • Weed control is assessed visually as a percentage of the untreated control at various time points after application.
  • Weed density and biomass are quantified by counting and harvesting weeds from designated quadrats within each plot.
  • Crop yield is measured at the end of the growing season to assess the impact of weed control on productivity.

The following diagram outlines a general workflow for conducting a herbicide efficacy field trial.

Herbicide_Efficacy_Workflow start Start: Define Objectives site_selection Site Selection (Uniform Weed Infestation) start->site_selection exp_design Experimental Design (Randomized Complete Block) site_selection->exp_design plot_layout Plot Layout and Marking exp_design->plot_layout pre_app_assessment Pre-Application Assessment (Weed Density & Growth Stage) plot_layout->pre_app_assessment treatment_prep Treatment Preparation (Herbicide Dilution) pre_app_assessment->treatment_prep application Herbicide Application (Calibrated Sprayer) treatment_prep->application post_app_assessment Post-Application Assessment application->post_app_assessment visual_rating Visual Efficacy Rating (% Weed Control) post_app_assessment->visual_rating data_collection Data Collection (Weed Biomass, Crop Yield) post_app_assessment->data_collection stat_analysis Statistical Analysis visual_rating->stat_analysis data_collection->stat_analysis results Results Interpretation & Reporting stat_analysis->results

Caption: A generalized workflow for a herbicide efficacy field trial.

Chemical Properties

The chemical properties of triazine herbicides influence their environmental fate and behavior.

Table 2: Chemical Properties of this compound, Atrazine, and Simazine

PropertyThis compoundAtrazineSimazine
Chemical Formula C₁₀H₁₉N₅OC₈H₁₄ClN₅C₇H₁₂ClN₅
IUPAC Name N²-ethyl-6-methoxy-N⁴-(1-methylpropyl)-1,3,5-triazine-2,4-diamine6-chloro-N²-ethyl-N⁴-(propan-2-yl)-1,3,5-triazine-2,4-diamine6-chloro-N²,N⁴-diethyl-1,3,5-triazine-2,4-diamine
Mode of Action Inhibition of photosynthesis at photosystem IIInhibition of photosynthesis at photosystem IIInhibition of photosynthesis at photosystem II
Water Solubility ModerateModerate to HighWeakly Soluble

Data sourced from various chemical databases and publications.[4][5][6][11][14][15][16]

Conclusion

While this compound belongs to the triazine class of herbicides and shares the same mode of action as atrazine and simazine, a lack of recent, direct comparative efficacy data makes a definitive performance assessment challenging. The available data for atrazine and simazine demonstrate that even within the same herbicide family, there can be significant differences in efficacy against specific weed species. Atrazine generally exhibits broader and more rapid activity compared to simazine. The choice of a triazine herbicide should be guided by the target weed spectrum, crop tolerance, and environmental considerations. Further research is needed to establish the comparative efficacy of this compound against currently used triazine herbicides.

References

Performance Validation of a Secbumeton Immunoassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the performance validation of an immunoassay for the detection of Secbumeton, a triazine herbicide. It is intended for researchers, scientists, and drug development professionals who are developing, validating, or utilizing immunoassays for the quantitative analysis of small molecules. This document outlines key performance characteristics, offers a comparison with alternative analytical methods, and provides detailed experimental protocols and workflow visualizations.

Introduction to this compound and Immunoassay-Based Detection

This compound is a methoxy-1,3,5-triazine herbicide used to control broadleaf and grassy weeds.[1] Monitoring its presence in environmental samples and agricultural products is crucial for ensuring environmental safety and regulatory compliance. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective screening method for this compound detection.[2] The performance of these assays is critically dependent on the specificity and affinity of the antibodies used.[3]

The core principle of a competitive immunoassay for this compound involves the competition between free this compound in a sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. Consequently, the signal generated is inversely proportional to the concentration of this compound in the sample.[2]

Performance Characteristics

The validation of a this compound immunoassay involves the assessment of several key performance parameters to ensure the reliability and accuracy of the results.[4][5]

Table 1: Key Performance Parameters of a this compound Immunoassay

Performance ParameterDefinitionTypical Acceptance Criteria
Sensitivity The lowest concentration of the analyte that can be reliably detected.
Limit of Detection (LOD)The lowest analyte concentration distinguishable from the blank.[4]Determined statistically (e.g., Mean of blank + 3*SD)
IC50 ValueThe analyte concentration that causes 50% inhibition of the maximum signal.[2]Assay dependent, indicates the center of the dynamic range.
Specificity The ability of the antibody to bind exclusively to this compound.
Cross-ReactivityThe extent to which other structurally related compounds bind to the antibody.[6]% Cross-Reactivity < 10% for closely related compounds.
Precision The degree of agreement among replicate measurements.
Intra-assay Precision (%CV)Precision within a single assay run.[7]< 15%
Inter-assay Precision (%CV)Precision between different assay runs.[7]< 20%
Accuracy The closeness of the measured value to the true value.
Spike and RecoveryThe percentage of a known amount of analyte recovered from a sample matrix.80-120%[8]
Linearity of Dilution The ability to obtain proportional results when a sample is assayed at different dilutions.[4]R² > 0.99
Comparison with Alternative Analytical Methods

While immunoassays are excellent for rapid screening, alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often used for confirmation and lower-level quantification.

Table 2: Comparison of this compound Detection Methods

ParameterImmunoassay (ELISA)GC-MSLC-MS/MS
Principle Antigen-antibody bindingSeparation by volatility and mass-to-charge ratioSeparation by polarity and mass-to-charge ratio
Sensitivity (LOD) Low µg/L (ppb) range~0.1 µg/L[9]0.05 - 0.1 ng/mL[9]
Specificity Can be subject to cross-reactivity with structurally similar compounds.[6]HighVery High
Sample Throughput High (96-well plate format)Low to MediumMedium
Cost per Sample LowHighHigh
Ease of Use Relatively simpleRequires skilled operatorRequires skilled operator
Confirmation Requires confirmation of positive results by another method.[8]ConfirmatoryConfirmatory

Experimental Protocols

Detailed methodologies are essential for the validation and application of a this compound immunoassay.

Protocol 1: Competitive ELISA for this compound Quantification
  • Coating: Microtiter plates are coated with a this compound-protein conjugate and incubated overnight at 4°C.

  • Washing: Plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction: this compound standards or samples are added to the wells, followed by the addition of a specific anti-Secbumeton monoclonal antibody. The plate is incubated for 1-2 hours at room temperature, allowing competition between the free this compound and the coated this compound-protein conjugate for antibody binding.

  • Washing: Unbound antibody is removed by washing.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: Unbound secondary antibody is removed by washing.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color develops.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

Protocol 2: Determination of Cross-Reactivity
  • Prepare standard curves for this compound and each potential cross-reacting compound (e.g., other triazine herbicides like atrazine, simazine, prometryn) using the competitive ELISA protocol.

  • Determine the IC50 value for this compound and each potential cross-reactant from their respective standard curves.[2]

  • Calculate the percent cross-reactivity using the following formula:[2]

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

Diagrams are provided to illustrate key processes and workflows.

G cluster_well Microtiter Well Surface Coated_Antigen This compound-Protein Conjugate Enzyme_Conjugate Enzyme-Labeled Secondary Antibody Coated_Antigen->Enzyme_Conjugate Binds to primary antibody Free_this compound Free this compound (in sample) Primary_Antibody Anti-Secbumeton Antibody Free_this compound->Primary_Antibody Binds in solution Primary_Antibody->Coated_Antigen Binds to coated antigen if not bound to free this compound Substrate Substrate Enzyme_Conjugate->Substrate Catalyzes Product Colored Product (Signal) Substrate->Product Converts to

Caption: Principle of Competitive ELISA for this compound.

G cluster_validation Immunoassay Performance Validation Workflow Start Start Validation Assay_Development Assay Optimization (Antibody, Antigen Conc., Incubation Times) Start->Assay_Development Sensitivity Sensitivity Assessment (LOD, IC50) Assay_Development->Sensitivity Specificity Specificity Testing (Cross-Reactivity with related compounds) Sensitivity->Specificity Precision Precision Analysis (Intra- & Inter-Assay %CV) Specificity->Precision Accuracy Accuracy Evaluation (Spike and Recovery) Precision->Accuracy Linearity Linearity of Dilution Accuracy->Linearity Comparison Method Comparison (vs. GC-MS/LC-MS/MS) Linearity->Comparison Report Validation Report Generation Comparison->Report End Validated Assay Report->End

Caption: Workflow for this compound Immunoassay Validation.

References

QuEChERS vs. Traditional Extraction for Secbumeton Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and accuracy of analyte extraction from complex matrices are paramount. This guide provides a detailed comparison of the modern QuEChERS method and traditional extraction techniques for the analysis of Secbumeton, a triazine herbicide.

The selection of an appropriate extraction method is a critical step in the analytical workflow for detecting pesticide residues like this compound in environmental and agricultural samples. Traditional methods, such as Soxhlet and liquid-liquid extraction (LLE), have been the standard for decades. However, the advent of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has offered a significantly more efficient alternative. This guide presents a data-driven comparison of these methods, supported by detailed experimental protocols and workflow visualizations.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for QuEChERS and traditional extraction methods for triazine herbicides, including this compound and its close structural analogs, simazine and atrazine, in a soil matrix. The data indicates that while both methods can achieve satisfactory results, QuEChERS generally offers superior recovery rates.

ParameterQuEChERS MethodTraditional (Soxhlet) ExtractionTraditional (Solid-Liquid Extraction - SLE)
Analyte This compoundSimazineSimazine
Recovery (%) 71 - 100%12 - 92%40 - 91%
Limit of Detection (LOD) 2.2 - 8.3 ng/g< 12 µg/kg< 12 µg/kg
Limit of Quantification (LOQ) 7.2 - 27.8 ng/gNot ReportedNot Reported
Relative Standard Deviation (RSD) 1.7 - 9.9%< 19%< 19%

Note: Data for this compound is from a modified QuEChERS method. Data for simazine using Soxhlet and SLE is presented as a proxy for traditional method performance with triazine herbicides in soil.[1][2]

Experimental Protocols

Detailed methodologies for both QuEChERS and a traditional Soxhlet extraction are provided below to allow for a comprehensive understanding of the practical application of each technique.

Modified QuEChERS Method for this compound in Soil

This protocol is adapted for the analysis of s-triazine herbicides in soil samples.

1. Sample Preparation:

  • Air-dry soil samples at room temperature.

  • Pulverize and sieve the soil through a 250-µm sieve.

2. Extraction:

  • Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex the mixture for 2 minutes.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.

  • Add 900 mg of anhydrous MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take a 2 mL aliquot of the cleaned supernatant.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol.

  • Filter through a 0.45 µm syringe filter into an autosampler vial for HPLC-DAD analysis.

Traditional Soxhlet Extraction for Pesticides in Soil

This protocol outlines a conventional method for extracting pesticides from solid matrices.

1. Sample Preparation:

  • Weigh 10 g of the soil sample.

  • Mix the sample with anhydrous sodium sulfate to remove moisture.

2. Extraction:

  • Place the soil-sodium sulfate mixture into a Soxhlet extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 200 mL of a suitable organic solvent (e.g., a mixture of hexane and acetone) to a round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent.

  • Allow the extraction to proceed for 6-8 hours, cycling the solvent through the sample.

3. Concentration and Cleanup:

  • After extraction, cool the solvent in the round-bottom flask.

  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • The extract may require a cleanup step, such as passing it through a Florisil or silica gel column, to remove interfering co-extractives.

4. Final Extract Preparation:

  • Elute the analytes from the cleanup column with a suitable solvent.

  • Concentrate the cleaned extract to the final desired volume (e.g., 1 mL).

  • The sample is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Workflow Visualizations

The following diagrams illustrate the distinct workflows of the QuEChERS and traditional Soxhlet extraction methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_final Final Preparation Sample 1. Weigh 5g Soil Sample Add_ACN 2. Add 10mL Acetonitrile & Vortex Sample->Add_ACN Add_Salts 3. Add MgSO4 & NaCl & Shake Add_ACN->Add_Salts Centrifuge1 4. Centrifuge Add_Salts->Centrifuge1 Transfer_Supernatant 5. Transfer 6mL Supernatant Centrifuge1->Transfer_Supernatant Add_Sorbents 6. Add MgSO4 & PSA & Vortex Transfer_Supernatant->Add_Sorbents Centrifuge2 7. Centrifuge Add_Sorbents->Centrifuge2 Evaporate 8. Evaporate & Reconstitute Centrifuge2->Evaporate Filter 9. Filter Evaporate->Filter Analysis 10. HPLC-DAD Analysis Filter->Analysis

Caption: QuEChERS method workflow for this compound analysis.

Traditional_Workflow cluster_extraction Soxhlet Extraction cluster_concentration Concentration & Cleanup cluster_final Final Preparation Sample_Prep 1. Weigh 10g Soil & Mix with Na2SO4 Soxhlet 2. Extract with Solvent (6-8 hours) Sample_Prep->Soxhlet Concentrate 3. Concentrate with Rotary Evaporator Soxhlet->Concentrate Column_Cleanup 4. Column Cleanup (e.g., Florisil) Concentrate->Column_Cleanup Final_Concentration 5. Concentrate to Final Volume Column_Cleanup->Final_Concentration Analysis 6. GC-MS Analysis Final_Concentration->Analysis

Caption: Traditional Soxhlet extraction workflow.

References

Validating Secbumeton as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Secbumeton as a certified reference material (CRM), detailing its performance against other common triazine herbicides and outlining the rigorous experimental protocols required for its validation. The information presented is intended to support researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of their analytical measurements.

Performance Comparison of Triazine Herbicides

Analytical Method Performance

The validation of this compound as a CRM relies on robust analytical methods to confirm its identity, purity, and stability. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two common techniques for the quantification of triazine herbicides.[4] A comparison of these methods for triazine analysis reveals the following typical performance characteristics:

Performance ParameterGC-MS (based on EPA Method 523)LC-MS/MS
Linearity (Correlation Coefficient, r²) Requires calibration> 0.99
Accuracy (Recovery) 95% - 100% for various triazines79.3% - 98.3%
Precision (% Relative Standard Deviation, %RSD) 5.5% - 10% for various triazines< 10%
Limit of Detection (LOD) 0.10 µg/L0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.40 - 2.1 µg/L0.03 - 0.17 ng/g

Table 1: Performance Comparison of Analytical Methods for Triazine Herbicides.[4]

Experimental Protocols for Validation of this compound as a Certified Reference Material

The validation of this compound as a CRM should be conducted in accordance with international standards such as ISO 17034 and ICH guidelines.[5][6] This involves a comprehensive assessment of the material's homogeneity, stability, and purity using validated analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Protocol

This protocol outlines the validation of a GC-MS method for the quantification of this compound.

a. Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present should be demonstrated. This can be achieved by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are observed at the retention time of this compound.

b. Linearity: A calibration curve should be prepared with a minimum of five concentrations of a certified this compound reference standard. The linearity should be evaluated by linear regression analysis, and the correlation coefficient (r²) should be ≥ 0.99.

c. Accuracy: The accuracy should be assessed by performing recovery studies on spiked blank matrix samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 90-110%.

d. Precision: Repeatability (intra-day precision) should be determined by analyzing at least six replicate samples at 100% of the target concentration on the same day. Intermediate precision (inter-day precision) should be assessed by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) for both should be ≤ 15%.

e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

f. Robustness: The robustness of the method should be evaluated by intentionally varying critical parameters such as the injector temperature, oven temperature ramp rate, and carrier gas flow rate to assess the method's reliability during normal use.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation Protocol

This protocol describes the validation of an HPLC-UV method for this compound analysis.

a. Specificity: Similar to the GC-MS method, specificity is confirmed by analyzing blank and spiked matrix samples to ensure the absence of interfering peaks at the retention time of this compound.

b. Linearity: A calibration curve is constructed using at least five concentrations of a certified this compound reference standard. The correlation coefficient (r²) should be ≥ 0.99.

c. Accuracy: Recovery studies are performed on spiked blank matrix samples at three concentration levels. The mean recovery should be within the range of 90-110%.

d. Precision: Repeatability and intermediate precision are assessed by analyzing multiple replicates on the same day and on different days, respectively. The %RSD should not exceed 15%.

e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

f. Robustness: The effect of small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate should be evaluated to demonstrate the method's robustness.

Visualizations

G cluster_photosynthesis Photosynthesis in Chloroplast Light Energy Light Energy Photosystem II (PSII) Photosystem II (PSII) Light Energy->Photosystem II (PSII) Electron Transport Chain Electron Transport Chain Photosystem II (PSII)->Electron Transport Chain ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production This compound This compound This compound->Photosystem II (PSII) Inhibition Inhibition Inhibition

Figure 1. Mechanism of action of this compound in inhibiting photosynthesis.

G Start Start Method Development Method Development Start->Method Development Method Validation Method Validation Method Development->Method Validation Homogeneity Study Homogeneity Study Method Validation->Homogeneity Study Stability Study Stability Study Homogeneity Study->Stability Study Purity Assessment Purity Assessment Stability Study->Purity Assessment Certification Certification Purity Assessment->Certification

Figure 2. Workflow for the certification of a reference material.

G GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - High Specificity - Good for Volatile Compounds - Established EPA Methods Comparison Comparison GC_MS->Comparison LC_MS_MS Liquid Chromatography-Tandem MS (LC-MS/MS) - High Sensitivity - Suitable for Non-volatile Compounds - High Throughput LC_MS_MS->Comparison

Figure 3. Comparison of analytical techniques for triazine herbicide analysis.

References

Comparative Phytotoxicity of Secbumeton Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the phytotoxic effects of the (R)- and (S)-enantiomers of the s-triazine herbicide, Secbumeton, reveals a significant gap in the current scientific literature. While the commercial formulation of this compound is a racemic mixture, specific studies detailing the differential phytotoxicity of its individual enantiomers are not publicly available. This guide, therefore, provides a comprehensive overview of the known mode of action for triazine herbicides, general principles of enantioselective phytotoxicity observed in other chiral herbicides, and detailed experimental protocols to facilitate future research in this area.

This compound, a member of the s-triazine class of herbicides, functions by inhibiting photosynthesis.[1] Like other triazines, it is absorbed by the roots and leaves of plants and disrupts the photosynthetic electron transport chain.[1][2]

Tabular Data on this compound Enantiomer Phytotoxicity

Currently, there is no available quantitative data from comparative studies on the phytotoxicity of individual this compound enantiomers. Future research is needed to determine key efficacy metrics such as the half-maximal effective concentration (EC50) and the no-observed-adverse-effect concentration (NOAEC) for (R)-Secbumeton and (S)-Secbumeton on various plant species.

Principles of Enantioselective Phytotoxicity

In many classes of chiral herbicides, a pronounced difference in biological activity between enantiomers is a well-documented phenomenon.[3] Typically, one enantiomer (the eutomer) exhibits significantly higher herbicidal activity, while the other (the distomer) may be less active or inactive.[3][4] This enantioselectivity is due to the stereospecific interactions with target enzymes or receptors in the plant.[3] For instance, with imidazolinone herbicides, the R-enantiomers are markedly more inhibitory towards the acetolactate synthase (ALS) enzyme than their S-counterparts.[4]

The mechanisms underlying enantioselective phytotoxicity can be multifaceted and may involve:

  • Differential binding affinity to the target protein.

  • Variations in uptake, translocation, and metabolism within the plant.

  • Induction of secondary stress responses , such as the generation of reactive oxygen species (ROS) and oxidative stress, which can differ between enantiomers.[3][4]

Given these principles, it is plausible that the (R)- and (S)-enantiomers of this compound exhibit different degrees of phytotoxicity. One enantiomer may bind more effectively to the D1 protein in photosystem II, leading to more potent inhibition of photosynthesis.

Experimental Protocols

To investigate the comparative phytotoxicity of this compound enantiomers, the following experimental methodologies can be employed:

Plant Growth Inhibition Assay

This assay assesses the effect of the enantiomers on the overall growth of target and non-target plant species.

  • Plant Material: Select a variety of plant species, including both susceptible weeds and tolerant crops. Seeds are surface-sterilized and germinated in a controlled environment.

  • Treatment Application: Prepare stock solutions of racemic this compound, (R)-Secbumeton, and (S)-Secbumeton. Apply a range of concentrations to the growth medium (e.g., soil or hydroponic solution).[5][6] A control group with no herbicide application is essential.

  • Growth Conditions: Maintain plants in a controlled environment with standardized temperature, light intensity, and photoperiod.[6]

  • Data Collection: After a predetermined period (e.g., 14-21 days), measure various growth parameters, including:

    • Shoot and root length

    • Fresh and dry biomass

    • Visual signs of phytotoxicity (e.g., chlorosis, necrosis)[7]

  • Data Analysis: Calculate the EC50 values for each enantiomer and the racemate for each measured parameter.

Photosynthetic Efficiency Measurement

This protocol directly measures the impact of the enantiomers on the primary site of action for triazine herbicides.

  • Plant Treatment: Grow plants as described above and treat with the respective this compound enantiomers and racemate at various concentrations.

  • Chlorophyll Fluorescence Analysis: Use a pulse-amplitude modulation (PAM) fluorometer to measure key chlorophyll fluorescence parameters, such as:

    • Fv/Fm: Maximum quantum yield of photosystem II (PSII) photochemistry. A decrease in this value indicates stress on PSII.

    • Yield (ΦPSII): The effective quantum yield of PSII.

    • Electron Transport Rate (ETR): An estimate of the rate of electrons moving through PSII.[8]

  • Data Analysis: Compare the chlorophyll fluorescence parameters between the control and treated plants to quantify the degree of photosynthetic inhibition by each enantiomer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Stock Solutions ((R)-, (S)-, Racemic this compound) C Apply Treatments (Range of Concentrations) A->C B Surface Sterilize & Germinate Seeds B->C D Incubate under Controlled Conditions C->D E Measure Growth Parameters (Biomass, Length) D->E F Measure Photosynthetic Efficiency (Chlorophyll Fluorescence) D->F G Calculate EC50 Values E->G F->G H Statistical Analysis G->H Photosystem_II_Inhibition cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- PQ Plastoquinone Pool QB->PQ e- This compound This compound Enantiomer This compound->QB binds & blocks e- transfer Light Light Energy Light->P680 excites

References

Safety Operating Guide

Prudent Disposal of Secbumeton: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and environmentally responsible management of Secbumeton, a triazine herbicide, it is imperative that all disposal procedures adhere to local, state, and federal regulations. This guide provides essential information for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, eye protection, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area.

Step-by-Step Disposal and Decontamination Protocol

The disposal of this compound and its containers must be managed by a licensed hazardous waste disposal company. The following steps outline the general procedure:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "this compound" and the appropriate hazard symbols.

    • Segregate this compound waste from other chemical waste streams to avoid cross-contamination and unforeseen chemical reactions.

  • Container Management:

    • Keep waste containers tightly closed except when adding waste.

    • Store waste in a designated, secure area away from drains and water sources.

  • Empty Container Decontamination (Triple Rinsing):

    • Empty containers are considered hazardous waste until properly decontaminated.[2]

    • To decontaminate, perform a triple rinse procedure immediately after the container is empty:[2]

      • Empty the remaining contents into a designated waste container. Allow it to drain for an additional 30 seconds.[2]

      • Fill the container to 20-25% of its capacity with a suitable solvent (e.g., as recommended by your safety officer or waste disposal contractor).[2]

      • Securely cap and vigorously shake the container for at least 30 seconds.[2]

      • Pour the rinsate into a designated hazardous waste container. Allow the container to drain for 30 seconds.[2]

      • Repeat this rinsing process two more times.[2]

    • The collected rinsate is also considered hazardous waste and must be disposed of accordingly.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

    • Clean the spill area thoroughly with a suitable detergent and water, collecting the cleaning solution as hazardous waste.

  • Arranging for Professional Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal company with a Safety Data Sheet (SDS) for this compound if available, and an accurate description of the waste.

Quantitative Hazard Data for this compound

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1]
Eye Irritation Causes serious eye irritation.[1]
Aquatic Hazard (Acute) Very toxic to aquatic life.[1]
Aquatic Hazard (Long-term) Very toxic to aquatic life with long lasting effects.[1]
Packaging Group III (minor danger) for waste disposal.[5]

Experimental Protocols

Detailed experimental protocols for the chemical neutralization or degradation of this compound are not publicly available. Therefore, professional disposal through a licensed contractor is the only recommended method.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Secbumeton_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate and Label Waste Container ppe->segregate is_container_empty Is the original container empty? segregate->is_container_empty triple_rinse Triple Rinse Container with Appropriate Solvent is_container_empty->triple_rinse Yes store_waste Store Waste in a Secure, Designated Area is_container_empty->store_waste No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->store_waste contact_ehs Contact EHS or Certified Hazardous Waste Contractor store_waste->contact_ehs provide_info Provide Waste Information (e.g., SDS) contact_ehs->provide_info professional_disposal Professional Disposal provide_info->professional_disposal

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations, and contact your EHS department or a qualified waste management professional for detailed guidance on disposing of this compound.

References

Personal protective equipment for handling Secbumeton

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Secbumeton. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

This compound is a triazine herbicide that presents several hazards; it is a flammable liquid, harmful if swallowed, and can cause serious eye and skin irritation.[1][2] Overexposure may lead to dizziness, nausea, muscle weakness, and respiratory failure.[1] It is also very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. More than 97% of pesticide exposure occurs through the skin, making dermal protection a primary consideration.[3]

Protection Type Recommended Equipment Guidelines and Best Practices
Eye and Face Protection Safety glasses with brow and side shields, snug-fitting goggles, or a full-face shield.[4]For low-exposure situations, safety glasses with shields are acceptable.[4] In scenarios with a higher risk of splashing, such as mixing or pouring, goggles or a face shield worn over goggles are necessary.[3][4] Contact lenses are generally not recommended when applying pesticides.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl, neoprene), a long-sleeved shirt and long pants, and chemical-resistant boots.[3][4][6]Always wear unlined, elbow-length chemical-resistant gloves.[4][6] Pant legs should be worn over boots to prevent pesticides from entering.[3][6] Do not use leather or cotton gloves as they absorb chemicals.[5][6]
Respiratory Protection A NIOSH-approved respirator.[6]A respirator is necessary when handling concentrated or highly toxic pesticides, or as specified by the product label.[6] Ensure the respirator fits properly and provides a tight seal.[5]
General Body Protection A clean, dry protective suit or coveralls that covers the entire body from wrists to ankles.[4]For moderately to highly toxic chemicals, wear a protective suit over regular work clothes.[4]

Operational and Disposal Plans

Handling and Storage:

  • Only individuals trained in the safe handling of hazardous chemicals should work with this product.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][7]

  • Store in a tightly closed, original container in a well-ventilated place, protected from sunlight.[1][7]

  • Containers may explode if heated.[7]

Waste Disposal:

  • Dispose of contents and containers at an approved waste disposal plant.[7]

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[8]

  • Segregate chemical waste from regular laboratory waste.[9]

  • All waste containers must be clearly labeled with their contents.[8]

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately hold the eyelid open and flush the eye with clean, running water for at least 15 minutes.[1][10] Remove contact lenses if present and easy to do so.[7] Seek medical attention if irritation persists.[7]

  • Skin Contact: Immediately drench the affected area with water and remove all contaminated clothing.[10] Wash the skin thoroughly with soap and water.[1] If skin irritation or a rash occurs, get medical advice.[7] Wash contaminated clothing before reuse.[1]

  • Ingestion: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] Never give anything by mouth to an unconscious person.[1]

  • Inhalation: Move the victim to fresh air immediately.[10] If the person is not breathing, give artificial respiration.

In any case of exposure, call 911 if the person is unconscious, having trouble breathing, or having convulsions.[10] The Poison Control Center can be reached at (800) 222-1222 for first aid information.[10]

Accidental Release Workflow

The following diagram outlines the procedural steps for managing an accidental release of this compound.

cluster_spill_response This compound Spill Response Protocol evacuate 1. Evacuate Immediate Area Ensure personal safety first. ppe 2. Don Appropriate PPE Consult safety data sheet. evacuate->ppe Safety First ventilate 3. Ensure Adequate Ventilation Open windows and doors if safe. ppe->ventilate contain 4. Contain the Spill Use absorbent materials. ventilate->contain collect 5. Collect and Neutralize Use liquid-absorbent material. contain->collect dispose 6. Dispose of Waste Follow hazardous waste protocols. collect->dispose decontaminate 7. Decontaminate Area and PPE Clean affected surfaces. dispose->decontaminate report 8. Report the Incident Follow institutional procedures. decontaminate->report

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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